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  • Product: 4-Chloro-3-(trifluoromethoxy)phenol
  • CAS: 886500-85-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-3-(trifluoromethoxy)phenol

The following technical guide is structured as a high-level monograph designed for application scientists and medicinal chemists. It prioritizes actionable data, synthetic logic, and structure-activity relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for application scientists and medicinal chemists. It prioritizes actionable data, synthetic logic, and structure-activity relationship (SAR) insights over generic descriptions.[1][2]

Primary CAS: 886500-85-2 Compound Class: Halogenated Phenol / Fluorinated Building Block[1][2]

Executive Summary

4-Chloro-3-(trifluoromethoxy)phenol is a specialized organofluorine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2] Its structural value lies in the trifluoromethoxy (-OCF₃) motif, which imparts unique physiochemical properties—specifically enhanced lipophilicity and metabolic stability—while the phenolic hydroxyl and chlorine handle provide orthogonal vectors for further functionalization (e.g., nucleophilic substitution, cross-coupling).[1][2]

This guide details the chemical identity, validated synthetic pathways, and medicinal chemistry rationale for utilizing this scaffold.[1][2]

Chemical Identity & Physiochemical Profile[1][3][4][5][6][7]

Warning on Isomerism: Researchers must distinguish this compound from its isomer 4-Chloro-3-(trifluoromethyl)phenol (CAS 6294-93-5).[1][2] The presence of the oxygen atom in the -OCF₃ group significantly alters electronic donation and hydrogen bond accepting capability compared to the -CF₃ analog.[2]

Table 1: Core Chemical Data[1]
PropertyValueNotes
CAS Registry Number 886500-85-2 Primary identifier.[1][2]
IUPAC Name 4-Chloro-3-(trifluoromethoxy)phenol
Molecular Formula C₇H₄ClF₃O₂Note the two oxygen atoms.[1][2][3]
Molecular Weight 212.55 g/mol
SMILES Oc1ccc(Cl)c(OC(F)(F)F)c1Useful for cheminformatics search.[1][2]
InChI Key ZLFPIEUWXNRPNM-UHFFFAOYSA-N
Predicted LogP ~3.44High lipophilicity due to -OCF₃.[1][2]
pKa (Acidic) ~8.7Slightly more acidic than phenol (9.[1][2]95) due to electron-withdrawing Cl and OCF₃.[1][2]
Boiling Point 218.8 ± 35.0 °CAt 760 mmHg (Predicted).[1][2][3]
Density 1.5 ± 0.1 g/cm³

Synthetic Pathways & Manufacturing Logic[1]

The synthesis of 4-Chloro-3-(trifluoromethoxy)phenol generally follows an Electrophilic Aromatic Substitution (EAS) strategy.[1][2] The key challenge is regioselectivity: directing the chlorine atom to the 4-position (para to the hydroxyl) rather than the 2- or 6-positions.[1][2]

Mechanistic Rationale
  • Substrate: 3-(Trifluoromethoxy)phenol.[1][2][4][3][5]

  • Directing Effects: The hydroxyl group (-OH) is a strong activator and ortho, para-director.[1][2] The trifluoromethoxy group (-OCF₃) is inductively electron-withdrawing but can donate electron density via resonance; however, the -OH group dominates the regiochemistry.[1][2]

  • Sterics: The 4-position is sterically favored over the 2-position (flanked by -OH and -OCF₃) and the 6-position.[1][2]

Protocol: Regioselective Chlorination

Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (


).[1][2]
Solvent:  Acetonitrile (ACN) or Dichloromethane (DCM).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-(trifluoromethoxy)phenol in Acetonitrile (0.5 M concentration). Maintain temperature at 0°C to control exotherm.

  • Addition: Slowly add 1.05 eq of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes.

    • Why NCS? NCS provides a controlled source of

      
       and minimizes over-chlorination compared to chlorine gas.[1][2]
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC or HPLC for the disappearance of starting material.[1][2]

  • Quench & Workup: Quench with water. Extract with ethyl acetate.[1][2] Wash the organic layer with brine and dry over

    
    .[1][2]
    
  • Purification: The crude mixture may contain minor amounts of the ortho-isomer.[1][2] Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the 4-chloro product.

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis logic and potential side-products.

SynthesisPath Start Starting Material 3-(Trifluoromethoxy)phenol Intermediate Transition State (Sigma Complex) Start->Intermediate Nucleophilic Attack Reagent Reagent NCS (1.05 eq) Acetonitrile, 0°C Reagent->Intermediate Cl+ Source Product Target Product 4-Chloro-3-(trifluoromethoxy)phenol (Major Isomer) Intermediate->Product Regioselective (Para to OH) SideProduct Side Product 2-Chloro isomer (Minor Isomer) Intermediate->SideProduct Steric Hindrance (Ortho to OH/OCF3)

Figure 1: Synthetic workflow for the chlorination of 3-(trifluoromethoxy)phenol, highlighting the regioselective preference for the para-position.

Applications in Medicinal Chemistry

The -OCF₃ group is often termed a "super-lipophile."[1][2] In drug design, 4-Chloro-3-(trifluoromethoxy)phenol serves as a scaffold to introduce this moiety, offering specific advantages over non-fluorinated analogs.[1][2]

The "Fluorine Effect" on Pharmacology[2][4][5]
  • Metabolic Stability: The C-Cl and C-O-CF₃ bonds block metabolic "soft spots" on the aromatic ring, preventing oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.[1][2]

  • Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring.[1][2] This specific 3D geometry can enhance binding selectivity in enzyme pockets compared to a planar methoxy (-OCH₃) group.[1][2]

  • Lipophilicity Modulation: The -OCF₃ group significantly increases LogP (approx +1.04

    
    -value vs. H), improving membrane permeability and blood-brain barrier (BBB) penetration.[1][2]
    
Visualization: Structure-Activity Relationship (SAR) logic

This diagram details why a chemist would select this specific intermediate.

SAR_Logic Core 4-Chloro-3-(trifluoromethoxy)phenol Scaffold OH_Group Phenolic -OH (Vector 1) Core->OH_Group Cl_Group Aryl Chloride (Vector 2) Core->Cl_Group OCF3_Group Trifluoromethoxy (Physiochemical Modulator) Core->OCF3_Group Etherification Ether Synthesis (Williamson) OH_Group->Etherification Nucleophile Coupling Cross-Coupling (Suzuki/Buchwald) Cl_Group->Coupling Electrophile Bioavailability Increased Lipophilicity (Membrane Permeability) OCF3_Group->Bioavailability Stability Block P450 Oxidation (Metabolic Stability) OCF3_Group->Stability

Figure 2: SAR Logic Map demonstrating the orthogonal reactivity vectors (OH, Cl) and the pharmacological benefits of the OCF3 moiety.[1][2]

Handling & Safety (GHS)[1][2]

While specific SDS data should be verified with the supplier, halogenated phenols generally adhere to the following hazard profile.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][6]

    • H319: Causes serious eye irritation.[1][2][6]

    • H335: May cause respiratory irritation.[1][2][6]

  • Precautionary Measures:

    • Avoid contact with strong oxidizing agents.[1][2]

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol.[1][2]

References

  • Chemical Source Data: 4-Chloro-3-(trifluoromethoxy)phenol CAS 886500-85-2. ChemSrc. Available at: [Link][1]

  • Medicinal Chemistry Context: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC).[1][2] Available at: [Link]

  • Synthetic Methodology (Analogous):Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.

Sources

Exploratory

physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenol

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Chloro-3-(trifluoromethoxy)phenol . CAS Registry Number: 886500-85-2 Formula: C H ClF O Molecular Weight: 212.55...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-Chloro-3-(trifluoromethoxy)phenol .

CAS Registry Number: 886500-85-2 Formula: C


H

ClF

O

Molecular Weight: 212.55 g/mol [1][2][3]

Executive Summary

4-Chloro-3-(trifluoromethoxy)phenol is a specialized halogenated phenol derivative used primarily as a high-value intermediate in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates.[2] Its structural core combines the lipophilic, metabolically stable trifluoromethoxy (-OCF


) group with a chloro-substituted phenolic ring. This unique substitution pattern imparts specific electronic and steric properties—most notably enhanced lipophilicity and modulated acidity—making it a critical scaffold for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.

Chemical Identity & Structural Analysis

The molecule consists of a phenol core substituted at the meta position (relative to the hydroxyl group) with a trifluoromethoxy group and at the para position with a chlorine atom.

Structural Identifiers
Identifier TypeValue
IUPAC Name 4-Chloro-3-(trifluoromethoxy)phenol
CAS Number 886500-85-2
SMILES Oc1ccc(Cl)c(OC(F)(F)F)c1
InChI Key NWVVVBRKAWDGAB-UHFFFAOYSA-N
MDL Number MFCD06660247
Conformational & Electronic Features
  • The -OCF

    
     Effect:  The trifluoromethoxy group is often termed a "super-halogen." Unlike the methoxy group (-OCH
    
    
    
    ), which is electron-donating by resonance, the -OCF
    
    
    group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.
  • Orthogonality: Steric repulsion typically forces the -OCF

    
     group to adopt a conformation orthogonal to the aromatic ring, disrupting 
    
    
    
    conjugation. This enhances the compound's lipophilicity without significantly increasing its molecular volume compared to a methoxy group.
  • Acidity Modulation: Both the chlorine (at C4) and the trifluoromethoxy group (at C3) exert electron-withdrawing inductive effects (-I), which stabilize the phenoxide anion, thereby increasing the acidity (lowering the pK

    
    ) relative to unsubstituted phenol.
    

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) suitable for process chemistry and formulation.

PropertyValueConditions/Notes
Physical State Solid / Low-melting solidCrystalline mass or oil depending on purity.
Melting Point 25–30 °C (Predicted)Often appears as a supercooled liquid.
Boiling Point 218.8 ± 35.0 °C@ 760 mmHg
Density 1.50 ± 0.1 g/cm³High density due to halogenation.
Flash Point 86.1 ± 25.9 °CClosed Cup.[3]
LogP (Octanol/Water) 3.44Highly Lipophilic (Class II/IV territory).
pK

(Acid Dissociation)
8.8 ± 0.2More acidic than phenol (pK

~10.0).
Refractive Index 1.485
Vapor Pressure 0.1 ± 0.4 mmHg@ 25 °C (Low volatility).[3]

Synthesis & Manufacturing Logic

The synthesis of 4-Chloro-3-(trifluoromethoxy)phenol typically requires a regioselective approach to avoid isomer mixtures. A common industrial route involves the direct chlorination of 3-(trifluoromethoxy)phenol.

Synthetic Pathway (Electrophilic Aromatic Substitution)

The starting material, 3-(trifluoromethoxy)phenol, directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

  • Director 1 (-OH): Strongly activating, ortho/para director.

  • Director 2 (-OCF

    
    ):  Deactivating, ortho/para director (due to lone pair donation competing with strong induction).
    
  • Regioselectivity: The position para to the hydroxyl (C4) is sterically favored over the position ortho (C2) which is flanked by the bulky -OCF

    
     group.
    

SynthesisRoute Start Starting Material 3-(Trifluoromethoxy)phenol Intermediate Transition State Sigma Complex Start->Intermediate Activation Reagent Reagent SO2Cl2 (Sulfuryl Chloride) or Cl2 gas Reagent->Intermediate Electrophilic Attack Product Target Product 4-Chloro-3-(trifluoromethoxy)phenol (Major Isomer) Intermediate->Product -HCl (Para-substitution) Byproduct By-products 2-Chloro isomer 2,4-Dichloro isomer Intermediate->Byproduct Ortho-substitution Over-chlorination

Figure 1: Reaction pathway for the chlorination of 3-(trifluoromethoxy)phenol. The hydroxyl group directs the incoming chlorine predominantly to the para-position.

Purification Protocol

Due to the potential formation of the 2-chloro isomer (sterically hindered but electronically possible) and 2,4-dichloro byproducts, rigorous purification is required.

  • Quench: Reaction mixture is quenched with water/sodium bisulfite to remove excess oxidant.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Fractional Distillation: Separation based on boiling point differences (approx 5-10°C delta between isomers).

  • Recrystallization: If solid, recrystallize from Hexane/Toluene to remove trace isomers.

Analytical Characterization

Confirming the identity of CAS 886500-85-2 requires specific spectral markers.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       10.2 ppm (s, 1H, -OH): Broad singlet, exchangeable.
      
    • 
       7.45 ppm (d, 1H, H-5): Doublet, coupling with H-6.
      
    • 
       6.85 ppm (d, 1H, H-2): Small doublet (meta-coupling) or singlet-like. Located between -OH and -OCF
      
      
      
      .
    • 
       6.75 ppm (dd, 1H, H-6): Doublet of doublets.
      
  • 
    F NMR: 
    
    • 
       -58.0 ppm (s, 3F, -OCF
      
      
      
      ): Distinctive singlet characteristic of trifluoromethoxy ethers.
Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 212.

  • Isotope Pattern: A characteristic 3:1 intensity ratio for M+ (212) and M+2 (214) peaks confirms the presence of a single chlorine atom.

  • Fragmentation: Loss of -CO (28 amu) and -CF

    
     (69 amu) are common fragmentation pathways.
    

Stability & Safety (HSE Profile)

As a halogenated phenol, this compound requires strict safety protocols.

  • GHS Classification:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Reactivity: Stable under ambient conditions. Incompatible with strong oxidizing agents and strong bases (forms phenoxide salts).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

SafetyLogic Substance 4-Chloro-3-(trifluoromethoxy)phenol Hazard_Skin Skin Contact (Lipophilic penetration) Substance->Hazard_Skin Hazard_Eye Eye Contact (Corrosive/Irritant) Substance->Hazard_Eye Mitigation_PPE PPE Protocol: Nitrile Gloves + Goggles Hazard_Skin->Mitigation_PPE Mitigation_Eng Engineering Control: Fume Hood Hazard_Eye->Mitigation_Eng

Figure 2: Safety decision matrix for handling lipophilic halogenated phenols.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733261, 3-(Trifluoromethoxy)phenol. Retrieved from [Link]

  • ChemSrc. (2025). 4-Chloro-3-(trifluoromethoxy)phenol Physicochemical Properties and CAS 886500-85-2. Retrieved from [Link]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem. (Contextual grounding for OCF3 electronic effects).

Sources

Foundational

Technical Whitepaper: Advanced Synthesis of 4-Chloro-3-(trifluoromethoxy)phenol

Strategic Overview The moiety 4-Chloro-3-(trifluoromethoxy)phenol represents a critical pharmacophore in modern agrochemical and pharmaceutical design. The simultaneous presence of a chlorine atom and a trifluoromethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The moiety 4-Chloro-3-(trifluoromethoxy)phenol represents a critical pharmacophore in modern agrochemical and pharmaceutical design. The simultaneous presence of a chlorine atom and a trifluoromethoxy (


) group on the phenolic core modulates lipophilicity (

) and metabolic stability, enhancing bioavailability while blocking specific metabolic oxidation sites.

Synthesizing this scaffold presents a classic regioselectivity challenge. The hydroxyl group (


) is a strong ortho/para activator, while the trifluoromethoxy group is an inductively withdrawing but resonance-donating substituent. Direct functionalization requires precise control to distinguish between the sterically congested C2 position, the electronically competitive C6 position, and the desired C4 position.

This guide details two primary pathways:

  • Route A (Direct Chlorination): The industrial "workhorse" route, prioritizing scalability and cost-efficiency.

  • Route B (Diazonium Hydrolysis): The "precision" route, prioritizing isomeric purity.

Retrosynthetic Analysis & Logic

To achieve the target structure, we must evaluate the electronic directing effects of the precursors.

  • Disconnection 1 (C-Cl bond formation): Utilizing 3-(trifluoromethoxy)phenol. The

    
     group directs electrophiles to positions 2, 4, and 6. Position 4 is favored electronically (para-attack) but competes with position 6. Position 2 is sterically disfavored.[1]
    
  • Disconnection 2 (C-OH bond formation): Utilizing 4-chloro-3-(trifluoromethoxy)aniline. This relies on the Sandmeyer-type hydroxylation, locking the chlorine position early in the synthesis (likely from nitration of the chlorobenzene precursor).

Visualization: Retrosynthetic Logic Tree

Retrosynthesis Target TARGET 4-Chloro-3-(trifluoromethoxy)phenol PrecursorA Precursor A 3-(Trifluoromethoxy)phenol (CAS: 98-17-9) StrategyA Strategy: Electrophilic Chlorination (Regioselectivity Control) PrecursorA->StrategyA StrategyA->Target SO2Cl2 / Low Temp PrecursorB Precursor B 4-Chloro-3-(trifluoromethoxy)aniline StrategyB Strategy: Diazotization & Hydrolysis (Sandmeyer Type) PrecursorB->StrategyB StrategyB->Target NaNO2 / H2SO4 / Heat

Figure 1: Retrosynthetic disconnection showing the two primary routes: direct chlorination (Red) and diazonium hydrolysis (Green).

Route A: Regioselective Chlorination (Scalable Protocol)

This route uses 3-(trifluoromethoxy)phenol (CAS 98-17-9) as the starting material. The critical success factor is controlling the regioselectivity to favor the para-position (C4) over the ortho-position (C6).

Mechanistic Insight

The


 group activates the ring. The 

group at C3 is bulky.
  • C2: Flanked by OH and

    
    . Highly sterically hindered. (Trace product).
    
  • C6: Ortho to OH, Para to

    
    . Accessible.[2]
    
  • C4: Para to OH, Ortho to

    
    . This is the electronic preference for phenol chlorination.
    

Reagent Choice: Sulfuryl Chloride (


) is superior to chlorine gas (

) for laboratory and pilot scale because it allows for precise stoichiometry and temperature control, minimizing over-chlorination to dichlorinated byproducts.
Detailed Protocol
ParameterSpecificationRationale
Substrate 3-(Trifluoromethoxy)phenol (1.0 eq)Starting material purity >98% required.
Reagent Sulfuryl Chloride (

) (1.05 eq)
Slight excess ensures conversion; avoid large excess to prevent di-chlorination.
Solvent Dichloromethane (DCM) or

Non-polar solvents enhance para-selectivity via hydrogen bonding mechanisms.
Temperature -5°C to 0°C (Addition), then RTLow temp suppresses the higher energy activation of the ortho (C6) position.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 3-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol) and anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Addition: Add Sulfuryl Chloride (7.95 g, 58.9 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature below 0°C. Rapid addition causes local heating and increases C6/di-chloro impurities.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC or GC.

  • Quench: Pour the reaction mixture into ice water (200 mL). Separate the organic layer.

  • Workup: Wash the organic phase with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous

    
    .
    
  • Purification: The crude usually contains ~85% C4-isomer and ~10-15% C6-isomer.

    • Recrystallization:[3] Dissolve in minimal hot hexane/heptane. The para-isomer (C4) typically crystallizes more readily than the ortho-isomer.

    • Distillation: If liquid, fractional distillation under reduced pressure can separate the isomers (boiling point difference is usually 5-10°C).

Route B: Diazonium Hydrolysis (High-Purity Protocol)

When isomeric purity is paramount (e.g., GMP synthesis), starting with 4-chloro-3-(trifluoromethoxy)aniline eliminates the regioselectivity risk. The chlorine is already "installed" in the correct position.

Mechanistic Insight

This follows the Sandmeyer reaction logic but uses water as the nucleophile. The amino group is converted to a diazonium salt (


), which is then hydrolyzed to the phenol (

) in hot aqueous acid.[4]
Detailed Protocol
ParameterSpecificationRationale
Substrate 4-Chloro-3-(trifluoromethoxy)anilinePre-functionalized core.
Acid Medium

(35-50% aq)
Provides protons for diazotization and prevents coupling side reactions.
Nitrosating Agent

(aq)
Generates the nitrosonium ion (

) in situ.
Hydrolysis Temp 80°C - 100°CRequired to drive the unimolecular decomposition of the diazonium salt (

mechanism).

Step-by-Step Methodology:

  • Salt Formation: Suspend 4-chloro-3-(trifluoromethoxy)aniline (10.0 g) in 35% aqueous sulfuric acid (60 mL). Heat gently to dissolve if necessary, then cool rapidly to 0-5°C to precipitate the amine sulfate as a fine suspension.

  • Diazotization: Add a solution of Sodium Nitrite (

    
    , 1.1 eq) in water dropwise, maintaining the temperature strictly between 0-5°C. Stir for 30 minutes. The solution should become clear (diazonium salt is soluble).
    
    • Test: Verify excess nitrous acid with starch-iodide paper (turns blue instantly). Destroy excess nitrous acid with a pinch of urea.

  • Hydrolysis: Prepare a separate vessel with 20% sulfuric acid (50 mL) heated to 90°C.

  • Addition: Add the cold diazonium solution slowly into the hot acid solution. Nitrogen gas evolution will be vigorous.

    • Note: Adding the diazo to the hot acid (rather than heating the diazo) minimizes side reactions like azo-coupling (tar formation).

  • Extraction: Once evolution ceases (approx. 30 mins), cool to room temperature. Extract with Ethyl Acetate or DCM (3 x 50 mL).

  • Purification: The product is isolated by evaporation. Since no isomers are generated, purification is often limited to a simple silica plug filtration to remove colored tars.

Process Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the Diazonium Hydrolysis route, highlighting critical control points (CCPs).

Workflow Start Start: 4-Cl-3-(OCF3)-Aniline Acidification Acidification H2SO4, 0°C Start->Acidification Diazotization Diazotization NaNO2, <5°C (CCP: Temp Control) Acidification->Diazotization Amine Sulfate formed Hydrolysis Hydrolysis Add to 90°C Acid (N2 Evolution) Diazotization->Hydrolysis Diazo Salt (Unstable) Extraction Extraction DCM/EtOAc Hydrolysis->Extraction Phenol formed Final Product: 4-Chloro-3-(trifluoromethoxy)phenol Extraction->Final Evaporation

Figure 2: Workflow for Route B. CCP = Critical Control Point (Temperature).

Analytical Profile & Validation

To validate the synthesis, the following analytical markers must be met.

PropertyExpected ValueNotes
Physical State White to off-white solid/oilDepends on purity; highly pure material crystallizes.
Melting Point 45-50°C (Estimate)Compare to literature for similar fluorophenols.

NMR

~6.7 - 7.4 ppm (Aromatic)
Distinct splitting pattern for 1,3,4-substitution.

NMR
Singlet @ -58 ppmCharacteristic of

.
MS (ESI-) [M-H]- peakShows mass of parent minus 1. Chlorine isotope pattern (3:1) visible.

Safety & Handling (E-E-A-T)

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
    . All glassware must be oven-dried.
    
  • Diazonium Salts: Potentially explosive if allowed to dry. Always keep in solution and process immediately.

  • Fluorinated Waste: Do not mix with standard organic waste if incineration protocols differ. High-temperature incineration is required to prevent HF formation in exhaust.

References

  • Method for producing 4-fluoro-3-trifluoromethylphenol. (JPH01268658A).[5] Google Patents. Retrieved from

    • Relevance: Establishes the foundational protocol for diazotization and hydrolysis of trifluoromethyl-substituted anilines, directly applicable to Route B.
  • Method for chlorinating phenol compounds. (DE3761483D1).[6] Google Patents. Retrieved from

    • Relevance: details the regioselectivity of chlorinating ortho-substituted phenols and the use of sulfuryl chloride.
  • Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. NBInno. Retrieved from [Link]

    • Relevance: Provides industrial context for the hydrolysis of diazonium salts in fluorinated aromatics.[4]

  • Process for preparing 4-fluoro-3-trifluoromethylphenol. (US5892126A). Google Patents. Retrieved from Relevance: Validates the sulfuric acid concentration ranges (35-50%) required for optimal yield in the hydrolysis step.
  • O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers. ACS Publications. Retrieved from [Link][2]

    • Relevance: Discusses the properties of the trifluoromethoxy group and altern

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethoxy)phenol in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-3-(trifluoromethoxy)phenol, a compound of significant interest in contemporary chemical research and drug development. By synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-3-(trifluoromethoxy)phenol, a compound of significant interest in contemporary chemical research and drug development. By synthesizing theoretical principles with practical experimental methodologies, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 4-Chloro-3-(trifluoromethoxy)phenol, understanding its solubility in various organic solvents is paramount for a multitude of applications, including:

  • Reaction Media Selection: Optimizing chemical syntheses by ensuring all reactants are in the same phase.

  • Purification and Recrystallization: Selecting appropriate solvents to effectively isolate and purify the target compound.

  • Formulation Development: Designing stable and bioavailable drug formulations.

  • Analytical Method Development: Preparing solutions for techniques such as chromatography and spectroscopy.

This guide delves into the physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenol that govern its solubility and provides a robust experimental framework for its quantitative determination.

Physicochemical Properties Influencing Solubility

The solubility of 4-Chloro-3-(trifluoromethoxy)phenol is dictated by its molecular structure, which features a phenolic hydroxyl group, a chlorine atom, and a trifluoromethoxy group attached to a benzene ring.

Key Structural Features and Their Impact:

  • Phenolic Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts some degree of solubility in polar solvents, particularly those that can also engage in hydrogen bonding, such as alcohols.

  • Chlorine Atom (-Cl): As an electronegative atom, chlorine contributes to the molecule's overall polarity.

  • Trifluoromethoxy Group (-OCF₃): This group has a profound impact on the molecule's properties. It is strongly electron-withdrawing and highly lipophilic.[1][2] The high lipophilicity of the -OCF₃ group is expected to enhance the solubility of the molecule in non-polar and moderately polar organic solvents.[1][2] Furthermore, the trifluoromethoxy group is metabolically stable, a desirable trait in drug design.[1]

  • Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety that contributes to the compound's solubility in non-polar organic solvents.

The interplay of these functional groups results in a molecule with a balance of polar and non-polar characteristics, suggesting that its solubility will vary significantly across a spectrum of organic solvents. Based on the principle of "like dissolves like," it is anticipated that 4-Chloro-3-(trifluoromethoxy)phenol will exhibit good solubility in polar aprotic solvents and polar protic solvents like alcohols, ethers, and ketones.[3][4] Its lipophilic nature, enhanced by the trifluoromethoxy group, also suggests potential solubility in less polar solvents.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for 4-Chloro-3-(trifluoromethoxy)phenol is limited, the following table provides a qualitative prediction based on the solubility of structurally similar phenolic compounds and the known effects of its functional groups. For precise applications, experimental determination is strongly recommended.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents. Phenolic compounds are generally readily soluble in alcohols.[3][4]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can act as hydrogen bond acceptors for the phenolic proton. The overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors. The lipophilic character of the trifluoromethoxy group and the benzene ring will contribute to solubility.
Halogenated Dichloromethane, ChloroformModerate to LowThe presence of a chlorine atom on the phenol may enhance solubility in these solvents. However, the overall polarity of the molecule might limit high solubility. A related compound, 4-(Trifluoromethyl)phenol, is slightly soluble in chloroform.[5]
Non-Polar Aromatic Toluene, BenzeneModerate to LowThe aromatic ring of the solute will have favorable π-π stacking interactions with the solvent. The lipophilic trifluoromethoxy group will also promote solubility.
Non-Polar Aliphatic Hexane, HeptaneLowThe significant polarity imparted by the hydroxyl and chloro groups will likely result in poor solubility in non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a liquid.[6]

Principle

An excess amount of the solid compound, 4-Chloro-3-(trifluoromethoxy)phenol, is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solid in the saturated solution is then determined analytically.

Materials and Equipment
  • 4-Chloro-3-(trifluoromethoxy)phenol (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Standards:

    • Accurately weigh a known amount of 4-Chloro-3-(trifluoromethoxy)phenol and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

  • Equilibration:

    • Add an excess amount of 4-Chloro-3-(trifluoromethoxy)phenol to a series of vials containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • For HPLC analysis, inject the standards and the sample, and record the peak areas. For UV-Vis spectroscopy, measure the absorbance at the wavelength of maximum absorption (λmax).

  • Calculation:

    • Construct a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of 4-Chloro-3-(trifluoromethoxy)phenol in the test solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_standards Prepare Stock & Calibration Standards calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Supersaturated Solutions (Excess Solute) equilibration Incubate at Constant Temp with Agitation (24-72h) prep_samples->equilibration settle Settle Excess Solid equilibration->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate calibration->calculate

Caption: Workflow for the determination of solubility using the shake-flask method.

Safety Considerations

4-Chloro-3-(trifluoromethoxy)phenol is a chemical that requires careful handling. According to safety data sheets for this compound and its analogs, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10] Always consult the material safety data sheet (MSDS) before starting any experimental work.

Conclusion

References

  • Atamankimya. 4-chloro-3-methyl-phenol. [Link]

  • ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

  • PubChem. 4-Chloro-3-methylphenol. [Link]

  • Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [No URL available]
  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Alachem Co., Ltd. 4-chloro-2-(trifluoromethyl)phenol. [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. [Link]

  • NCBI Bookshelf. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [No URL available]
  • PubMed. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Link]

  • ResearchGate. (PDF) Studies on the solubility of phenolic compounds. [Link]

  • Sciencemadness Wiki. Phenol. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [No URL available]
  • LibreTexts Chemistry. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Unknown Source. Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [No URL available]
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

Sources

Foundational

literature review on trifluoromethoxylated phenols

Initiating The Research I'm starting with a comprehensive search for information on "synthesis of trifluoromethoxylated phenols" and "applications in drug discovery." This initial step will help me build a foundational u...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating The Research

I'm starting with a comprehensive search for information on "synthesis of trifluoromethoxylated phenols" and "applications in drug discovery." This initial step will help me build a foundational understanding and scope the knowledge base. I'll then move on to...

Expanding The Search

I've broadened the search parameters to encompass specific synthetic methodologies like electrophilic and nucleophilic trifluoromethoxylation. Alternative methods for trifluoromethoxylation of aromatic rings are also being investigated to ensure a comprehensive overview. Review articles are being pinpointed to discover key figures and publications.

Deepening The Investigation

I'm now diving into the specifics. I'm focusing on "electrophilic" and "nucleophilic trifluoromethoxylation" along with exploring alternative methods for aromatic ring trifluoromethoxylation. My hunt is on for pertinent review articles, to pinpoint key literature and researchers. Following this, I'll shift gears towards examining the properties and applications.

Initiating Literature Review

I've made great strides in the literature review, and now I'm building a robust foundation on trifluoromethylated phenols. Synthesis pathways, especially sequential xanthate methods, are proving quite informative. I'm focusing on the conversion of phenols to aryl trifluoromethyl ethers, which seems key.

Deepening Reaction Insights

I'm now diving into the specifics. I'm focusing on those methods used to synthesize aryl trifluoromethyl ethers, especially sequential xanthation and O-trifluoromethylation. While I have the building blocks, I'm finding that I need specific protocols for these reactions. I'm seeking a direct comparison of XtalFluor-E, Togni, and Umemoto reagents to guide experimental choices, and I want detailed mechanistic insights. I'm also finding applications in drug discovery, and I'll focus on concrete examples.

Refining Methodologies Research

I'm now focusing on specific synthetic methodologies. The initial search on trifluoromethoxylated phenols provided a broad overview. Now, I need detailed protocols for each synthesis method, including sequential xanthation, O-trifluoromethylation, and hypervalent iodine reagent methods. While I've found mentions of reagents, like XtalFluor-E, Togni, and Umemoto reagents, a direct comparison of their efficacy is crucial. I also need mechanistic insights and concrete examples in drug discovery, and I'm seeking quantitative yield data and experimental workflow details.

Analyzing Trifluoromethoxylation Methods

I've amassed a wealth of data on trifluoromethoxylated phenol synthesis. I'm focusing on the xanthate and O-trifluoromethylation approach, detailing reaction conditions and exploring their efficiency. Next, I'll compare it with newer methods to highlight advantages and downsides.

Evaluating Reaction Procedures

I've been evaluating several synthetic procedures for trifluoromethoxylated phenol synthesis. My focus is still on the xanthate and O-trifluoromethylation approach, detailing the reactions. I'm also examining the potential use of hypervalent iodine reagents and an electrochemical method. I am getting ready to move onto the next phase of evaluating how the reaction is used in industry by looking for specific drug examples. I have enough to start constructing the guide and creating the visualizations.

Refining Research Parameters

I'm now focusing on specific reaction protocols for trifluoromethoxylation. While I have data on the sequential xanthate method, direct methods using Togni and Umemoto reagents require further investigation regarding their detailed mechanisms and potential for C-trifluoromethylation side reactions. I need more yield data for the tables, and definitive drug examples. I'll search for more details on rationale behind chosen reagents.

Gathering Relevant Methods

I've collected a wealth of data on synthesizing trifluoromethoxylated phenols. Specifically, I'm now comparing xanthate-based methods and direct electrophilic trifluoromethoxylation techniques that utilize novel reagents I discovered.

Analyzing Synthetic Routes

I'm now deep-diving into the various methods for trifluoromethoxylated phenols. I've compiled details on xanthate approaches, electrophilic trifluoromethoxylation, electrochemical methods, and two-step carboxydifluoromethylation/fluorination. I've also confirmed Riluzole and Sonidegib as key drug examples. I'm structuring the guide with detailed sections and Graphviz diagrams to illustrate the synthetic pathways.

Synthesizing Methodologies

I've expanded my scope to compare various trifluoromethoxylated phenol synthesis routes, including xanthate methods, electrophilic approaches (Togni, Umemoto reagents), electrochemical routes, and two-step carboxydifluoromethylation/decarboxylative fluorination. I'm focusing on Riluzole and Sonidegib as key drug examples. I'll exclude Pantoprazole/Roflumilast (difluoromethoxy). I'm constructing a detailed guide with introductions, mechanistic insights, drug applications, reaction tables, and Graphviz diagrams, based on several research articles. I still need to compile a side-by-side comparison table with yield data, and verify all references for URL accuracy.

Exploratory

Strategic Utilization of 4-Chloro-3-(trifluoromethoxy)phenol in Advanced Medicinal Chemistry

Executive Summary 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) represents a high-value pharmacophore scaffold characterized by a unique combination of lipophilicity, metabolic resistance, and steric orthogonali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) represents a high-value pharmacophore scaffold characterized by a unique combination of lipophilicity, metabolic resistance, and steric orthogonality. Unlike standard halogenated phenols, this moiety leverages the trifluoromethoxy effect —where the -OCF₃ group adopts a conformation orthogonal to the aromatic ring—to explore novel chemical space in kinase inhibitors, agrochemicals (herbicides), and nuclear receptor ligands.

This technical guide provides a rigorous analysis of its synthetic accessibility, physicochemical properties, and application in structure-activity relationship (SAR) campaigns.

Part 1: The Fluorine Effect – Mechanistic & Structural Insights

The Orthogonal Conformation of -OCF₃

The trifluoromethoxy group is often termed "super-fluorine" or "super-chloride" due to its electron-withdrawing nature, but its steric behavior is distinct.

  • Conformational Lock: Unlike a methoxy group (-OCH₃), which is coplanar with the benzene ring, the -OCF₃ group prefers an orthogonal conformation (dihedral angle ~90°) relative to the aromatic plane. This is driven by the hyperconjugative

    
     interaction and steric repulsion between the bulky fluorine atoms and ortho-protons.
    
  • Drug Design Implication: This "out-of-plane" bulk allows the molecule to fill hydrophobic pockets in enzymes (e.g., Kinase ATP-binding sites) that are inaccessible to planar substituents like -Cl or -CF₃.

The "Chlorine Block" Strategy

The para-position of a phenol is a metabolic hotspot, highly susceptible to oxidation by Cytochrome P450 enzymes (forming quinones) or glucuronidation.

  • Metabolic Shielding: The chlorine atom at the 4-position serves as a metabolic blocker, preventing para-hydroxylation.

  • Electronic Synergy: The combined electron-withdrawing effects of 3-OCF₃ (

    
    ) and 4-Cl (
    
    
    
    ) significantly lower the pKa of the phenol (estimated pKa ~7.5–8.0 vs. 10.0 for phenol). This increases the acidity, enhancing hydrogen bond donor capability to residues like Asp or Glu in active sites.

Part 2: Validated Synthetic Access

Reliable access to high-purity 4-Chloro-3-(trifluoromethoxy)phenol is critical for library synthesis. While direct chlorination of 3-(trifluoromethoxy)phenol is possible, it often yields inseparable regioisomers. The Diazonium Hydrolysis Route is the industry standard for regiochemical purity.

Synthetic Workflow (DOT Visualization)

SynthesisRoute Start 3-(Trifluoromethoxy)aniline (Starting Material) Step1 Chlorination (NCS, MeCN, 80°C) Start->Step1 Regioselective Halogenation Inter Intermediate: 4-Chloro-3-(trifluoromethoxy)aniline Step1->Inter Step2 Diazotization (NaNO2, H2SO4, 0°C) Inter->Step2 Diazonium Formation Step3 Hydrolysis (H2O, CuSO4, Reflux) Step2->Step3 Sandmeyer-type Hydrolysis Product Target: 4-Chloro-3-(trifluoromethoxy)phenol Step3->Product Yield: ~65-75%

Figure 1: Validated synthetic pathway ensuring regiochemical integrity of the 4-chloro-3-substituted pattern.

Detailed Protocol: Diazonium Hydrolysis

Objective: Convert 4-chloro-3-(trifluoromethoxy)aniline to the target phenol.

  • Diazotization:

    • Dissolve 4-chloro-3-(trifluoromethoxy)aniline (1.0 eq) in 35%

      
       (5.0 eq). Cool to 0°C.[1]
      
    • Add

      
       (1.1 eq) aqueous solution dropwise, maintaining internal temperature <5°C. Stir for 30 min.
      
    • Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue/black).

  • Hydrolysis:

    • Prepare a separate vessel with water and

      
       (0.1 eq) heated to reflux (100°C).
      
    • Slowly add the cold diazonium solution to the refluxing water. Nitrogen gas evolution will be vigorous.

    • Note: The high temperature prevents the coupling of the diazonium salt with the formed phenol (azo dye formation).

  • Workup:

    • Cool to room temperature. Extract with Dichloromethane (DCM).

    • Wash organic layer with brine. Dry over

      
      .
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 3: High-Value Research Applications

Kinase Inhibitor Design (Akt Pathway)

The 3-trifluoromethoxy-4-chlorophenyl moiety has been identified as a critical "warhead" or hydrophobic anchor in inhibitors of the Akt (Protein Kinase B) pathway.

  • Mechanism: The lipophilic nature of the fragment allows it to penetrate the deep hydrophobic back-pocket of the Akt kinase domain.

  • Citation: Research indicates that substituting a standard 3,4-dichlorophenyl ring with this moiety improves potency against Akt1/Akt2 isoforms due to the enhanced lipophilic interactions of the -OCF₃ group [1].

Agrochemicals: Phenyl-Pyrrolidinone Herbicides

In the agrochemical sector, this phenol serves as a precursor for PPO (Protoporphyrinogen Oxidase) inhibitors .

  • Application: The phenol is alkylated (e.g., with propargyl bromide or substituted esters) to form the ether linkage found in modern herbicides.

  • Advantage: The -OCF₃ group increases environmental stability and leaf cuticle penetration compared to -CF₃ analogues [2].

Fragment-Based Drug Discovery (FBDD)

As a fragment, this compound occupies a unique position in the "Rule of Three" space:

  • MW: 212.55 Da (Ideal <300)

  • ClogP: ~3.6 (High, but manageable for hydrophobic pockets)

  • H-Bond Donors: 1 (Phenolic OH)

  • H-Bond Acceptors: 3 (F atoms + O)[2]

Research Proposal: Use this fragment to probe "cryptic pockets" in nuclear receptors (e.g., PPARs, LXR) where the orthogonal -OCF₃ can induce conformational changes in the ligand-binding domain (LBD).

Part 4: Physicochemical Profiling Protocols

To validate the utility of this scaffold, researchers must empirically determine its lipophilicity and acidity.

LogP Determination (Shake-Flask Method)
  • Principle: Partitioning between n-octanol and water.

  • Protocol:

    • Saturate n-octanol with water and water with n-octanol for 24h.

    • Dissolve 1 mg of 4-Chloro-3-(trifluoromethoxy)phenol in 5 mL of the saturated octanol.

    • Add 5 mL of saturated water. Vortex for 30 min at 25°C.

    • Centrifuge to separate phases.

    • Analyze both phases via HPLC (UV detection at 280 nm).

    • Calculate:

      
      .
      
Comparative Data Table
Property4-Chloro-3-(trifluoromethoxy)phenol3,4-Dichlorophenol4-Chloro-3-(trifluoromethyl)phenol
Molecular Weight 212.55163.00196.55
ClogP (Calc) 3.623.103.45
pKa (Calc) ~7.8~8.6~8.2
Hammett

0.23 (Cl)0.23 (Cl)0.23 (Cl)
Hammett

0.35 (OCF₃)0.37 (Cl)0.43 (CF₃)
Conformation OrthogonalPlanarPlanar/Rotating

Table 1: Physicochemical comparison highlighting the unique acidity and lipophilicity profile of the target scaffold.

References

  • Hydroxylated and methoxylated cyclopenta[d]pyrimidines as Akt protein kinase inhibitors.
  • Cyclopropane carboxylic acid amide compound and herbicide containing same.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: Journal of Medicinal Chemistry / MDPI Molecules (Review). URL:[Link]

  • 4-Chloro-3-(trifluoromethoxy)phenol Product Data. Source: Sigma-Aldrich / PubChem. URL:[Link]

Sources

Foundational

commercial suppliers of 4-Chloro-3-(trifluoromethoxy)phenol for research

Technical Procurement & Application Guide: 4-Chloro-3-(trifluoromethoxy)phenol CAS 886500-85-2 [1][2][3][4][5][6][7][8] Executive Summary This technical guide serves as a critical resource for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Procurement & Application Guide: 4-Chloro-3-(trifluoromethoxy)phenol

CAS 886500-85-2 [1][2][3][4][5][6][7][8]

Executive Summary

This technical guide serves as a critical resource for medicinal chemists and procurement specialists sourcing 4-Chloro-3-(trifluoromethoxy)phenol .[5] Unlike its more common trifluoromethyl (-CF₃) analogs, this specific isomer offers unique physicochemical properties driven by the trifluoromethoxy (-OCF₃) group—a "super-halogen" bioisostere that enhances lipophilicity and metabolic stability without introducing the steric bulk of a tert-butyl group.[5] This document outlines the commercial landscape, rigorous quality control (QC) protocols, and synthetic handling requirements to ensure the integrity of downstream drug discovery workflows.

Part 1: Chemical Identity & Critical Specifications

The procurement of fluorinated phenols is prone to error due to nomenclature similarities.[5] It is imperative to distinguish the target compound from its structural isomers to prevent costly synthetic failures.[5]

Compound Profile
AttributeSpecification
Chemical Name 4-Chloro-3-(trifluoromethoxy)phenol
CAS Number 886500-85-2
Molecular Formula C₇H₄ClF₃O₂
Molecular Weight 212.55 g/mol
Structural Feature Phenol core with para-chloro and meta-trifluoromethoxy substitution.[5]
Key Bioisosterism -OCF₃ is often used to replace -Cl or -CF₃ to modulate LogP (+1.04 π-value) and conformational flexibility.[5]
The "Isomer Trap" (Critical Warning)

Procurement teams frequently confuse this target with 4-Chloro-3-(trifluoromethyl)phenol (CAS 6294-93-5).[5]

  • Target (CAS 886500-85-2): Contains an Oxygen linker (-OCF₃).[5] Higher electron density on fluorine; distinct 19F NMR shift.[5]

  • Common Error (CAS 6294-93-5): Direct C-C bond (-CF₃).[5] Different metabolic profile and pKa.[5]

Part 2: Commercial Supplier Landscape

Due to the specialized nature of this intermediate, "off-the-shelf" availability is limited compared to standard building blocks.[5] The market is divided into Catalog Suppliers (re-packagers) and Synthesis Houses.[5]

Verified Supplier Tiers[5]
TierSupplier TypeKey VendorsProcurement Strategy
Tier 1 Stocking Distributors Fluorochem (UK), Apollo Scientific (UK), Sigma-Aldrich (via Apollo/Merck network)Priority: Use for <10g needs.[5] High probability of immediate dispatch.[5]
Tier 2 Aggregators eMolecules , ChemSrc , GuideChem Secondary: Use to verify global stock levels. Note that "In Stock" often means "Available to Ship from Partner."[5]
Tier 3 Custom Synthesis Enamine , WuXi AppTec , Combi-Blocks Bulk: Use for >100g requirements.[5] Lead time 4-8 weeks.[5]
Supplier Selection Logic

The following decision tree illustrates the recommended workflow for selecting a supplier based on project phase and urgency.

SupplierSelection Start Requirement Defined QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline? QtyCheck->Urgency < 10g Tier3 Tier 3: Custom Synthesis (Enamine/WuXi) QtyCheck->Tier3 > 100g Tier1 Tier 1: Fluorochem / Apollo (Direct Stock) Urgency->Tier1 < 1 Week Tier2 Tier 2: eMolecules (Aggregator Search) Urgency->Tier2 2-3 Weeks Tier2->Tier1 Stock Confirmed Tier2->Tier3 No Stock Found

Figure 1: Strategic sourcing workflow for rare fluorinated intermediates.

Part 3: Quality Control (QC) & Validation Protocols

Upon receipt, the material must be quarantined until identity is verified. The -OCF₃ group provides a distinct spectroscopic handle.[5]

Identity Verification (NMR)
  • 19F NMR (Solvent: DMSO-d₆ or CDCl₃):

    • Target (-OCF₃): Expect a singlet around -58.0 ppm .

    • Impurity (-CF₃): If the wrong isomer was shipped, the signal will appear around -62.0 ppm .[5]

  • 1H NMR:

    • Look for the characteristic phenol proton (broad singlet, exchangeable with D₂O) and the specific aromatic coupling pattern (1,3,4-substitution).[5]

Purity Analysis (LC-MS)
  • Method: Reverse Phase C18.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[5]

  • Detection: UV (254 nm) and MS (ESI-).[5]

  • Note: Phenols often ionize better in Negative Mode (ESI-).[5] Look for mass [M-H]⁻ = 211.0.[5]

QC_Workflow Sample Received Sample (CAS 886500-85-2) Visual Visual Inspection (White/Off-white Solid?) Sample->Visual NMR 19F NMR Analysis Visual->NMR CheckShift Shift @ -58 ppm? NMR->CheckShift Pass Identity Confirmed Proceed to LCMS CheckShift->Pass Yes Fail REJECT (Likely -CF3 Analog) CheckShift->Fail No (-62 ppm)

Figure 2: QC Triage Protocol focusing on 19F NMR differentiation.

Part 4: Synthetic Utility & Application

In drug discovery, 4-Chloro-3-(trifluoromethoxy)phenol is primarily used as a scaffold builder.[5] The phenol moiety acts as a nucleophile, while the aryl ring can undergo further functionalization.[5]

Common Synthetic Pathways
  • O-Alkylation (Ether Synthesis):

    • Reaction: Phenol + Alkyl Halide (K₂CO₃, DMF/Acetone).

    • Utility: Linker attachment for PROTACs or extending the pharmacophore.[5]

  • Suzuki-Miyaura Coupling (via Activation):

    • Step 1: Convert Phenol to Triflate (-OTf) using Tf₂O/Pyridine.[5]

    • Step 2: Pd-catalyzed coupling with Boronic Acids.[5]

    • Result: Biaryl systems retaining the Cl and OCF₃ groups.[5]

  • Nucleophilic Aromatic Substitution (SNAr):

    • The -OCF₃ and -Cl groups are electron-withdrawing, activating the ring (ortho/para) for nucleophilic attack if a strong electron-withdrawing group (like NO₂) is introduced later.[5]

Handling & Stability
  • Acidity (pKa): Estimated ~8.5 - 9.[5]0. More acidic than phenol (pKa 10) due to the electron-withdrawing -Cl and -OCF₃ groups.[5]

  • Storage: Hygroscopic. Store under Nitrogen/Argon at 2-8°C.

  • Safety: Corrosive.[5] Causes severe skin burns and eye damage.[5] Use full PPE (Face shield, Viton gloves).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 4-Chloro-3-(trifluoromethoxy)phenol.[2][5] National Center for Biotechnology Information.[5]

    • [Link]

  • Supplier Verification (Aggregator)

    • ChemSrc CAS 886500-85-2 Entry & Supplier List.
    • [Link]

  • Fluorine Chemistry Context (General)

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals.[5][9][10]

    • [Link]

  • Supplier Catalog (Example)

Sources

Exploratory

Comprehensive Computational Analysis of 4-Chloro-3-(trifluoromethoxy)phenol

This guide outlines the theoretical framework, computational protocols, and predicted physicochemical profile for 4-Chloro-3-(trifluoromethoxy)phenol . It is designed for medicinal chemists and computational toxicologist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the theoretical framework, computational protocols, and predicted physicochemical profile for 4-Chloro-3-(trifluoromethoxy)phenol . It is designed for medicinal chemists and computational toxicologists requiring high-fidelity in silico data to assess this scaffold's viability as a drug fragment or agrochemical intermediate.

Electronic Structure, Reactivity, and Physicochemical Profiling

Executive Summary

The simultaneous presence of a chloro group and a trifluoromethoxy (


) moiety on the phenolic ring creates a unique electronic and steric environment. Theoretical modelling reveals that the 

group acts as a "super-halogen"
, exerting strong inductive electron withdrawal (

) while adopting an orthogonal conformation to minimize steric strain and maximize hyperconjugative stabilization (

). This guide details the computational architecture required to accurately model these effects, predicting a significant acidification of the phenol (predicted pKa

8.2–8.5) and a substantial increase in lipophilicity compared to non-fluorinated analogues.

Part 1: Computational Architecture & Methodology

To ensure data integrity and reproducibility (E-E-A-T), the following computational workflow is prescribed. This protocol balances computational cost with the accuracy required for thermodynamic properties (pKa, BDE).

The "Virtual Lab" Specifications
  • DFT Functional:

    
    B97X-D  or M06-2X .
    
    • Rationale: Standard functionals like B3LYP fail to accurately capture the dispersion forces critical for the correct conformational positioning of the bulky

      
       group. M06-2X is the gold standard for main-group thermochemistry.
      
  • Basis Set: 6-311++G(d,p) (Production Level).

    • Rationale: Diffuse functions (++) are mandatory for describing the anionic state (phenoxide) during pKa calculations.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: SMD outperforms IEF-PCM for calculating

      
       in aqueous and non-aqueous (octanol) phases.
      
Workflow Visualization

The following diagram illustrates the critical path for generating validated theoretical data for this molecule.

ComputationalWorkflow Start Initial Geometry (Z-Matrix) Opt Geom Optimization (Gas Phase) M06-2X/6-311++G(d,p) Start->Opt Submit Freq Freq Analysis (NIMAG=0) Thermochemistry Opt->Freq Check Conv. Conf Conformational Scan (OCF3 Rotation) Freq->Conf If flexible Solv Single Point Energy (SMD: Water/Octanol) Freq->Solv Fixed Geom Conf->Opt Re-optimize Global Min Data Output Generation: ESP, pKa, LogP Solv->Data Extract

Caption: Step-by-step computational workflow ensuring ground-state verification before property extraction.

Part 2: Conformational & Electronic Landscape

The Orthogonal Anomaly

Unlike the methoxy group (


), which often lies coplanar with the benzene ring to maximize p-orbital overlap, theoretical calculations consistently predict the trifluoromethoxy group adopts an orthogonal (perpendicular) conformation  (

).
  • Mechanistic Driver:

    • Steric Bulk: The

      
       radius clashes with ortho-hydrogens (or the Cl atom at position 4) if planar.
      
    • Anomeric Effect: Negative hyperconjugation (

      
      ) is maximized when the O lone pair is aligned with the C-F antibonding orbital, forcing the C-O bond out of plane.
      
Electrostatic Potential (ESP) Mapping

Mapping the electrostatic potential onto the electron density isosurface (0.002 au) reveals the "reactive face" of the molecule.

  • Predicted Features:

    • Phenolic Hydrogen: Deep blue (highly positive), indicating strong H-bond donor capability and high acidity.

    • Chlorine Tip: A "sigma-hole" (region of positive potential) may be visible along the C-Cl bond axis, facilitating halogen bonding.

    • Ring System: The electron density of the aromatic ring is significantly depleted (appearing green/yellow rather than red) due to the synergistic electron-withdrawing effects of

      
       and 
      
      
      
      .

Part 3: Thermodynamic Descriptors (Reactivity)

Acidity Prediction (pKa)

Direct calculation of pKa is error-prone. The Isodesmic Reaction Approach is the most reliable theoretical method. This involves calculating the free energy change of proton exchange between the target molecule and a reference phenol with a known pKa.

Reaction Scheme:



  • Reference: Phenol (Exp pKa = 9.98) or 4-Chlorophenol (Exp pKa = 9.4).

  • Calculation:

    
    
    
    
    

Predicted Values:

Parameter Value (Approx) Driver

|


  | Lower than phenol | Anion stabilization by EWGs.[1] |
| Predicted pKa  | 8.2 – 8.5  | 

(

) and

(

) additively stabilize the anion. |
Bond Dissociation Energy (BDE)

The homolytic BDE of the O-H bond determines antioxidant activity (H-atom transfer mechanism).

  • Theoretical Trend: Electron-withdrawing groups (EWGs) like

    
     and 
    
    
    
    destabilize the electron-deficient phenoxyl radical cation character, leading to a higher BDE compared to unsubstituted phenol.
  • Implication: This molecule is likely resistant to auto-oxidation but is a poor radical scavenger compared to electron-rich phenols (e.g., Vitamin E).

Part 4: Physicochemical & ADMET Profiling

Drug development relies heavily on the balance between lipophilicity and solubility. Theoretical calculations provide these metrics prior to synthesis.

Lipophilicity (LogP)

The


 group is one of the most lipophilic substituents known in medicinal chemistry, often exceeding the 

group.
  • Method: Calculated as the Gibbs free energy difference of solvation between water and 1-octanol.

    
    
    
  • Predicted LogP: ~3.5 – 4.0[2]

    • Comparison: Phenol (1.[1][3][4][5]5) < 4-Chlorophenol (2.4) < Target (3.8) .

    • Impact: High membrane permeability but potential for metabolic accumulation.

Molecular Interaction Diagram

The following graph visualizes the competing electronic vectors determining the molecule's reactivity.

ElectronicVectors Ring Benzene Ring (Electron Deficient) OH OH Group (Donor/Acidic) Ring->OH -I (Induction) OH->Ring +M (Resonance) Cl Cl Group (Inductive EWG Resonance EDG) Cl->Ring -I (Strong) Cl->Ring +M (Weak) Cl->Ring Deactivation OCF3 OCF3 Group (Strong Inductive EWG Lipophilic Anchor) OCF3->Ring -I (Very Strong) OCF3->Ring Steric Orthogonality OCF3->Ring Deactivation

Caption: Vector analysis of substituent effects. Note the dominance of Inductive withdrawal (-I) from both Cl and OCF3.

References

  • Pezzola, S., et al. (2022). "An Accurate Approach for Computational pKa Determination of Phenolic Compounds."[5] Molecules, 27(23), 8590.[5] Link

  • Leroux, F., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Chandra, A. K., & Uchimaru, T. (2002). "The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study."[6][7] International Journal of Molecular Sciences, 3(4), 407-422. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3-(trifluoromethoxy)phenol in Agrochemical Development

[1] Executive Summary: The Fluorinated Bioisostere Advantage In modern agrochemical discovery, 4-Chloro-3-(trifluoromethoxy)phenol (CAS 886500-85-2) represents a high-value "scaffold modifier." It serves as a critical bu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorinated Bioisostere Advantage

In modern agrochemical discovery, 4-Chloro-3-(trifluoromethoxy)phenol (CAS 886500-85-2) represents a high-value "scaffold modifier." It serves as a critical building block for optimizing the lipophilicity-metabolic stability axis of active ingredients (AIs).

While traditional chlorinated phenols (e.g., 3,4-dichlorophenol) have been workhorses in herbicides (e.g., Diuron, Propanil), the introduction of the trifluoromethoxy group (


)  offers distinct advantages:
  • Super-Lipophilicity: The

    
     group (
    
    
    
    ) is significantly more lipophilic than a chlorine atom (
    
    
    ) or a methyl group, enhancing cuticular penetration in plants and exoskeletal absorption in insects.
  • Metabolic Blocking: The 4-chloro substituent effectively blocks para-oxidation by cytochrome P450 enzymes, a primary detoxification pathway in pests.

  • Orthogonal Electronic Effects: The

    
     group is electron-withdrawing by induction but electron-donating by resonance, creating a unique electronic landscape that modulates the acidity (
    
    
    
    ) of the phenol, thereby tuning the binding affinity of downstream ethers or esters.

This guide details the strategic application of 4-Chloro-3-(trifluoromethoxy)phenol in synthesizing diaryl ether insecticides and benzoylphenylureas , providing a validated protocol for its incorporation into bioactive scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 4-Chloro-3-(trifluoromethoxy)phenol
CAS Number 886500-85-2
Molecular Formula

Molecular Weight 212.55 g/mol
Appearance Off-white to pale yellow solid or viscous liquid (purity dependent)
Density

Boiling Point

(at 760 mmHg)
Acidity (

)
~8.5 (Predicted) – More acidic than unsubstituted phenol due to EWG effects.[1]
Solubility Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water.

Strategic Applications in Agrochemical Synthesis[5]

Bioisosteric Replacement Strategy

In Structure-Activity Relationship (SAR) studies, this phenol is used to replace 3,4-dichlorophenol or 4-chloro-3-(trifluoromethyl)phenol . The substitution is often driven by the need to increase the LogP (partition coefficient) without significantly altering the steric bulk, as the


 group adopts a conformation that can mimic the steric demand of an isopropyl group but with high electronegativity.
Primary Synthesis Pathways

The compound acts as a nucleophile in two primary reaction classes:

  • Etherification (

    
     or Ullmann Coupling):  Reaction with pyridyl or aryl halides to form diaryl ether  herbicides (PPO inhibitors) or insecticides (Juvenile Hormone mimics).
    
  • Carbamoylation: Reaction with isocyanates to form carbamate insecticides.

SynthesisPathways Start 4-Chloro-3-(trifluoromethoxy)phenol (CAS 886500-85-2) Product1 Pyridyl Ether Scaffold (Insecticide/Herbicide Precursor) Start->Product1 S_NAr Coupling Product2 Benzoylphenylurea Analog (Chitin Synthesis Inhibitor) Start->Product2 Nucleophilic Addition Reagent1 2-Chloro-5-methylpyridine (Base, Heat) Reagent2 Benzoyl Isocyanate

Figure 1: Primary synthetic utility of 4-Chloro-3-(trifluoromethoxy)phenol in generating bioactive agrochemical scaffolds.[2]

Validated Protocol: Synthesis of a Pyridyl Ether Scaffold

Objective: To couple 4-Chloro-3-(trifluoromethoxy)phenol with a heteroaryl halide via Nucleophilic Aromatic Substitution (


). This scaffold mimics the core structure of Pyriproxyfen-type insecticides.
Reagents & Materials
  • Substrate: 4-Chloro-3-(trifluoromethoxy)phenol (1.0 equiv).[3]

  • Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (1.1 equiv) [Selected for high reactivity].

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). Note: DMF is preferred for faster rates due to better solubility of the phenoxide.

  • Catalyst (Optional): 18-Crown-6 (0.05 equiv) if reaction is sluggish.

Step-by-Step Methodology
  • Activation (Phenoxide Formation):

    • Charge a dry reaction flask (equipped with a condenser and

      
       inlet) with 4-Chloro-3-(trifluoromethoxy)phenol (10 mmol, 2.12 g).
      
    • Add anhydrous DMF (20 mL).

    • Add

      
       (20 mmol, 2.76 g) in one portion.
      
    • Critical Step: Stir at room temperature for 30 minutes. The mixture may change color (often yellow/orange) indicating phenoxide anion generation.

  • Coupling Reaction:

    • Add 2-Chloro-5-(trifluoromethyl)pyridine (11 mmol, 1.99 g) dropwise or in small portions.

    • Heat the reaction mixture to 80–90°C .

    • Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Reaction is typically complete within 4–6 hours.

    • Checkpoint: The limiting reagent (phenol) should be <1% by HPLC area.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid or oil.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • If the crude purity is <95%, purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (0%

      
       10% EtOAc).
      
Expected Results[12]
  • Yield: 85–92%

  • Purity: >98% (HPLC)

  • Characterization:

    • 1H NMR: Look for the disappearance of the broad phenolic -OH singlet (~5.0-9.0 ppm) and the retention of the aromatic pattern.

    • 19F NMR: Distinct signals for

      
       (-58 ppm) and pyridine 
      
      
      
      (
      -62 ppm).

Analytical Quality Control (HPLC Method)

To ensure the integrity of the starting material and final product, use the following reverse-phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10%

95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 220 nm (amide/urea bonds if applicable)
Retention Time Phenol elutes earlier than the coupled ether product due to the free -OH group.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

  • Specific Hazard: Fluorinated compounds can release HF upon thermal decomposition.

Handling Procedures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a full-face shield if working with large quantities under heat.

  • Ventilation: All operations involving heating or fine powders must be conducted in a certified fume hood.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.

  • Spill Control: Absorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • Chemical Identity & Properties

    • Source: ChemSrc. "4-Chloro-3-(trifluoromethoxy)phenol CAS#: 886500-85-2".[4][5] Accessed Oct 2023.[6] Link

  • Fluorine in Agrochemicals

    • Source: ResearchGate.[7] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry". Link

  • Synthesis of Fluorinated Ethers

    • Source: MDPI. "Advances in the Development of Trifluoromethoxylation Reagents". Link

  • Agrochemical Intermediates

    • Source: Ningbo Inno Pharmchem.[8] "Agrochemical Intermediates: Key Components for Effective Crop Protection". Link

Sources

Application

protocol for the synthesis of derivatives from 4-Chloro-3-(trifluoromethoxy)phenol

An Application Note for the Synthetic Derivatization of 4-Chloro-3-(trifluoromethoxy)phenol Abstract 4-Chloro-3-(trifluoromethoxy)phenol is a key fluorinated building block in the development of novel pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthetic Derivatization of 4-Chloro-3-(trifluoromethoxy)phenol

Abstract

4-Chloro-3-(trifluoromethoxy)phenol is a key fluorinated building block in the development of novel pharmaceuticals and advanced materials. Its unique electronic properties, conferred by the trifluoromethoxy and chloro substituents, make it an attractive scaffold for generating diverse molecular architectures. This document provides a comprehensive guide for researchers, outlining detailed protocols for the selective derivatization of this phenol at its two primary reactive sites: the hydroxyl group and the carbon-chlorine bond. We present field-proven methodologies for O-alkylation and O-acylation, as well as for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, safety considerations, and workflow visualizations are provided to ensure reproducible and efficient synthesis.

Core Concepts & Strategic Overview

The synthetic utility of 4-Chloro-3-(trifluoromethoxy)phenol stems from its two orthogonal reactive handles. The phenolic hydroxyl group offers a nucleophilic site for classic derivatization, while the aryl chloride provides a robust platform for modern transition-metal-catalyzed cross-coupling reactions. This duality allows for a modular and strategic approach to library synthesis and lead optimization.

Our strategic workflow is designed to selectively target these sites, enabling the synthesis of a wide array of derivatives, including ethers, esters, biaryls, and arylamines.

G cluster_0 Derivatization Pathways cluster_1 cluster_2 start_node 4-Chloro-3-(trifluoromethoxy)phenol path_node1 Reactions at Phenolic -OH start_node->path_node1 Nucleophilic Attack path_node2 Pd-Catalyzed Cross-Coupling at C-Cl start_node->path_node2 Oxidative Addition path_node path_node product_node product_node product_node1 Aryl Ethers path_node1->product_node1 O-Alkylation product_node2 Aryl Esters path_node1->product_node2 O-Acylation product_node3 Biaryl Derivatives path_node2->product_node3 Suzuki-Miyaura Coupling product_node4 Arylamine Derivatives path_node2->product_node4 Buchwald-Hartwig Amination

Figure 1: Synthetic derivatization strategies for 4-Chloro-3-(trifluoromethoxy)phenol.

Critical Safety & Handling

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for all reagents. 4-Chloro-3-(trifluoromethoxy)phenol and its related compounds present significant health hazards.[1][2][3]

2.1. Hazard Identification

The starting material, 4-Chloro-3-(trifluoromethoxy)phenol, is a hazardous substance with the following GHS classifications.[1]

Hazard ClassGHS ClassificationDescription
Acute ToxicityH302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin CorrosionH314Causes severe skin burns and eye damage.[1]
Eye DamageH318Causes serious eye damage.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

2.2. Mandatory Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[2][3]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[2]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, as they can lead to vigorous or exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Protocols for Derivatization at the Phenolic Hydroxyl Group

The acidity of the phenolic proton (pKa ≈ 8-9) makes the hydroxyl group a prime target for reactions with electrophiles upon deprotonation.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage by reacting the phenoxide with an alkyl halide. The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the phenol but mild enough to minimize potential side reactions involving the trifluoromethoxy group, which can be sensitive to harsh bases.[4]

3.1.1. Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-3-(trifluoromethoxy)phenol212.585.01.0
Alkyl Halide (e.g., Iodomethane)141.946.01.2
Potassium Carbonate (K₂CO₃), anhydrous138.2110.02.0
N,N-Dimethylformamide (DMF), anhydrous73.0925 mL-

3.1.2. Step-by-Step Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-(trifluoromethoxy)phenol (5.0 mmol, 1.06 g) and anhydrous potassium carbonate (10.0 mmol, 1.38 g).

  • Under a nitrogen or argon atmosphere, add anhydrous DMF (25 mL).

  • Stir the suspension at room temperature for 20 minutes to facilitate phenoxide formation.

  • Add the alkyl halide (6.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired aryl ether.

Protocol 2: O-Acylation for Ester Synthesis

This method details the formation of an ester derivative, a common bioisostere for phenols in drug design. The use of an acyl chloride with a non-nucleophilic base like triethylamine efficiently drives the reaction forward by scavenging the HCl byproduct.

3.2.1. Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-3-(trifluoromethoxy)phenol212.585.01.0
Acyl Chloride (e.g., Acetyl Chloride)78.505.51.1
Triethylamine (Et₃N)101.197.51.5
Dichloromethane (DCM), anhydrous84.9330 mL-

3.2.2. Step-by-Step Procedure

  • Dissolve 4-Chloro-3-(trifluoromethoxy)phenol (5.0 mmol, 1.06 g) in anhydrous DCM (30 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (7.5 mmol, 1.05 mL) to the solution.

  • Add the acyl chloride (5.5 mmol) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester, which can be further purified by chromatography or recrystallization if necessary.

Protocols for Derivatization at the C-Cl Bond

The electron-deficient nature of the aromatic ring and the presence of the chloro substituent make this position ideal for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for C-C and C-N bond formation.[5][6]

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol enables the synthesis of biaryl derivatives, which are prevalent structures in many biologically active compounds.[7] The reaction couples the aryl chloride with a boronic acid or ester, catalyzed by a palladium complex. The choice of ligand is critical for activating the inert C-Cl bond.

G pd_cycle Pd(0)Ln intermediate Ar-Pd(II)(Cl)Ln pd_cycle->intermediate Oxidative Addition intermediate2 Ar-Pd(II)(Ar')Ln intermediate->intermediate2 Transmetalation (Ar'-B(OR)2) intermediate2->pd_cycle Reductive Elimination product Ar-Ar' (Biaryl Product) intermediate2->product aryl_chloride Ar-Cl (Starting Phenol) aryl_chloride->intermediate boronic_acid Ar'-B(OR)2 boronic_acid->intermediate2

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

4.1.1. Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-3-(trifluoromethoxy)phenol deriv. (e.g., O-methylated)226.611.01.0
Arylboronic Acid-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.080.08
Potassium Phosphate (K₃PO₄), tribasic212.273.03.0
Toluene/Water (10:1)-10 mL-

4.1.2. Step-by-Step Procedure

  • Note: The free phenol can be incompatible with the basic conditions. It is best to protect the hydroxyl group first (e.g., via Protocol 1) before attempting the coupling.

  • In a reaction vial, combine the protected phenol (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), SPhos (0.08 mmol, 32.8 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture of Toluene (9 mL) and Water (1 mL).

  • Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography to obtain the biaryl product.

Protocol 4: Buchwald-Hartwig Amination

This protocol facilitates the formation of C-N bonds, converting the aryl chloride into an arylamine derivative—a crucial transformation in medicinal chemistry.[8] The reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.

4.2.1. Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Chloro-3-(trifluoromethoxy)phenol deriv. (e.g., O-methylated)226.611.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃915.720.020.02
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)474.610.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous & degassed92.1410 mL-

4.2.2. Step-by-Step Procedure

  • Note: As with the Suzuki coupling, protection of the phenol is recommended.

  • In a glovebox, charge a dry reaction vial with NaOtBu (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and RuPhos (0.08 mmol, 38.0 mg).

  • Add the protected phenol (1.0 mmol) and a stir bar.

  • In a separate vial, dissolve the amine (1.2 mmol) in anhydrous, degassed toluene (10 mL).

  • Add the amine solution to the reaction vial.

  • Seal the vial, remove from the glovebox, and heat in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired arylamine.

References

  • JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents.
  • (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl) ether and process for their preparation - Google Patents.
  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.
  • US3032595A - Ortho-alkylation of phenols - Google Patents.
  • Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. URL: [Link]

  • 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem. URL: [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. URL: [Link]

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. URL: [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society. URL: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. URL: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Chloro-3-(trifluoromethoxy)phenol as a Versatile Building Block for the Synthesis of Novel Herbicides

Abstract The relentless evolution of weed resistance to existing herbicides necessitates the continuous discovery and development of new active ingredients with diverse modes of action. Halogenated and trifluoromethyl/tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless evolution of weed resistance to existing herbicides necessitates the continuous discovery and development of new active ingredients with diverse modes of action. Halogenated and trifluoromethyl/trifluoromethoxy-substituted phenols are privileged scaffolds in agrochemical research, offering a unique combination of chemical reactivity and potent biological activity. This document provides a comprehensive technical guide for researchers on the strategic use of 4-Chloro-3-(trifluoromethoxy)phenol as a key building block for the synthesis of novel herbicidal candidates, particularly focusing on the creation of diphenyl ether derivatives. Detailed, field-proven protocols for synthesis, purification, and preliminary biological screening are presented to facilitate the exploration of this promising chemical space.

Introduction: The Strategic Importance of 4-Chloro-3-(trifluoromethoxy)phenol

4-Chloro-3-(trifluoromethoxy)phenol is a substituted aromatic compound whose structural features make it an exceptionally valuable starting material in the synthesis of potential new herbicides. The molecule's utility is derived from the synergistic interplay of its three key substituents on the benzene ring:

  • The Phenolic Hydroxyl Group (-OH): This functional group is the primary site of reactivity. Its acidic proton can be readily removed by a base to form a highly nucleophilic phenoxide ion, which is central to forming new chemical bonds, most notably ether linkages.

  • The Chlorine Atom (-Cl): The presence of a halogen atom influences the electronic properties of the aromatic ring and can contribute to the overall lipophilicity and metabolic stability of the final molecule. It can also serve as a potential leaving group in certain substitution reactions.

  • The Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of other functionalities and is known to significantly enhance the lipophilicity of a molecule.[1] Increased lipophilicity can improve the compound's ability to penetrate the waxy cuticle of plant leaves, thereby increasing its bioavailability and potential efficacy.

The combination of these features in a single, readily available building block allows for the efficient construction of complex molecules with desirable agrochemical properties.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for safe handling and effective experimental design.

PropertyValueSource
IUPAC Name 4-chloro-3-(trifluoromethoxy)phenolPubChem[2]
CAS Number 886500-85-2Chemsrc[3]
Molecular Formula C₇H₄ClF₃O₂Chemsrc[3]
Molecular Weight 212.55 g/mol Chemsrc[3]
Boiling Point 218.8 ± 35.0 °C at 760 mmHgChemsrc[3]
Density 1.5 ± 0.1 g/cm³Chemsrc[3]

Rationale for Herbicide Design: Targeting Diphenyl Ethers

Diphenyl ether herbicides are a well-established class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cellular damage through the generation of reactive oxygen species. A common synthetic route to these compounds involves the coupling of two substituted aromatic rings via an ether linkage.

4-Chloro-3-(trifluoromethoxy)phenol is an ideal "A-ring" precursor for a Williamson ether synthesis or a nucleophilic aromatic substitution (SₙAr) reaction to construct such molecules. The trifluoromethoxy group, in particular, can enhance the herbicidal activity of the resulting diphenyl ether.

G cluster_0 Design & Synthesis Workflow Start 4-Chloro-3- (trifluoromethoxy)phenol Protocol1 Protocol 1: Williamson Ether Synthesis Start->Protocol1 Reagent Substituted Nitrobenzene (e.g., 4-chloro-3-nitrotoluene) Reagent->Protocol1 Product Crude Diphenyl Ether Product Protocol1->Product Reaction Purification Purification (Column Chromatography) Product->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Final Pure Herbicide Candidate Characterization->Final

Caption: High-level workflow for synthesizing a novel herbicide candidate.

Experimental Protocols

Safety First: Researchers must consult the Safety Data Sheet (SDS) before handling 4-Chloro-3-(trifluoromethoxy)phenol and all other reagents. This compound is harmful if swallowed and can cause severe skin and eye irritation or damage.[2][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

Protocol 1: Synthesis of a Novel Diphenyl Ether Herbicide Candidate via Williamson Ether Synthesis

This protocol details the synthesis of a representative diphenyl ether, 2-chloro-1-(4-chloro-3-(trifluoromethoxy)phenoxy)-4-nitrobenzene, as an example.

Causality Behind Experimental Choices:

  • Base Selection (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is also inexpensive and easy to handle.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion highly reactive.

  • Temperature (80-100 °C): This temperature range provides sufficient thermal energy to overcome the activation barrier of the reaction, allowing it to proceed at a reasonable rate without causing degradation of the reactants or products.

G r1 4-Chloro-3-(trifluoromethoxy)phenol c1 K₂CO₃, DMF r1->c1 Williamson Ether Synthesis c2 80-100 °C r1->c2 Williamson Ether Synthesis plus + plus->c1 Williamson Ether Synthesis plus->c2 Williamson Ether Synthesis r2 2,4-dichloro-1-nitrobenzene r2->c1 Williamson Ether Synthesis r2->c2 Williamson Ether Synthesis p1 2-chloro-1-(4-chloro-3-(trifluoromethoxy)phenoxy)-4-nitrobenzene c1->p1 Williamson Ether Synthesis c2->p1 Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis of a diphenyl ether herbicide candidate.

Materials and Equipment:

  • 4-Chloro-3-(trifluoromethoxy)phenol

  • 2,4-dichloro-1-nitrobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, hexane, deionized water, brine

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-(trifluoromethoxy)phenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 20 mL) to dissolve the phenol. To this solution, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Second Reagent: Add 2,4-dichloro-1-nitrobenzene (1.1 eq) to the stirring mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C using a heating mantle. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

    • Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Preliminary Biological Screening of Herbicidal Activity

This protocol outlines a simple, cost-effective method for assessing the pre-emergent herbicidal activity of newly synthesized compounds on a model dicot species, cress (Lepidium sativum).

Causality Behind Experimental Choices:

  • Model Species (Cress): Cress seeds germinate rapidly and uniformly, providing clear and quick results (2-3 days). Its sensitivity to a wide range of herbicides makes it a good initial indicator of phytotoxicity.

  • Solvent (Acetone/DMSO): The test compounds are often poorly soluble in water. A small amount of a water-miscible organic solvent like acetone or DMSO is used to create a stock solution that can then be diluted in water for application.

  • Concentration Range: Testing a range of concentrations is crucial for determining a dose-response relationship and estimating the concentration that causes 50% inhibition (IC₅₀), a key measure of potency.

Materials and Equipment:

  • Synthesized herbicide candidate

  • Cress (Lepidium sativum) seeds

  • Petri dishes (60 mm diameter)

  • Filter paper (Whatman No. 1)

  • Acetone or DMSO (for stock solution)

  • Deionized water with 0.1% Tween-20 (surfactant)

  • Growth chamber or incubator with controlled light and temperature (e.g., 25 °C, 16h light/8h dark cycle)

  • Pipettes and sterile tubes

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of the synthesized compound in acetone or DMSO.

  • Test Solution Preparation: Create a series of test concentrations (e.g., 1, 10, 100, 1000 ppm) by diluting the stock solution in deionized water containing 0.1% Tween-20. Include a solvent-only control.

  • Assay Setup:

    • Place one disc of filter paper into each petri dish.

    • Pipette 2 mL of the appropriate test solution (or control) onto the filter paper, ensuring it is evenly moistened.

    • Carefully place 10-15 cress seeds onto the moist filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions.

  • Data Collection: After 72 hours, measure the length of the radicle (root) and hypocotyl (shoot) for each seedling. Record observations of any phytotoxic effects such as necrosis or chlorosis.

  • Analysis: Calculate the average percent inhibition of root and shoot growth for each concentration relative to the solvent control. Plot the percent inhibition against the log of the concentration to determine the IC₅₀ value.

G cluster_1 Biological Screening Workflow Start Pure Herbicide Candidate Stock Prepare Stock Solution (e.g., 10,000 ppm) Start->Stock Dilutions Create Serial Dilutions (1, 10, 100, 1000 ppm) Stock->Dilutions Assay Petri Dish Assay: - Add solution to filter paper - Add cress seeds Dilutions->Assay Incubate Incubate (72h, 25°C, 16:8 light) Assay->Incubate Measure Measure Root/Shoot Length Incubate->Measure Analyze Calculate % Inhibition Determine IC₅₀ Measure->Analyze

Caption: Step-by-step workflow for preliminary herbicidal activity screening.

Conclusion

4-Chloro-3-(trifluoromethoxy)phenol represents a highly strategic and versatile building block for the synthesis of novel herbicidal agents. Its unique substitution pattern provides a solid foundation for creating molecules with enhanced biological activity. The protocols outlined in this guide offer a robust and reproducible framework for synthesizing and evaluating new diphenyl ether herbicide candidates. By leveraging these methods, researchers in the agrochemical field can efficiently explore new chemical entities in the ongoing effort to develop effective and sustainable solutions for modern agriculture.

References

  • PubChem. (n.d.). 4-chloro-3,5-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Oxyfluorfen. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Chloro-3-(trifluoromethoxy)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Campos, A., et al. (2016). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Journal of Environmental Science and Health, Part B, 51(8), 536-543.
  • Global Substance Registration System. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 4-chloro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

Sources

Application

Analytical Methods for Quantification of 4-Chloro-3-(trifluoromethoxy)phenol

Application Note & Protocol Guide Executive Summary This technical guide provides validated workflows for the quantification of 4-Chloro-3-(trifluoromethoxy)phenol, a halogenated phenolic intermediate often used in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This technical guide provides validated workflows for the quantification of 4-Chloro-3-(trifluoromethoxy)phenol, a halogenated phenolic intermediate often used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] Due to the electron-withdrawing nature of the trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents, this analyte presents specific challenges: acidity-induced peak tailing in LC and column adsorption in GC.[1][2]

This guide outlines three distinct protocols tailored to the analytical objective:

  • HPLC-UV: For raw material purity assessment and high-concentration assay (>0.1 mg/mL).[1][2]

  • LC-MS/MS: For trace residue analysis and metabolite quantification (<10 ng/mL).

  • GC-MS: For orthogonal confirmation using derivatization.

Physicochemical Profile & Analytical Strategy

Understanding the molecule's behavior is the prerequisite for robust method development.[1]

PropertyValue (Approx.)Analytical Implication
Acidity (pKa) ~7.8 - 8.2The molecule is acidic.[1][2] Mobile phase pH must be < 3.0 to suppress ionization (keeping it neutral) for retention on C18 columns and to prevent peak tailing.[1][2]
LogP ~3.5 (Lipophilic)High affinity for Reverse Phase (RP) columns.[2] Requires high organic content for elution.[1][2]
UV Max ~275-280 nmPhenolic ring absorption.[1][2] Suitable for UV detection.[1][2][3]
Volatility ModerateRequires derivatization for robust GC analysis to cap the polar hydroxyl group.[1][2]
Analytical Decision Tree

The following workflow illustrates the logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalStrategy Start Sample Type Purity Raw Material / Synthesis QC (High Conc.) Start->Purity Trace Biological / Environmental (Trace Conc.) Start->Trace Volatile Complex Matrix / Volatile Screen Start->Volatile MethodA Method A: HPLC-UV (Direct Injection) Purity->MethodA Robustness MethodB Method B: LC-MS/MS (ESI Negative Mode) Trace->MethodB Sensitivity (<1 ppb) MethodC Method C: GC-MS (TMS Derivatization) Volatile->MethodC Orthogonal Conf.

Figure 1: Decision matrix for selecting the analytical platform based on sensitivity needs and matrix complexity.

Method A: HPLC-UV (Purity & Assay)

Scope: Quality control of synthesized batches, stability indicating assays.

Chromatographic Conditions[1][2][4][5][6][7][8][9][10]
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1][2]

    • Rationale: End-capping reduces silanol interactions with the phenolic hydroxyl, improving peak symmetry.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 280 nm.[1][2]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
System Suitability Limits (SST)
  • Tailing Factor: < 1.5 (Critical for phenols).[1][2]

  • Theoretical Plates: > 5000.[1][2]

  • RSD (Area): < 1.0% (n=6).[2]

Method B: LC-MS/MS (Trace Quantification)

Scope: Bioanalytical studies (plasma/urine) or environmental residue analysis.[1][2] Mechanism: Negative Electrospray Ionization (ESI-).[1][2][4] Phenols lose a proton easily to form stable phenoxide ions [M-H]⁻.[1][2]

Mass Spectrometry Parameters[1][2][4][5][9][10][11]
  • Source: ESI Negative Mode.

  • Precursor Ion (Q1): 195.0 m/z [M-H]⁻.[2]

  • Product Ions (Q3):

    • Quantifier: 159.0 m/z (Loss of HCl).[2]

    • Qualifier: 131.0 m/z (Loss of CO + HCl fragment).[2]

  • Capillary Voltage: -4500 V.

  • Desolvation Temp: 400°C.

Chromatographic Conditions (UHPLC)[1][2]
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 0.05% Acetic Acid in Water.[1][2]

    • Note: Do not use Formic Acid if sensitivity drops; Acetic Acid is often softer for phenols in negative mode.[1][2]

  • Mobile Phase B: Methanol.[1][2][5][6]

  • Flow Rate: 0.3 mL/min.[1][2]

Sample Preparation: Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for trace phenolic analysis due to matrix suppression.[1][2] An SPE cleanup is recommended.[1][2]

Cartridge: Hydrophilic-Lipophilic Balance (HLB), 60mg/3cc.[1][2]

SPE_Workflow Step1 1. Condition 1mL MeOH 1mL Water Step2 2. Load Sample (pH adjusted < 4) Step1->Step2 Step3 3. Wash 5% MeOH in Water Step2->Step3 Step4 4. Elute 100% MeOH Step3->Step4 Step5 5. Reconstitute Mobile Phase Initial Step4->Step5

Figure 2: SPE extraction protocol using HLB sorbent to maximize recovery of the lipophilic phenol.[1][2][3]

Method C: GC-MS (Derivatization)

Scope: Confirmation of identity or analysis in complex organic matrices where LC is unsuitable.[1][2] Challenge: Free phenols interact with active sites (silanols) in GC liners and columns, causing tailing.[2] Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

Derivatization Protocol[1][2][9]
  • Take 100 µL of sample extract (in dry ethyl acetate or dichloromethane).

  • Add 50 µL BSTFA + 1% TMCS (Catalyst).

  • Incubate at 60°C for 30 minutes.

  • Cool and inject directly.[1][2]

  • Target Derivative: 4-Chloro-3-(trifluoromethoxy)phenoxy-trimethylsilane.[1][2]

GC Parameters[1][2][9]
  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Inlet: Splitless, 250°C.

  • Oven: 50°C (1 min) → 20°C/min → 280°C (3 min).

  • Detection: EI Source (70eV), SIM mode (Target Ion: M+• of derivative).

Validation & Troubleshooting

Linearity & Range[1][2][4][8]
  • HPLC-UV: 0.5 µg/mL – 100 µg/mL (R² > 0.999).[1][2]

  • LC-MS/MS: 1.0 ng/mL – 1000 ng/mL (Weighted 1/x² regression).[1][2]

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing (LC) Silanol interaction or high pHEnsure Mobile Phase pH is < 3.[1][2]0. Use "End-capped" columns.[1][2]
Low Sensitivity (MS) Ion suppressionSwitch from Formic Acid to Acetic Acid or Ammonium Acetate (buffer pH 5).[2]
Peak Tailing (GC) Incomplete derivatizationEnsure sample is anhydrous before adding BSTFA.[2] Moisture kills the reagent.[1][2]
Carryover Lipophilic adsorptionAdd a needle wash step with 50:50 ACN:Isopropanol.[1][2]

References

  • U.S. EPA. (2007).[1][2] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. [Link]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 80520, 4-Chloro-3-(trifluoromethyl)phenol. [Link](Note: Used as structural analog reference for physicochemical properties).[1][2]

  • Agilent Technologies. (2011).[1][2][5] Analysis of chloramphenicol by negative ion electrospray LC/MS/MS. Application Note 5990-9318EN. [Link](Reference for ESI Negative mode optimization for chlorinated aromatics).

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Chloro-3-(trifluoromethoxy)phenol

Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Chloro-3-(t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Chloro-3-(trifluoromethoxy)phenol. This compound is a key intermediate in various synthetic pathways, and its precise analysis is critical for process monitoring and quality control. The narrative explains the causal logic behind chromatographic choices, from stationary phase selection to mobile phase optimization. The developed method is subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Detailed experimental protocols for both method development and validation are provided, ensuring the method's trustworthiness and transferability.

Analyte Characterization & Scientific Rationale

Understanding the physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenol is the foundation for a logical method development strategy. These properties dictate the choice of chromatographic mode, stationary phase, and mobile phase conditions.

PropertyValueImplication for HPLC Method DevelopmentSource
Molecular Formula C₇H₄ClF₃O-[4][5]
Molecular Weight 196.55 g/mol Used for concentration calculations.[4][5]
Predicted logP 3.8A high logP value indicates significant hydrophobicity, making the analyte ideally suited for retention and separation using Reversed-Phase (RP) chromatography.[5][6][5]
pKa (Not Experimentally Determined)The phenolic hydroxyl group is acidic. The presence of electron-withdrawing chloro- and trifluoromethoxy- groups will lower the pKa compared to phenol (~10.0), likely placing it in the 8-9 range. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to keep the analyte in its non-ionized form. A pH of < 4 is recommended.[7]
UV Absorbance (Not Experimentally Determined)The substituted aromatic ring system is a strong chromophore. The analyte is expected to have significant UV absorbance, enabling sensitive detection. A UV scan is required to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[8][8]

HPLC Method Development Strategy

The method development process is a systematic workflow designed to achieve a separation that is both selective and robust.

Initial Chromatographic Conditions: A First-Principles Approach
  • Chromatographic Mode: Based on the analyte's high hydrophobicity (logP = 3.8), Reversed-Phase HPLC was selected as the most effective separation mode.[9][10]

  • Stationary Phase: A C18 (octadecylsilane) column is the industry standard for RP-HPLC and provides a strong starting point due to its versatile hydrophobic retention mechanism.[9] A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which allows for detection at lower wavelengths if necessary.

    • Aqueous Component: HPLC-grade water with an acidic modifier.

    • pH Control: To suppress the ionization of the phenolic hydroxyl group and ensure maximum retention and symmetrical peak shape, the mobile phase must be acidified. A concentration of 0.1% formic acid in both the aqueous and organic phases is an excellent choice. It is effective at maintaining a pH between 2.5-3.0, is mass spectrometry compatible, and generally provides good peak shapes for acidic compounds.

  • Detection:

    • Technique: UV-Vis detection.

    • Wavelength Selection: A standard solution of 4-Chloro-3-(trifluoromethoxy)phenol (e.g., 10 µg/mL in mobile phase) should be scanned from 200 to 400 nm using a photodiode array (PDA) detector to identify the λmax. For initial screening, a wavelength of 254 nm can be used, as it is a common setting for aromatic compounds.[8]

Method Optimization Workflow

Once initial conditions are established, the method is optimized to achieve the desired performance, focusing on resolution, peak shape, and analysis time.

G cluster_0 Method Development Workflow A Step 1: Initial Screening Isocratic Elution (e.g., 60% ACN) Assess Retention (k') B Step 2: Gradient Scouting Broad Gradient (e.g., 5-95% ACN over 20 min) Determine Elution %ACN A->B If k' is too low or high C Step 3: Gradient Optimization Shallow Gradient around Elution %ACN Optimize Resolution & Time B->C Identify elution window D Step 4: Parameter Refinement Adjust Flow Rate (1.0-1.5 mL/min) Adjust Temperature (30-40°C) C->D Fine-tune separation E Final Optimized Method D->E Lock parameters G cluster_1 ICH Q2(R2) Validation Workflow A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability & Intermediate) C->D E LOD & LOQ D->E F Robustness D->F G Validated Method E->G F->G

Sources

Application

Application Note: Strategic Utilization of 4-Chloro-3-(trifluoromethoxy)phenol in High-Performance Poly(aryl ether) Architectures

Executive Summary This guide details the strategic application of 4-Chloro-3-(trifluoromethoxy)phenol (CAS 6294-93-5) as a pivotal intermediate in the synthesis of next-generation high-performance polymers (HPPs).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Chloro-3-(trifluoromethoxy)phenol (CAS 6294-93-5) as a pivotal intermediate in the synthesis of next-generation high-performance polymers (HPPs).[1][2] While traditional fluoropolymers rely on backbone fluorination (e.g., PTFE), modern soluble HPPs—such as Poly(aryl ether ketone)s (PAEK) and Polyimides (PI)—demand precise side-chain functionalization to balance solubility, thermal stability, and dielectric performance.

The trifluoromethoxy (-OCF₃) group is electronically unique: it combines strong electronegativity with conformational flexibility (via the ether oxygen), unlike the rigid trifluoromethyl (-CF₃) group.[2] This guide provides a validated protocol for converting 4-Chloro-3-(trifluoromethoxy)phenol into a polymerizable bisphenol monomer, followed by its polymerization to achieve materials with ultra-low dielectric constants (< 2.8) and high fractional free volume (FFV) for gas separation membranes.[1][2]

Scientific Rationale: The "Fluorine Effect" & Monomer Design

Why 4-Chloro-3-(trifluoromethoxy)phenol?

This compound is a "Janus" molecule, offering two distinct chemical handles for monomer design:

  • Phenolic -OH (Nucleophile): Allows for ether linkage formation or protection/deprotection strategies.[1][2]

  • Aryl Chloride -Cl (Electrophile/Coupling Partner): Positioned para to the hydroxyl, this enables transition-metal catalyzed coupling (Suzuki-Miyaura or Ullmann) to build multi-ring aromatic backbones.[1][2]

Mechanism of Action in Polymers

Incorporating the 3-trifluoromethoxy moiety into the polymer backbone yields three critical advantages:

  • Steric Disruption: The bulky -OCF₃ group inhibits efficient chain packing, increasing Fractional Free Volume (FFV) .[2] This is critical for gas separation membranes (increasing permeability).[1][2]

  • Dielectric Reduction: The high electronegativity of fluorine reduces the polarizability of the C-F bonds, while the increased free volume lowers the number of polarizable groups per unit volume. This reduces the dielectric constant (

    
    ), essential for 5G/6G high-frequency substrates.[1][2]
    
  • Solubility Enhancement: The "Fluorine Effect" weakens intermolecular forces, rendering typically insoluble rigid-rod polymers soluble in processable solvents like NMP or chloroform.

Experimental Protocol: Monomer Synthesis

Objective: To synthesize a trifluoromethoxy-functionalized biphenyl bisphenol (Monomer A) via Suzuki Coupling.

Materials
  • Precursor: 4-Chloro-3-(trifluoromethoxy)phenol (98%)[1][2]

  • Coupling Partner: 4-Hydroxyphenylboronic acid[1][2]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[2]

  • Base: K₂CO₃ (2M aqueous solution)[2]

  • Solvent: 1,4-Dioxane (Anhydrous)[1][2]

Workflow Diagram (Synthesis)

MonomerSynthesis Start 4-Chloro-3- (trifluoromethoxy)phenol Cat Pd(PPh3)4 / K2CO3 Suzuki Coupling Start->Cat Aryl Chloride Boronic 4-Hydroxyphenyl- boronic acid Boronic->Cat Boronic Acid Inter Intermediate: Biphenyl Bisphenol Cat->Inter 80°C, 12h Purify Purification (Recrystallization) Inter->Purify Workup Final Monomer A: 3-(OCF3)-4,4'-Biphenol Purify->Final >95% Purity

Caption: Synthesis of 3-(trifluoromethoxy)-4,4'-biphenol via Suzuki coupling, utilizing the aryl chloride handle of the starting material.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar. Purge with Nitrogen (

    
    ) for 15 minutes.[1][2]
    
  • Reagent Loading: Add 4-Chloro-3-(trifluoromethoxy)phenol (10.0 mmol) and 4-Hydroxyphenylboronic acid (11.0 mmol) to the flask.

  • Solvent Addition: Cannulate anhydrous 1,4-dioxane (50 mL) into the flask. Degas the solution by bubbling

    
     for 10 minutes.
    
  • Catalysis: Add Pd(PPh₃)₄ (0.5 mol%) rapidly against a positive

    
     flow. Immediately add degassed 2M K₂CO₃ (20 mL).
    
  • Reaction: Heat the mixture to 85°C (oil bath) and stir vigorously for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The spot for the chloro-phenol starting material should disappear.[1][2]

  • Workup: Cool to room temperature. Neutralize with 1M HCl to pH 6–7. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white crystals of 3-(trifluoromethoxy)-4,4'-biphenol .[1][2]

    • Quality Check: ¹H-NMR should show two doublets (AA'BB' system) for the unsubstituted ring and a complex splitting pattern for the substituted ring.

Experimental Protocol: Polymerization (Polyaryl Ether Synthesis)

Objective: Synthesis of Poly(aryl ether ketone) (PAEK) utilizing Monomer A.[2]

Materials
  • Monomer A: 3-(trifluoromethoxy)-4,4'-biphenol (Synthesized above)[1][2]

  • Comonomer: 4,4'-Difluorobenzophenone (DFBP)[1][2]

  • Base: Anhydrous K₂CO₃ (excess)[2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) + Toluene (azeotropic agent)[1][2]

Step-by-Step Procedure
  • Dean-Stark Setup: Equip a 100 mL flask with a Dean-Stark trap, condenser, and nitrogen inlet.[1][2]

  • Stoichiometry Control: Add Monomer A (5.00 mmol) and DFBP (5.00 mmol) precisely (1:1 molar ratio is critical for high molecular weight). Add K₂CO₃ (6.0 mmol).

  • Solvation: Add NMP (15 mL) and Toluene (10 mL).

  • Dehydration (140°C): Heat to reflux. Water formed during phenoxide formation is azeotropically removed with toluene.[1][2] Continue for 2–3 hours until the toluene is dry.

  • Polymerization (180°C): Distill off the toluene to raise the reaction temperature to 180°C. Stir for 8–12 hours. The solution will become viscous.

  • Termination: (Optional) Add a small amount of 4-fluorobenzophenone to end-cap the polymer chains.

  • Precipitation: Pour the hot viscous solution into a blender containing Methanol/Water (1:1) to precipitate the polymer as fibrous strands.

  • Purification: Wash the polymer fibers in hot water (to remove salts) and methanol. Dry in a vacuum oven at 100°C for 24 hours.

Characterization & Expected Properties[2][3][4][5][6]

The incorporation of the bulky -OCF₃ group results in distinct property enhancements compared to non-fluorinated analogues (e.g., PEEK).

PropertyStandard PEEKOCF₃-Modified PAEKMechanism of Improvement
Solubility Insoluble (requires H₂SO₄)Soluble (CHCl₃, NMP, THF)Disruption of chain packing; reduced crystallinity.[1][2]
Dielectric Constant (

)
~3.22.6 – 2.8 Low polarizability of C-F bonds; increased free volume.[2]
Glass Transition (

)
143°C155°C – 170°C Increased steric hindrance restricts chain rotation.[1][2]
Water Absorption 0.5%< 0.1% Hydrophobicity of the perfluorinated group.
Structure-Property Relationship Diagram[1][2]

PropertyLogic Group -OCF3 Side Group Effect1 Steric Bulk Group->Effect1 Effect2 High Electronegativity Group->Effect2 Micro1 Inhibited Chain Packing (Increased Free Volume) Effect1->Micro1 Micro2 Reduced Polarizability Effect2->Micro2 Macro1 Enhanced Solubility Micro1->Macro1 Macro2 High Gas Permeability Micro1->Macro2 Macro3 Low Dielectric Constant Micro1->Macro3 Micro2->Macro3

Caption: Logic flow illustrating how the -OCF3 group translates molecular features into macroscopic polymer properties.

Safety & Handling

  • 4-Chloro-3-(trifluoromethoxy)phenol: Corrosive and irritant.[1][2] Wear butyl rubber gloves and a face shield.[1][2] Handle only in a fume hood.

  • Polymerization: NMP is a reproductive toxin.[1][2] Toluene is flammable.[1][2] Ensure all high-temperature reactions are performed behind a blast shield.

References

  • Synthesis of Trifluoromethyl Ethers: Yagupolskii, L. M. "Synthesis and properties of trifluoromethyl ethers." Journal of Fluorine Chemistry, 2008. Link[2]

  • Fluorine Effect in Polymers: Dhara, M. G., & Banerjee, S. "Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups."[2][3] Progress in Polymer Science, 2010.[3] Link[2][3]

  • Low Dielectric Polyimides: Wang, C., et al.[2][3] "High optical transparency and low dielectric constant of novel soluble polyimides containing fluorine and trifluoromethyl groups."[2][3] Colloid and Polymer Science, 2011. Link[2][3]

  • Monomer Synthesis via Coupling: "Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides." Journal of Synthetic Chemistry, 2024. Link

  • Polymer Properties: "Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications." Polymers, 2021.[2] Link[2]

Sources

Method

experimental procedure for O-alkylation of 4-Chloro-3-(trifluoromethoxy)phenol

Abstract & Strategic Significance 4-Chloro-3-(trifluoromethoxy)phenol (CAS 886500-85-2) is a high-value scaffold in medicinal chemistry and agrochemical discovery. The unique combination of the trifluoromethoxy group (-O...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Chloro-3-(trifluoromethoxy)phenol (CAS 886500-85-2) is a high-value scaffold in medicinal chemistry and agrochemical discovery. The unique combination of the trifluoromethoxy group (-OCF₃) and the ortho-chloro substituent imparts specific physicochemical properties:

  • Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the 3-position while increasing lipophilicity (

    
    ).
    
  • Electronic Modulation: Both Cl and OCF₃ are electron-withdrawing groups (EWG), lowering the pKₐ of the phenol relative to unsubstituted phenol (pKₐ ~10). This increased acidity facilitates deprotonation but requires careful selection of bases to avoid side reactions during O-alkylation.

This guide details the Williamson Ether Synthesis and Mitsunobu Reaction protocols optimized for this specific substrate, ensuring high yields and minimizing byproduct formation.

Chemical Properties & Mechanistic Insights[1][2][3][4][5]

Substrate Analysis
  • Compound: 4-Chloro-3-(trifluoromethoxy)phenol[1][2][3][4][5]

  • Molecular Weight: 212.55 g/mol

  • Estimated pKₐ: ~8.2 – 8.5 (Due to inductive effects of 3-OCF₃ and 4-Cl).

  • Physical State: Liquid or low-melting solid (Boiling Point ~218°C).

Reaction Thermodynamics

The acidity of this phenol allows for the use of mild carbonate bases.

  • Base Selection: Potassium carbonate (

    
    ) is generally sufficient. Cesium carbonate (
    
    
    
    ) is recommended for sterically hindered electrophiles due to the "Cesium Effect" (higher solubility and "naked" anion reactivity).
  • Solvent Effects: Polar aprotic solvents (DMF, NMP, Acetonitrile) are critical to solvate the cation (

    
     or 
    
    
    
    ) and leave the phenoxide anion free for nucleophilic attack (
    
    
    ).

Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis (Alkyl Halides)

Best for: Primary alkyl halides (R-Br, R-I), benzyl halides, and allyl halides.

Materials
ReagentEquiv.RoleNotes
Substrate (CAS 886500-85-2) 1.0NucleophileLimiting reagent
Alkyl Halide (R-X) 1.2 – 1.5ElectrophileExcess drives conversion
Potassium Carbonate (

)
2.0 – 3.0BaseAnhydrous, granular preferred
Potassium Iodide (KI) 0.1 (10 mol%)CatalystFinkelstein catalyst (optional for R-Cl/R-Br)
DMF or Acetonitrile [0.2 M]SolventAnhydrous
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-(trifluoromethoxy)phenol (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion.
    
    • Observation: The suspension may turn slightly yellow as the phenoxide forms.

    • Time: Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Optimization: If using a chloride or bromide, add KI (0.1 equiv) to accelerate the reaction via in situ iodide formation.

  • Reaction:

    • Reactive Electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

    • Less Reactive Electrophiles: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS.

    • Target: Disappearance of the phenol peak (RT ~1.5 min on generic C18 method) and appearance of the less polar ether product.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[6]

    • Wash organic layer with Water (

      
      ) to remove DMF.
      
    • Wash with 1M NaOH (

      
      ) to remove any unreacted phenol (critical for purity).
      
    • Wash with Brine , dry over

      
      , filter, and concentrate.
      
Protocol B: Mitsunobu Reaction (Alcohol Electrophiles)

Best for: Secondary alcohols or when the alkyl halide is unstable/unavailable.

Materials
ReagentEquiv.Role
Substrate 1.0Nucleophile (

is ideal)
Alcohol (R-OH) 1.2Electrophile Source
Triphenylphosphine (

)
1.5Dehydrating Agent
DIAD or DEAD 1.5Azo Reagent
THF or Toluene [0.1 M]Solvent (Anhydrous)
Step-by-Step Procedure
  • Dissolution: Dissolve 4-Chloro-3-(trifluoromethoxy)phenol (1.0 equiv), Alcohol (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C.
    
  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Caution: Exothermic reaction. Maintain temperature < 5°C during addition to prevent byproduct formation.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate via column chromatography.
    

Workflow Visualization

The following diagram illustrates the decision logic and process flow for Protocol A (Williamson Synthesis), emphasizing the critical checkpoint of removing unreacted phenol.

AlkylationWorkflow Start Start: 4-Chloro-3-(trifluoromethoxy)phenol Solvent Dissolve in DMF (0.2M) Start->Solvent BaseAdd Add K2CO3 (2.0 eq) Stir 30 min @ RT Solvent->BaseAdd Electrophile Add Alkyl Halide (1.2 eq) (+ 10% KI if R-Cl/R-Br) BaseAdd->Electrophile Heat Reaction Condition: RT to 80°C (4-12h) Electrophile->Heat Check LC-MS Check: Phenol Consumed? Heat->Check Check->Heat No (Add more R-X) Workup Workup: EtOAc Dilution + H2O Wash Check->Workup Yes BaseWash CRITICAL STEP: Wash with 1M NaOH (Removes unreacted Phenol) Workup->BaseWash Final Dry, Concentrate, Purify BaseWash->Final

Caption: Operational workflow for Protocol A. The basic wash (Red Node) is the critical quality control step to ensure removal of the acidic starting material.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or steric hindrance.Switch base to

(Cesium Carbonate) and solvent to Acetonitrile . Add 18-crown-6 ether if using Potassium salts.
C-Alkylation Byproduct Phenoxide acting as soft nucleophile (rare for this substrate).Ensure solvent is strictly polar aprotic (DMF/DMSO) to solvate the cation, promoting O-alkylation. Keep temperature < 80°C.
Starting Material Persists Hydrolysis of alkyl halide.Add fresh alkyl halide (0.5 equiv) and stir longer. Ensure reagents are dry.
Emulsion during Workup DMF presence in organic layer.Wash with 5% LiCl solution instead of water; LiCl breaks emulsions and pulls DMF into the aqueous phase.

Safety & Handling

  • Fluorine Chemistry Hazards: While the -OCF₃ group is generally stable, avoid strongly acidic conditions at temperatures >150°C to prevent potential degradation to HF.

  • Alkylating Agents: Methyl Iodide, Benzyl Bromide, and similar electrophiles are potent alkylators and potential carcinogens. Handle only in a fume hood.

  • Waste Disposal: Aqueous waste containing DMF and fluorinated aromatics must be segregated for halogenated solvent disposal.

References

  • PubChem. (2023). 4-Chloro-3-(trifluoromethoxy)phenol (CAS 886500-85-2).[1][2][3][4][5] National Library of Medicine. [Link]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (General reference for OCF3 properties and stability). [Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Reference for KI catalysis mechanism). [Link]

Sources

Application

Application Note: Strategic Cross-Coupling of 4-Chloro-3-(trifluoromethoxy)phenol

Executive Summary This guide details the strategic employment of 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 80520-00-0) in palladium-catalyzed cross-coupling reactions. This scaffold is a high-value building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic employment of 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 80520-00-0) in palladium-catalyzed cross-coupling reactions. This scaffold is a high-value building block in medicinal chemistry; the trifluoromethoxy (-OCF


) group acts as a lipophilic bioisostere for chlorine or methyl groups, significantly improving metabolic stability and membrane permeability.

However, this substrate presents a dual challenge:

  • Steric/Electronic Conflict: The ortho-OCF

    
     group creates steric bulk around the electrophilic chloride while simultaneously withdrawing electrons, altering the rate of oxidative addition.
    
  • Protic Interference: The free phenolic hydroxyl (-OH) is an acidic proton source (

    
    ) that can quench sensitive organometallic intermediates or poison catalysts.
    

This note provides validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing ligand selection (Dialkylbiaryl phosphines) to overcome the ortho-effect.

Chemical Architecture & Strategic Analysis

Structural Deconstruction
  • Electrophile (C4-Cl): The primary handle for cross-coupling. Activated for oxidative addition by the electron-withdrawing -OCF

    
     and -OH groups, but sterically hindered.
    
  • Nucleophile/Acid (C1-OH): Must be managed. In basic coupling conditions, this forms a phenoxide, which can compete as a nucleophile (O-arylation) or form coordinate covalent bonds with Palladium, arresting the catalytic cycle.

  • The Ortho-Effect (C3-OCF

    
    ):  The -OCF
    
    
    
    group is conformationally flexible but bulky. It demands the use of sterically demanding, electron-rich ligands to facilitate the reductive elimination step.
Decision Framework: Protection vs. Direct Coupling

While direct coupling of the free phenol is possible under specific aqueous conditions, protection is the recommended industrial standard for reproducibility and yield maximization.

decision_tree Figure 1: Strategic Workflow for Coupling sub Substrate: 4-Cl-3-(OCF3)phenol path1 Pathway A: Protection (Recommended) sub->path1 path2 Pathway B: Direct Coupling sub->path2 prot Protect as -OMe or -OTBS path1->prot couple_dir Pd-Cat Coupling (High Catalyst Load, Excess Base) path2->couple_dir couple_prot Pd-Cat Coupling (Standard Conditions) prot->couple_prot deprot Deprotection couple_prot->deprot prod Functionalized Biaryl/Aniline deprot->prod couple_dir->prod

Figure 1: Strategic decision tree comparing protection-based routes vs. direct coupling.

Pre-Coupling Protocol: Phenol Protection

Rationale: Converting the phenol to a methyl ether (anisole) or silyl ether prevents catalyst poisoning and simplifies purification.

Method A: Methylation (Permanent Protection)
  • Reagents: Methyl Iodide (MeI), K

    
    CO
    
    
    
    , Acetone.
  • Procedure:

    • Dissolve 4-Chloro-3-(trifluoromethoxy)phenol (1.0 eq) in Acetone (0.5 M).

    • Add K

      
      CO
      
      
      
      (1.5 eq) and stir for 15 min.
    • Add MeI (1.2 eq) dropwise. Reflux for 2-4 hours.

    • Outcome: Quantitative conversion to 4-Chloro-1-methoxy-3-(trifluoromethoxy)benzene . This intermediate is highly stable and ideal for Suzuki coupling.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation to generate biaryls.

The Challenge

Standard ligands (PPh


, dppf) often fail due to the steric bulk of the ortho-OCF

group. We utilize Buchwald Dialkylbiaryl Ligands (specifically RuPhos or XPhos ) which create a "pocket" that accommodates the steric bulk while remaining electron-rich enough to drive oxidative addition into the deactivated chloride.
Experimental Procedure

Scale: 1.0 mmol Substrate: Protected Anisole derivative (from Section 3) or Free Phenol (requires 3.0 eq base).

ComponentEquivalentsRole
Aryl Chloride 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile
Pd(OAc)

0.02 (2 mol%)Pre-catalyst
RuPhos 0.04 (4 mol%)Ligand (Critical for ortho-subs)
K

PO

3.0Base (Anhydrous preferred)
Toluene/Water 10:1 ratioSolvent System (0.25 M)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Charge the vial with the Aryl Chloride (1.0 eq), Boronic Acid (1.2 eq), Pd(OAc)

    
     (2 mol%), RuPhos (4 mol%), and K
    
    
    
    PO
    
    
    (3.0 eq).
    • Note: If using the free phenol, increase base to 4.0 eq to ensure full deprotonation.

  • Solvent: Add degassed Toluene and Water (10:1).

  • Activation: Heat the sealed vial to 80-100 °C for 12-24 hours.

    • Monitoring: Track disappearance of the Aryl Chloride via HPLC or TLC. The -OCF

      
       group provides a distinct handle for 
      
      
      
      F NMR monitoring (
      
      
      ppm).
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
Mechanistic Insight

The RuPhos ligand is specifically chosen because its bulky isopropyl groups prevent the formation of inactive Pd-dimers, while its electron-rich nature accelerates the oxidative addition into the C-Cl bond, which is otherwise sluggish due to the electronic deactivation by the para-alkoxy group (if protected).

Protocol: Buchwald-Hartwig Amination

Objective: C-N bond formation to generate anilines.

The Challenge

Amination is more sensitive to sterics than Suzuki coupling. The ortho-OCF


 group can inhibit the approach of the amine nucleophile. BrettPhos  is the gold standard here for primary amines, while RuPhos  excels for secondary amines.
Experimental Procedure

Scale: 0.5 mmol

ComponentEquivalentsRole
Aryl Chloride 1.0Electrophile
Amine 1.2Nucleophile
Pd

(dba)

0.01 (1 mol%)Pd Source
BrettPhos 0.02 (2 mol%)Ligand (For Primary Amines)
NaOtBu 1.4Strong Base
1,4-Dioxane 2.0 mLSolvent (Anhydrous)

Step-by-Step:

  • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd

    
    (dba)
    
    
    
    and BrettPhos in Dioxane. Stir at 100 °C for 1 minute to generate the active catalytic species (L-Pd(0)).
  • Addition: Add the Aryl Chloride, Amine, and NaOtBu to the reaction vessel.

  • Reaction: Transfer the activated catalyst solution to the vessel. Seal and heat to 100 °C .

  • Time: Conversion is typically complete within 4-8 hours.

    • Caution: If using the free phenol substrate, NaOtBu will deprotonate the phenol first. This requires an extra equivalent of base, but the resulting phenoxide may reduce the solubility of the substrate in Dioxane. Protection is strongly advised for Buchwald couplings.

Visualization: Catalytic Cycle & Steric Management

catalytic_cycle Figure 2: Catalytic Cycle highlighting the Steric Barrier at Oxidative Addition Pd0 L-Pd(0) Active Species OA Oxidative Addition (Rate Limiting) Pd0->OA + Ar-Cl (Steric Barrier) TM Transmetalation (Base Assisted) OA->TM + Ar-B(OH)2 RE Reductive Elimination TM->RE Isomerization RE->Pd0 - Product

Figure 2: The bulky -OCF3 group impacts the Oxidative Addition step. Ligands like RuPhos facilitate this step by stabilizing the Pd(II) intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by PhenolProtect phenol as -OMe or -OTBS. Alternatively, switch base to K

PO

which buffers the system better than alkoxides.
Dehalogenation (Ar-H)

-Hydride Elimination
Avoid alcoholic solvents (use Dioxane or Toluene). Ensure anhydrous conditions if using hydride-sensitive ligands.
Homocoupling (Ar-Ar) Oxygen in systemRigorous degassing is required. Sparge solvents with Argon for 20 mins or use freeze-pump-thaw cycles.
Stalled Reaction Ligand StericsIf RuPhos fails, switch to AdBrettPhos or CataCXium A , which offer different steric bite angles.

References

  • Vertex AI Search. (2026). Properties of 4-Chloro-3-(trifluoromethoxy)phenol. National Institutes of Health (NIH). Link

  • Molander, G. A., & Iannazzo, L. (2011).[1] Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl Chlorides. Journal of Organic Chemistry. Link

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Amination Protocols. Link

  • TCI Chemicals. (2025). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Link

Sources

Method

Application Note: Derivatization of 4-Chloro-3-(trifluoromethoxy)phenol for GC Analysis

Executive Summary This application note details a robust protocol for the derivatization of 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the derivatization of 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While phenolic compounds can technically be analyzed in their native form, the presence of the hydroxyl group often leads to peak tailing, adsorption in the inlet, and reduced sensitivity due to hydrogen bonding.

For this specific analyte, the electron-withdrawing nature of the chloro- and trifluoromethoxy- substituents increases the acidity of the phenolic proton, making it highly reactive toward silylation reagents but also susceptible to moisture interference. This guide utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to achieve quantitative conversion to the trimethylsilyl (TMS) ether derivative, ensuring sharp chromatographic peaks and improved detection limits.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The analyte is a disubstituted phenol often used as a scaffold in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethoxy group (-OCF


) imparts significant lipophilicity and metabolic stability.
PropertyData
Chemical Name 4-Chloro-3-(trifluoromethoxy)phenol
CAS Number 886500-85-2
Molecular Formula C

H

ClF

O

Molecular Weight 212.55 g/mol
Boiling Point ~218.8 °C (Predicted)
pKa ~7.5 - 8.5 (Estimated; more acidic than phenol due to -Cl and -OCF

)
Target Derivative 4-Chloro-3-(trifluoromethoxy)phenoxy-trimethylsilane
Derivative MW 284.73 g/mol (+72 Da shift)

Derivatization Strategy

The Choice of Silylation

Acylation and alkylation are alternative strategies, but silylation is preferred for this analyte because:

  • Speed: The reaction is near-instantaneous for phenols under catalyzed conditions.

  • Volatility: The TMS group significantly increases volatility despite the mass addition, lowering elution temperatures.

  • Mass Spectral Tag: The TMS group provides a characteristic fragmentation pattern (strong M-15 peak), aiding in identification.

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenolic oxygen on the silicon atom of the BSTFA. The addition of TMCS (1%) acts as a catalyst, increasing the silyl donor strength of the mixture.

SilylationMechanism Phenol 4-Chloro-3-(trifluoromethoxy)phenol (Nucleophile) Transition Transition State (Si-O Bond Formation) Phenol->Transition Nucleophilic Attack BSTFA BSTFA + TMCS (Silyl Donor) BSTFA->Transition Si Donation Product TMS-Ether Derivative (Analyte) Transition->Product Desilylation Byproducts Byproducts (TMS-Amide, HCl) Transition->Byproducts Leaving Group

Figure 1: Mechanism of silylation. The phenolic hydroxyl attacks the trimethylsilyl group of BSTFA, displacing the trifluoroacetamide leaving group.

Experimental Protocol

Reagents & Equipment[6]
  • Analyte Standard: 4-Chloro-3-(trifluoromethoxy)phenol (>97% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent). Note: Must be fresh.[1] Discard if yellowed.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate (Water content <50 ppm).

  • Vials: 2 mL amber GC vials with PTFE-lined caps.

  • Heating Block: Capable of maintaining 60 °C or 70 °C.

Step-by-Step Procedure

This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) is recommended to correct for reaction variability.

  • Preparation of Stock Solution:

    • Dissolve 10 mg of 4-Chloro-3-(trifluoromethoxy)phenol in 10 mL of anhydrous Ethyl Acetate (Concentration: 1 mg/mL).

  • Aliquot & Dry (Critical Step):

    • Transfer 100 µL of stock solution to a GC vial.

    • Optional: If the sample contains moisture, blow down to dryness under a gentle stream of Nitrogen (N

      
      ). Moisture will quench the reagent.
      
  • Reagent Addition:

    • Add 200 µL of BSTFA + 1% TMCS .

    • Add 200 µL of Anhydrous Pyridine (acts as a solvent and acid scavenger).

  • Reaction:

    • Cap the vial tightly. Vortex for 10 seconds.

    • Incubate at 60 °C for 30 minutes .

    • Note: While phenols react fast, the steric bulk of the -Cl and -OCF

      
       groups warrants heating to ensure 100% conversion.
      
  • Final Prep:

    • Cool to room temperature.[2][3]

    • Transfer to GC autosampler. Inject directly.

Workflow Step1 Sample Preparation (Dissolve in Anhydrous Solvent) Step2 Moisture Removal (N2 Blowdown if aqueous) Step1->Step2 Step3 Reagent Addition (200µL BSTFA/TMCS + Pyridine) Step2->Step3 Step4 Incubation (60°C for 30 mins) Step3->Step4 Step5 GC-MS Injection (Split 10:1) Step4->Step5

Figure 2: Operational workflow for the derivatization process.

GC-MS Analysis Parameters

The following parameters are optimized for an Agilent 7890/5977 system but are transferable to other platforms.

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Low polarity phase ideal for aromatic silyl ethers.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1) or Splitless (for trace analysis)Adjust based on concentration.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp prevents peak broadening.
Transfer Line 280 °CPrevents condensation of high boilers.
Ion Source 230 °C (EI Source)Standard EI temperature.
Scan Range 50 - 450 m/zCovers the molecular ion and fragments.

Results & Discussion

Chromatographic Performance

Underivatized phenols often show tailing factors > 1.5 due to interaction with silanols in the column. The TMS-derivative should elute as a sharp, symmetrical peak (Tailing factor < 1.1). The retention time will increase slightly relative to the native phenol due to the added mass, but the elution temperature is often lower due to broken hydrogen bonding.

Mass Spectral Interpretation

The mass spectrum of the derivative provides definitive structural confirmation.

  • Molecular Ion (M+): 284 m/z (Parent Peak).

  • Base Peak (M-15): 269 m/z. Loss of a methyl group (-CH

    
    ) from the silicon atom. This is the diagnostic peak for TMS derivatives.
    
  • Silicon Isotope: Distinctive isotope pattern at M+1 and M+2 due to

    
    Si and 
    
    
    
    Si natural abundance.
  • Fragment Ions: 73 m/z (TMS group, [Si(CH

    
    )
    
    
    
    ]
    
    
    ).
Linearity and Detection Limits
  • Linearity: R

    
     > 0.995 expected over the range of 1 - 100 µg/mL.
    
  • LOD: Typically < 10 ng/mL in SIM mode (monitoring ions 284, 269, 73).

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Low Response Moisture in sample/solventDry sample thoroughly; use fresh anhydrous pyridine.
Multiple Peaks Incomplete derivatizationIncrease reaction time to 60 mins or temp to 70°C.
Inlet Liner Deposits Byproduct accumulationChange liner; use glass wool to trap non-volatiles.
Peak Tailing Active sites in columnTrim column inlet (10-20 cm); re-deactivate inlet.

References

  • Chemical Properties: ChemSrc. (2025). 4-Chloro-3-(trifluoromethoxy)phenol Chemical Properties. Link

  • Derivatization Reagents: Sigma-Aldrich. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Link

  • Phenol Analysis: EPA Method 8041A. (2007). Phenols by Gas Chromatography. Link

  • Silylation Mechanism: Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds. Journal of Chromatography A. Link

Sources

Application

4-Chloro-3-(trifluoromethoxy)phenol as a reagent in analytical chemistry

Application Note: 4-Chloro-3-(trifluoromethoxy)phenol as a Strategic Reagent in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) is a specialized flu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-3-(trifluoromethoxy)phenol as a Strategic Reagent in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) is a specialized fluorinated building block used primarily in the optimization of lead compounds during drug discovery.[1] Unlike standard phenols, this reagent introduces two critical pharmacophores simultaneously: a chlorine atom (for steric blocking or halogen bonding) and a trifluoromethoxy group (-OCF


).[1]

The -OCF


 moiety is increasingly favored in "Late-Stage Functionalization" because it acts as a "super-lipophilic" version of a methoxy group.[1] It alters the metabolic stability of the parent drug by blocking oxidation sites while significantly increasing membrane permeability (LogP) without the high steric cost of a tert-butyl group.[1]
Physicochemical Profile[2][3][4][5][6][7]
PropertySpecificationRelevance to Protocol
CAS Number 886500-85-2Unique Identifier for procurement.[1][2]
Formula C

H

ClF

O

MW: 212.55 g/mol .[1][3][4][5]
Appearance Colorless to pale yellow liquid/oilViscosity affects pipetting accuracy.[1]
Acidity (pKa) ~8.5 (Predicted)More acidic than phenol (pKa 10) due to electron-withdrawing groups.[1]
Lipophilicity High (LogP > 3.[1]0)Requires high % organic solvent in HPLC.[1]
Solubility DMSO, MeOH, CH

Cl

Insoluble in water; requires organic co-solvent.[1]

Part 2: Analytical Protocols (Quality Control)

Before using this reagent in synthesis, its purity must be verified.[1] Commercial samples of fluorinated phenols often contain positional isomers (e.g., 2-chloro variants) that are difficult to separate downstream.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Check

Rationale: This method separates the target phenol from potential aniline precursors or de-chlorinated impurities.[1]

Instrument: Agilent 1260 Infinity II or equivalent (UHPLC preferred). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1] Mobile Phase:

  • A: Water + 0.1% Formic Acid (Maintains phenol in non-ionized state for better peak shape).[1]

  • B: Acetonitrile (ACN).[1]

Gradient Method:

  • 0-2 min: 10% B (Equilibration)

  • 2-15 min: Linear ramp to 90% B (Elution of lipophilic phenol)

  • 15-18 min: Hold 90% B (Wash)

  • 18-20 min: Return to 10% B.

Detection: UV at 270 nm (Phenolic absorption) and 220 nm (General).[1] Flow Rate: 1.0 mL/min.[1] Injection Vol: 5 µL.

Acceptance Criteria:

  • Main peak area > 97%.[1][6][7][4]

  • No single impurity > 1.0%.[1]

Protocol B: F-NMR Identification

Rationale: The trifluoromethoxy group has a distinct chemical shift that differentiates it from trifluoromethyl (-CF


) impurities.[1]
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .[1]
  • Standard: Trichlorofluoromethane (CFCl

    
    , set to 0 ppm) or internal hexafluorobenzene.[1]
    
  • Target Shift: -58.0 ppm to -59.0 ppm (Singlet).

    • Note: A shift near -63 ppm indicates a -CF

      
       impurity (wrong starting material).[1]
      

Part 3: Synthetic Application Protocol

The primary use of this reagent is to install the 4-chloro-3-(trifluoromethoxy)phenoxy motif onto a heteroaromatic core (e.g., pyridine, pyrimidine) via Nucleophilic Aromatic Substitution (S


Ar).[1]
Workflow Visualization

SyntheticWorkflow Reagent 4-Chloro-3-(trifluoromethoxy)phenol (Nucleophile) Reaction S_NAr Reaction (DMF, 80-100°C) Reagent->Reaction Base Base Selection (Cs2CO3 or K2CO3) Base->Reaction Deprotonation Substrate Electrophile (e.g., Chloropyrimidine) Substrate->Reaction Workup Workup (EtOAc/Water Extraction) Reaction->Workup Product Target Ether (Drug Scaffold) Workup->Product

Figure 1: General workflow for incorporating 4-Chloro-3-(trifluoromethoxy)phenol into a drug scaffold via S


Ar.
Step-by-Step Synthesis Protocol (S Ar Coupling)

Objective: Synthesis of a biaryl ether scaffold.

  • Preparation:

    • Weigh 1.0 equiv of 4-Chloro-3-(trifluoromethoxy)phenol.[1][4]

    • Weigh 1.0-1.2 equiv of the heteroaryl chloride electrophile.[1]

    • Weigh 2.0 equiv of Cesium Carbonate (Cs

      
      CO
      
      
      
      ).[1] Note: Cs
      
      
      CO
      
      
      is preferred over K
      
      
      CO
      
      
      for phenols with electron-withdrawing groups to enhance solubility in organic media.[1]
  • Reaction Setup:

    • Dissolve the phenol and electrophile in anhydrous DMF or DMSO (Concentration ~0.2 M).[1]

    • Add the base.[1][8]

    • Seal the reaction vessel under Nitrogen or Argon.[1]

  • Execution:

    • Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check conversion via TLC (Hexane/EtOAc) or LC-MS.[1] The product will be significantly more lipophilic (higher R

      
      ) than the starting phenol.[1]
      
  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash 3x with Water (to remove DMF).[1]

    • Wash 1x with Brine.[1]

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash column chromatography (Silica gel).[1]

    • Note: The unreacted phenol can be difficult to remove if R

      
       is similar.[1] A wash with 1M NaOH during workup can remove unreacted phenol if the product is stable to base.[1]
      

Part 4: Handling, Safety, and Stability

Safety Profile:

  • Corrosivity: Phenols are generally corrosive to skin and eyes.[1] The fluorination increases lipophilicity, potentially enhancing skin absorption.[1] Wear nitrile gloves and face protection.[1]

  • Acidity: This compound is a weak acid.[1] Avoid contact with strong bases unless intended for reaction.[1]

Storage:

  • Store in a cool, dry place (2–8°C preferred).[1]

  • Keep under inert gas (Argon) if storing for long periods to prevent oxidation, although the electron-withdrawing groups provide reasonable oxidative stability compared to simple phenols.[1]

Part 5: Analytical Decision Tree

Use this logic flow to determine if the reagent is suitable for high-value synthesis.

QC_Logic Start Receive Reagent CAS 886500-85-2 Visual Visual Check (Clear/Pale Yellow?) Start->Visual NMR 19F NMR Check (-58 ppm?) Visual->NMR Pass Reject_Color Reject: Oxidation likely Visual->Reject_Color Fail HPLC HPLC Purity (>97%?) NMR->HPLC Pass Reject_NMR Reject: Wrong Isomer (e.g., -CF3 present) NMR->Reject_NMR Fail Reject_HPLC Purify: Recrystallize or Distill HPLC->Reject_HPLC Fail Approve Release for Synthesis HPLC->Approve Pass

Figure 2: Quality Control Decision Tree for incoming reagent batches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80520, 4-Chloro-3-(trifluoromethyl)phenol. (Note: Closest structural analog for toxicity data).[1] Retrieved from .[1]

  • ChemSrc (2025). 4-Chloro-3-(trifluoromethoxy)phenol CAS 886500-85-2 Physicochemical Properties. Retrieved from .[1]

  • Sigma-Aldrich (2025). Product Specification: 4-Chloro-3-(trifluoromethoxy)phenol.[1] Retrieved from .[1]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 utility).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-3-(trifluoromethoxy)phenol Synthesis

The following technical guide serves as a specialized support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenol . It is designed for researchers and process chemists encountering yield or selectivity issues...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenol . It is designed for researchers and process chemists encountering yield or selectivity issues.

Case ID: SYN-4C3TFMP-001 Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Chloro-3-(trifluoromethoxy)phenol (CAS: N/A for specific isomer, derivative of CAS 461-81-4) Primary Precursors: 3-(Trifluoromethoxy)phenol OR 4-Chloro-3-(trifluoromethoxy)aniline

Executive Summary: Route Selection & Strategy

The synthesis of 4-Chloro-3-(trifluoromethoxy)phenol presents a classic regioselectivity challenge. The hydroxyl group (OH) at position 1 is a strong ortho/para director, while the trifluoromethoxy group (OCF₃) at position 3 is a weaker ortho/para director (due to lone pair donation) but inductively withdrawing.

  • Route A: Direct Chlorination (Cost-effective, scalable, but lower regioselectivity).

    • Challenge: Competition between the 4-position (para to OH) and the 6-position (ortho to OH, para to OCF₃).

  • Route B: Diazonium Hydrolysis (High regioselectivity, lower atom economy).

    • Challenge: Preventing azo-coupling side reactions (tar formation) during the hydrolysis step.

Troubleshooting Guide: Direct Chlorination (Route A)

User Scenario: You are chlorinating 3-(trifluoromethoxy)phenol and observing a mixture of isomers (4-chloro vs. 6-chloro) or polychlorination.

Q1: Why is my ratio of 4-chloro (target) to 6-chloro (impurity) poor?

Technical Insight: Both positions are activated.[1] Position 4 is para to the strongly activating OH and ortho to OCF₃. Position 6 is ortho to OH and para to OCF₃. While para-attack relative to OH is generally preferred sterically, the OCF₃ group at position 3 creates steric strain at position 4, increasing the formation of the 6-chloro isomer.

Corrective Protocol:

  • Switch Reagent: Replace Chlorine gas (

    
    ) with Sulfuryl Chloride (
    
    
    
    )
    .
    
    
    is less aggressive and allows for better thermodynamic control.
  • Solvent Control: Use a non-polar solvent like Toluene or Chlorobenzene . Non-polar solvents promote hydrogen bonding between the phenolic OH and the chlorinating agent, often enhancing ortho-selectivity (position 2 or 6). However, to favor position 4, use a polar aprotic solvent like Acetonitrile (

    
    )  or DCM  to disrupt this H-bonding and favor the sterically driven para-attack.
    
  • Temperature: Lower the reaction temperature to -10°C to 0°C . Higher temperatures favor the higher-energy transition state of the 6-chloro isomer.

Q2: I am seeing significant dichlorinated byproducts (2,4-dichloro).

Cause: The product (4-chloro phenol) is still activated and can react with excess chlorinating agent. Fix:

  • Stoichiometry: Use a slight deficit of chlorinating agent (0.95 eq ). It is easier to separate unreacted starting material than dichlorinated impurities.

  • Addition Rate: Add

    
     dropwise over 2 hours. High local concentrations lead to over-chlorination.
    
Optimized Protocol (Direct Chlorination)
  • Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in DCM (5 volumes).

  • Cool to 0°C .

  • Add Sulfuryl Chloride (

    
    )  (0.95 eq) dropwise over 2 hours.
    
  • Monitor by HPLC. Stop when starting material is <5%.

  • Quench with water.[2] Wash organic layer with

    
    .
    
  • Purification: Fractional crystallization from Hexane/EtOAc is often superior to distillation for separating the 4-chloro and 6-chloro isomers due to their distinct crystal packing.

Troubleshooting Guide: Diazonium Hydrolysis (Route B)

User Scenario: You are starting from 4-Chloro-3-(trifluoromethoxy)aniline (CAS 320-51-4), diazotizing, and hydrolyzing, but yields are low (<40%) and the product is black/tarry.

Q3: Why is my reaction turning into black tar?

Technical Insight: Phenyldiazonium salts are highly electrophilic. As soon as the phenol product is formed, it is electron-rich and reacts with the remaining diazonium salt to form azo dyes (tars). This is the #1 yield killer in phenol synthesis.

Corrective Protocol (The "Drop-in-Hot-Acid" Method): Do not heat the diazonium salt solution directly. Instead:

  • Generate the diazonium salt at 0°C .

  • Prepare a separate vessel with 20-30%

    
      heated to 100°C (reflux) .
    
  • Add the cold diazonium solution dropwise into the boiling acid.

    • Mechanism:[3][4][5][6] The diazonium salt instantly hydrolyzes to the phenol upon hitting the hot acid. The steam immediately steam distills the phenol out of the reaction mixture (if volatile enough) or the high dilution prevents it from meeting a diazonium ion to couple with.

Q4: Can I use a catalyst to improve the hydrolysis rate?

Answer: Yes. The Cohen-type hydrolysis using Copper(II) salts can drastically improve yield by lowering the activation energy for nitrogen loss.

  • Additive: Add 10-15 mol%

    
      or 
    
    
    
    to the hydrolysis mixture.
  • Effect: Copper coordinates to the diazonium species, facilitating the nucleophilic attack of water and reducing radical side-reactions.

Optimized Protocol (Diazonium Route)
  • Diazotization: Dissolve 4-Chloro-3-(trifluoromethoxy)aniline (1.0 eq) in 30%

    
    . Cool to 0°C. Add 
    
    
    
    (1.1 eq) in water dropwise. Stir 30 min. Destroy excess nitrite with Urea.
  • Hydrolysis Setup: Heat a solution of water/

    
     (50:50) + 
    
    
    
    (0.1 eq) to reflux (
    
    
    ).
  • Addition: Add the cold diazonium solution dropwise to the refluxing acid.

  • Extraction: Cool, extract with DCM.

  • Yield Expectation: This method typically boosts yields from ~30% to 65-75% .

Comparative Data & Decision Matrix

FeatureRoute A: Direct ChlorinationRoute B: Diazonium Hydrolysis
Starting Material 3-(Trifluoromethoxy)phenol4-Chloro-3-(trifluoromethoxy)aniline
Primary Challenge Regioselectivity (4-Cl vs 6-Cl)Preventing Azo-coupling (Tars)
Typical Yield 70-80% (Mixed Isomers)60-75% (Single Isomer)
Purity Profile Requires difficult isomer separationHigh regiochemical purity
Scalability High (Process friendly)Moderate (Dilution required)
Recommendation Use for early phase/low purity needs.Use for final API/high purity needs.

Visual Workflows

Pathway Logic Diagram

SynthesisRoutes StartA 3-(Trifluoromethoxy)phenol DirectCl Direct Chlorination (SO2Cl2, 0°C) StartA->DirectCl Route A StartB 4-Chloro-3-(trifluoromethoxy)aniline Diazo Diazotization (NaNO2, H2SO4, 0°C) StartB->Diazo Route B IntermedA Mixture: 4-Cl (Major) + 6-Cl (Minor) DirectCl->IntermedA Regioselectivity Issue IntermedB Diazonium Salt [Ar-N2]+ HSO4- Diazo->IntermedB Purification Fractional Crystallization IntermedA->Purification Hydrolysis Cu-Catalyzed Hydrolysis (Dropwise into Refluxing Acid) IntermedB->Hydrolysis Critical Step Waste Tarry Azo-Polymers IntermedB->Waste If mixed cold Target TARGET: 4-Chloro-3-(trifluoromethoxy)phenol Hydrolysis->Target High Purity Purification->Target Yield Loss

Caption: Decision tree comparing Direct Chlorination (Route A) and Diazonium Hydrolysis (Route B), highlighting critical failure points (red) and optimization steps (green).

References

  • Regioselectivity in Phenol Chlorination : Smith, K., et al. "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols." Catalysts, 2018. Link

  • Diazonium Hydrolysis Optimization: Cohen, T., et al. "Copper-catalyzed hydrolysis of diazonium salts." Journal of Organic Chemistry, 1977.
  • Synthesis of Trifluoromethoxy Intermediates : World Intellectual Property Organization, Patent WO2001000608, "Process for the Synthesis of N-(4-cyano-3-trifluoromethylphenyl)..." (Describes analogous aniline precursors). Link

  • Properties of 3-(Trifluoromethoxy)phenol : PubChem Compound Summary for CID 7376. Link (Note: Structural analogue reference for physical properties).

Sources

Optimization

Technical Support Center: Purification of Crude 4-Chloro-3-(trifluoromethoxy)phenol

Welcome to the technical support center for the purification of crude 4-Chloro-3-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Chloro-3-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. My aim is to combine established chemical principles with practical, field-tested advice to ensure you can achieve the desired purity for your downstream applications.

Understanding the Purification Challenges

4-Chloro-3-(trifluoromethoxy)phenol is typically synthesized via a multi-step process, often culminating in the diazotization of 2-chloro-5-(trifluoromethoxy)aniline followed by hydrolysis of the resulting diazonium salt. The crude product from this synthesis is often a complex mixture containing unreacted starting materials, isomers, and various byproducts. The presence of the chloro, trifluoromethoxy, and hydroxyl groups imparts specific chemical properties that must be considered during purification to achieve high purity without significant product loss.

Common impurities can include:

  • Unreacted 2-chloro-5-(trifluoromethoxy)aniline: The starting material for the diazotization reaction.

  • Azo compounds: Formed by the coupling of the diazonium salt with the product phenol or unreacted aniline. These are often highly colored impurities.

  • Isomeric phenols: Arising from potential rearrangements or impurities in the starting materials.

  • Decomposition products: Phenols can be susceptible to oxidation and degradation, especially at elevated temperatures.

This guide will provide a structured approach to tackling these purification challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My crude 4-Chloro-3-(trifluoromethoxy)phenol is a dark, oily substance. What is the likely cause of the color and how can I remove it?

A1: The dark coloration is most likely due to the presence of azo compounds, which are common byproducts in diazotization reactions.[1][2] These highly conjugated molecules absorb light in the visible spectrum, leading to intense coloration. Additionally, oxidation of the phenol can contribute to color formation.

  • Initial Troubleshooting: A basic aqueous wash (e.g., with a dilute sodium bicarbonate or sodium carbonate solution) can help remove some acidic impurities and potentially some colored byproducts. However, for significant color reduction, a multi-step purification approach is necessary.

  • Recommended Action: A combination of distillation and recrystallization is often the most effective strategy. Distillation will separate the desired phenol from non-volatile colored impurities, while recrystallization will further purify the product from closely related isomers and remaining colored compounds.

Q2: What are the key physical properties of 4-Chloro-3-(trifluoromethoxy)phenol that I should be aware of during purification?

A2: Understanding the physical properties is crucial for selecting the appropriate purification technique and setting the correct parameters.

PropertyValueSource
Molecular Weight212.55 g/mol [3]
Boiling Point218.8 ± 35.0 °C at 760 mmHg[3][4]
Density1.5 ± 0.1 g/cm³[3][4]
SolubilitySlightly soluble in water; soluble in many organic solvents like alcohols, ethers, and ketones.[5]

Given the relatively high boiling point, vacuum distillation is highly recommended to prevent thermal decomposition.[6]

Q3: Can I use column chromatography to purify 4-Chloro-3-(trifluoromethoxy)phenol?

A3: Yes, column chromatography can be an effective purification method, particularly for smaller scale purifications or for separating isomers with different polarities.

  • Stationary Phase: Silica gel is the most common choice. However, phenols can sometimes interact strongly with silica, leading to tailing or decomposition. If this is observed, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using an alternative stationary phase like alumina.

  • Eluent System: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during common purification techniques.

Troubleshooting Vacuum Distillation

Problem 1: The product is decomposing in the distillation flask, leading to charring and low yield.

  • Cause: The distillation temperature is too high, even under vacuum. Phenols can be sensitive to heat.

  • Solution:

    • Improve the Vacuum: Ensure your vacuum system is capable of achieving a low pressure. A lower pressure will significantly reduce the boiling point of the compound.[6]

    • Use a Short-Path Distillation Apparatus: For high-boiling and sensitive compounds, a short-path apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

    • Ensure Efficient Stirring: Vigorous stirring of the distillation pot ensures even heating and prevents localized overheating.

Problem 2: "Bumping" or violent boiling is occurring during distillation.

  • Cause: Uneven boiling of the liquid, which is common with phenols.

  • Solution:

    • Use a Magnetic Stirrer: Continuous and vigorous stirring is the most effective way to prevent bumping.

    • Add Boiling Chips: If stirring is not possible, use fresh, appropriately sized boiling chips. Do not add boiling chips to a hot liquid.

    • Introduce a Fine Stream of Inert Gas: A slow bleed of nitrogen or argon through a capillary tube extending below the liquid surface can promote smooth boiling.

Workflow for Troubleshooting Vacuum Distillation

G start Crude Product issue_decomp Product Decomposing? start->issue_decomp issue_bumping Violent Bumping? issue_decomp->issue_bumping No sol_vac Improve Vacuum (Lower Pressure) issue_decomp->sol_vac Yes sol_stir_bump Use Vigorous Stirring issue_bumping->sol_stir_bump Yes end_distill Successful Distillation issue_bumping->end_distill No sol_path Use Short-Path Apparatus sol_vac->sol_path sol_stir_decomp Ensure Efficient Stirring sol_path->sol_stir_decomp sol_stir_decomp->end_distill sol_chips Add Fresh Boiling Chips sol_stir_bump->sol_chips sol_gas Introduce Inert Gas Stream sol_chips->sol_gas sol_gas->end_distill

Caption: Decision tree for troubleshooting vacuum distillation issues.

Troubleshooting Recrystallization

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This can also happen if the solvent is too non-polar for the compound.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure crystalline product, adding a tiny crystal can induce crystallization.

    • Change the Solvent System: If the problem persists, you may need to choose a different solvent or a two-solvent system.[7]

Problem 2: No crystals form even after the solution has cooled completely.

  • Cause: The solution is not sufficiently saturated, or there are no nucleation sites.

  • Solution:

    • Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Problem 3: The recrystallized product is still colored.

  • Cause: The colored impurity has similar solubility properties to the desired product in the chosen solvent.

  • Solution:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be careful not to add too much, as it can also adsorb your product.

    • Perform a Second Recrystallization: A second recrystallization from a different solvent system may be effective in removing the persistent impurity.

Experimental Protocol: Recrystallization of 4-Chloro-3-(trifluoromethoxy)phenol

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, ethanol, methanol, and mixtures thereof) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[7] A hexane/ethyl acetate or toluene/hexane mixture is a good starting point.

  • Dissolution:

    • Place the crude 4-Chloro-3-(trifluoromethoxy)phenol in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (about 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

References

  • Chemsrc. 4-Chloro-3-(trifluoromethoxy)phenol. Available from: [Link]

  • Chemsrc. 4-Chloro-3-(trifluoromethoxy)phenol Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. Available from: [Link]

  • ChemSynthesis. 4-(trifluoromethyl)phenol. Available from: [Link]

  • Ataman Kimya. 4-chloro-3-methyl-phenol. Available from: [Link]

  • PubChem. 4-chloro-3-methylphenol. Available from: [Link]

  • Alachem Co., Ltd. 4-chloro-2-(trifluoromethyl)phenol. Available from: [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Available from: [Link]

  • Google Patents. Method for producing 4-fluoro-3-trifluoromethylphenol.
  • Google Patents. Purification of alkylated phenols by melt crystallization.
  • Reddit. Troubleshooting Phenol-Chloroform-Extraction. Available from: [Link]

  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

  • Heidolph NA. Distillation of high-boiling solvents. Available from: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Brewer's Friend. Chlorine, chlorophenols and the boil phase. Available from: [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available from: [Link]

  • Google Patents. PURIFICATION OF PHENOL.
  • Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]

  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...). Available from: [Link]

  • Google Patents. Recovery of phenol from a constant boiling mixture of phenol and water.
  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • ChemEd X. Diazotization of Aniline Derivatives: Nitrous Acid Test. Available from: [Link]

  • MDPI. Process Design and Techno-Economic Analysis of Heat Pump-Assisted Distillation for Crude Phenol Separation. Available from: [Link]

  • Sciencemadness Discussion Board. Vacuum Distillation. Available from: [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)aniline. Available from: [Link]

  • YouTube. Lec4 - Diazotization Reactions. Available from: [Link]

  • YouTube. Recrystallization and Melting Point Analysis. Available from: [Link]

  • Chemistry LibreTexts. 14.4: Diazotization of Amines. Available from: [Link]

  • Wikipedia. Vacuum distillation. Available from: [Link]

  • Vedantu. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. Available from: [Link]

Sources

Troubleshooting

troubleshooting common side reactions in trifluoromethoxylation

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Optimization Executive Summary Trifluoromethoxylation ( ) is a pivotal transformation in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Optimization

Executive Summary

Trifluoromethoxylation (


) is a pivotal transformation in medicinal chemistry due to the group's unique ability to enhance lipophilicity and metabolic stability. However, the installation of this group is notoriously difficult. The central dogma of failure in this field is the instability of the trifluoromethoxide anion  (

), which rapidly decomposes into carbonyl fluoride (

) and fluoride (

).

This guide addresses the three primary reaction manifolds: Nucleophilic (Ag-mediated), Radical (Photoredox), and Electrophilic (Hypervalent Iodine).

Module 1: Nucleophilic Trifluoromethoxylation

Primary Reagents: TAS-OCF3, TFMT (Trifluoromethyl triflate), Ag salts. Common Failure: Fluorination instead of Trifluoromethoxylation.

Issue: "I am isolating the aryl fluoride (Ar-F) instead of the aryl trifluoromethyl ether (Ar-OCF3)."

Diagnosis: This is the classic signature of


 decomposition. The equilibrium between 

and

has shifted to the right. The resulting fluoride ion is a smaller, harder nucleophile and outcompetes the bulky

group for the electrophilic site.

The Mechanism of Failure: The decomposition is often catalyzed by the presence of "naked" cations or insufficient stabilization of the oxygen atom.

DecompositionPathway OCF3 OCF3 Anion (Nucleophile) TS Transition State (C-F Elongation) OCF3->TS Products COF2 + F- (Decomposition) TS->Products  Entropy Driven   SideReaction Ar-F Formation (Fluorination) Products->SideReaction  F- Attack   Ag Ag(I) Complexation (Stabilizer) Ag->OCF3  Traps Anion  

Figure 1: The decomposition pathway of the trifluoromethoxide anion. Without stabilization (e.g., by Silver), the equilibrium favors decomposition, leading to fluorinated side products.

Troubleshooting Steps:

  • Check Temperature: The decomposition of

    
     accelerates significantly above 0°C.
    
    • Solution: Perform the anion generation step at -30°C to 0°C. Only warm to room temperature after the substrate has been added and the reactive intermediate is formed.

  • Verify Silver Loading: Silver (Ag) acts as a "soft" Lewis acid that stabilizes the "hard" oxygen of the

    
     group.
    
    • Solution: Ensure a stoichiometry of at least 2:1 or 3:1 (Ag:Substrate). If using TFMT, ensure

      
       is fresh and dry.
      
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) can strip the stabilizing cation away from the anion, accelerating decomposition.

    • Solution: Switch to less coordinating solvents like Toluene or DCM if the catalyst system permits, or use high concentrations in Acetonitrile to favor ion pairing.

Module 2: Radical Trifluoromethoxylation

Primary Reagents: TFMT, Pyridinium salts, Photoredox Catalysts (Ir/Ru). Common Failure: Hydro-de-functionalization (Protodecarboxylation) or Homocoupling.

Issue: "My carboxylic acid substrate underwent decarboxylation, but resulted in the reduced product (Ar-H) rather than the product (Ar-OCF3)."

Diagnosis: This indicates Hydrogen Atom Transfer (HAT) is outcompeting the radical trapping by the trifluoromethoxylating agent. The aryl radical formed after decarboxylation is abstracting a hydrogen atom from the solvent or reagents.

Comparative Kinetics Table:

Reaction StepRate Constant (

)
Outcome
Radical Trapping (

)

Desired Product
H-Abstraction (Solvent)

Side Product (Ar-H)
Radical Recombination Diffusion ControlledDimer (Ar-Ar)

Troubleshooting Steps:

  • Concentration is Key: Radical trapping is bimolecular. If the concentration of the

    
     source is too low, HAT wins.
    
    • Solution: Run the reaction at high concentration (0.5 M to 1.0 M).

  • Reagent Stoichiometry:

    • Solution: Increase the equivalents of the trifluoromethoxylating reagent (e.g., to 2.0 - 3.0 equiv).

  • Solvent Deuteration:

    • Solution: If using acetonitrile or acetone, switch to

      
      -MeCN or 
      
      
      
      -Acetone. The primary Kinetic Isotope Effect (KIE) will slow down the HAT pathway, allowing the trifluoromethoxylation to compete.

Module 3: Electrophilic Trifluoromethoxylation

Primary Reagents: Togni Reagent II (Acid-derived), Hypervalent Iodine. Common Failure: No reaction or decomposition of reagent.

Issue: "The Togni reagent remains unconsumed, or I see complex mixtures of oxidized substrate."

Diagnosis: Togni-type reagents are kinetically competent but often require activation by a Lewis Acid or specific phase-transfer conditions. If the substrate is electron-poor, the electrophilic transfer will not occur.

Troubleshooting Logic Flow:

TogniTroubleshooting Start Issue: Low Yield with Togni Reagent CheckSubstrate Is Substrate Electron Rich? Start->CheckSubstrate Activation Check Activation Mode CheckSubstrate->Activation Yes RadicalSwitch Switch to Radical Protocol (Electrophilic pathway invalid) CheckSubstrate->RadicalSwitch No LewisAcid Add Lewis Acid (Zn(NTf2)2 or Sc(OTf)3) Activation->LewisAcid Standard Conditions Fail

Figure 2: Decision matrix for optimizing electrophilic trifluoromethoxylation.

Validated Experimental Protocols

Protocol A: Silver-Mediated Oxidative Trifluoromethoxylation

Best for: Aryl stannanes, aryl boronic acids, and aryl silanes. Reference Grounding: Based on methodologies developed by Ritter et al. [1].

  • Reagent Prep: In a glovebox, weigh

    
      (2.0 equiv) and Substrate  (1.0 equiv) into a dry vial.
    
  • Solvent Addition: Add anhydrous Acetonitrile (0.2 M concentration relative to substrate).

  • Active Species Generation: Add TFMT (Trifluoromethyl triflate, 1.5 equiv) dropwise at 0°C .

    • Critical Checkpoint: Observe the solution. A color change often indicates the formation of the active Ag-complex.

  • Reaction: Stir at 25°C for 2-4 hours.

    • Note: Do not heat above 40°C, as

      
      -fluoride elimination becomes dominant.
      
  • Workup: Dilute with diethyl ether, filter through a celite pad (to remove Ag salts), and concentrate.

Protocol B: Photoredox Decarboxylative Trifluoromethoxylation

Best for: Aliphatic carboxylic acids. Reference Grounding: Based on Ngai et al. [2].

  • Setup: Flame-dry a reaction tube equipped with a stir bar.

  • Components: Add Carboxylic Acid (1.0 equiv), Photocatalyst (e.g.,

    
    , 2 mol%), and Cesium Carbonate  (1.5 equiv).
    
  • Reagent: Add Togni Reagent II (1.5 equiv) or N-trifluoromethoxypyridinium salt .

  • Solvent: Add degassed DCM or MeCN (0.1 M).

  • Irradiation: Irradiate with Blue LEDs (450 nm) with vigorous stirring for 12-24 hours.

    • Fan Cooling: Essential. Maintain temp < 30°C to prevent radical termination/decomposition.

FAQ: Rapid Fire Diagnostics

Q: Why does my reaction turn into a "silver mirror"? A: You are experiencing uncontrolled reduction of Ag(I) to Ag(0). This usually happens if your substrate is easily oxidized or if light exposure is too high during setup. Wrap the reaction vial in aluminum foil during the initial mixing steps.

Q: Can I use TAS-OCF3 for everything? A: No. TAS-OCF3 is thermally unstable and highly hygroscopic. It is strictly a nucleophilic source. It cannot be used for radical reactions without an oxidant, and it fails with electron-rich substrates unless an electrophile is generated in situ.

Q: My NMR shows a peak at -71 ppm. Is that my product? A: Likely not. -71 ppm is characteristic of


 (or hydrated forms). A typical 

shift is between -57 ppm and -60 ppm. Always verify with a known standard or GC-MS.

References

  • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society, 133(35), 13796–13799. Link

  • Zheng, W., Poli, V. L., Matsui, J. K., & Ngai, M. Y. (2016). Photocatalytic Decarboxylative Trifluoromethoxylation of Aliphatic Carboxylic Acids. Angewandte Chemie International Edition, 55(44), 13739–13743. Link

  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents. Angewandte Chemie International Edition, 46(6), 754–757. (Foundational work on Togni reagents adapted for OCF3). Link

Optimization

addressing regioselectivity issues in the synthesis of substituted phenols

The following technical guide addresses regioselectivity challenges in phenol synthesis. It is structured as a high-level support resource for medicinal chemists and process engineers.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses regioselectivity challenges in phenol synthesis. It is structured as a high-level support resource for medicinal chemists and process engineers.

Status: Operational | Tier: Level 3 (Advanced Methodology) Topic: Troubleshooting Regiocontrol in Phenol Synthesis Audience: Drug Discovery & Process Chemistry Teams

Introduction: The Regioselectivity Paradox

Synthesizing substituted phenols with precise regiocontrol is a frequent bottleneck in drug development. Classical Electrophilic Aromatic Substitution (EAS) often fails due to poor selectivity (ortho/para mixtures) or over-oxidation. This guide provides troubleshooting workflows for three modern, high-fidelity approaches:

  • Palladium-Catalyzed Hydroxylation (For converting halides).

  • Ir-Catalyzed C-H Borylation/Oxidation (For accessing the meta position).

  • Thermodynamic Rearrangements (For ortho vs. para acyl-phenols).

Module 1: Palladium-Catalyzed Hydroxylation

Scenario: You have an aryl halide (Cl, Br, I) and need to convert it to a phenol, but you are observing dehalogenation (reduction) or low yields instead of hydroxylation.

Diagnostic & Troubleshooting

Q: Why is my aryl halide reducing (Ar-X


 Ar-H) instead of hydroxylating? 
A:  This is a common side reaction caused by difficult reductive elimination of the Pd-hydroxide species.
  • Root Cause: The Pd-OH intermediate is less prone to reductive elimination than Pd-aryl or Pd-amine species. If the ligand is not bulky enough,

    
    -hydride elimination or protodemetalation dominates.
    
  • Solution: Switch to

    
    BuBrettPhos  (L5). This ligand is specifically designed to facilitate the difficult C-O bond-forming reductive elimination.
    

Q: Which precatalyst should I use to ensure regiofidelity? A: Use Buchwald G3 or G4 precatalysts .

  • Protocol: These precatalysts generate the active monolithic Pd(0) species immediately, preventing non-selective background reactions caused by inactive Pd aggregates.

Standardized Protocol: Buchwald Hydroxylation
  • Ligand:

    
    BuBrettPhos (2–4 mol %)
    
  • Precatalyst: Pd G3/G4 precatalyst (2–4 mol %)

  • Base: KOH (stronger) or CsOH (milder, higher solubility in dioxane).

  • Additive: Water (Strictly required; acts as the nucleophile source).

  • Solvent: 1,4-Dioxane (degassed).

Visualization: Ligand Selection Logic

BuchwaldLogic Start Substrate: Aryl Halide HalideType Halide Type? Start->HalideType Cl Aryl Chloride HalideType->Cl Br Aryl Bromide/Iodide HalideType->Br LigandChoice Ligand: tBuBrettPhos Cl->LigandChoice Requires high activity Br->LigandChoice BaseChoice Base: KOH or CsOH LigandChoice->BaseChoice Critical CRITICAL: Add H2O BaseChoice->Critical

Caption: Decision flow for optimizing Pd-catalyzed hydroxylation conditions.

Module 2: Accessing the Meta Position (C-H Activation)

Scenario: You require a meta-substituted phenol, but the directing groups on your ring (e.g., -OMe, -F) direct ortho/para in classical chemistry.

Diagnostic & Troubleshooting

Q: How do I override electronic directing effects to hit the meta position? A: Switch from electronic control (EAS) to steric control using Iridium catalysis.

  • Mechanism: The active species [Ir(cod)(OMe)]2 + dtbpy (ligand) forms a bulky catalyst that reacts at the least sterically hindered C-H bond. For 1,2-disubstituted arenes, this is almost exclusively the meta position.

Q: My phenol substrate inhibits the Ir-catalyst. How do I proceed? A: Free phenols poison Ir-catalysts. You must protect the phenol with a bulky silyl group.

  • Protocol: Protect as a Triisopropylsilyl (TIPS) ether . The large TIPS group acts as a "steering group," physically blocking the ortho positions and forcing the Bpin group to the meta position.

Workflow: Meta-Selective Phenol Synthesis
  • Protection: Phenol

    
     Ar-O-TIPS.
    
  • C-H Borylation:

    • Catalyst: [Ir(cod)(OMe)]2 (1.5 mol %)

    • Ligand: dtbpy (3 mol %)

    • Reagent:

      
      
      
    • Solvent: THF or Hexane, 80 °C.

  • Oxidation (One-pot):

    • Add Oxone or

      
       directly to the reaction mixture.
      
    • Result: Conversion of C-Bpin

      
       C-OH.
      

Data: Selectivity Comparison

Method Directing Force Selectivity (Substituted Phenol)
EAS (Nitration/Bromination) Electronic (Resonance) Ortho / Para mixture
Ortholithiation Coordination (Chelation) Ortho only

| Ir-Catalyzed Borylation | Steric Bulk | Meta (dominant) |

Module 3: Ortho vs. Para Control (Fries Rearrangement)

Scenario: You are synthesizing acyl-phenols (precursors to alkyl-phenols via reduction) and need to switch between ortho and para isomers.

Diagnostic & Troubleshooting

Q: I am getting a mixture of ortho- and para-acyl phenols. How do I force selectivity? A: The Fries rearrangement is governed by a Kinetic vs. Thermodynamic switch.

  • To favor Para (Kinetic Control):

    • Temp: Low (< 60 °C).

    • Solvent: Polar (Nitrobenzene, DCM).

    • Reason: The acylium ion separates from the phenoxide/Lewis Acid complex and attacks the less hindered para position.

  • To favor Ortho (Thermodynamic Control):

    • Temp: High (> 160 °C).[1]

    • Solvent: Non-polar (or neat/solvent-free).

    • Reason: The ortho product is thermodynamically stabilized by a chelation effect between the carbonyl oxygen, the phenolic proton (or Lewis Acid), and the ring.[1]

Visualization: Temperature-Dependent Selectivity

FriesSelectivity Substrate Phenolic Ester ConditionA Low Temp (<60°C) Polar Solvent Substrate->ConditionA ConditionB High Temp (>160°C) Non-Polar/Neat Substrate->ConditionB Para Para-Isomer (Kinetic Product) ConditionA->Para Dissociated Ion Pair Ortho Ortho-Isomer (Thermodynamic Chelate) ConditionB->Ortho Intramolecular Rearrangement

Caption: Tuning reaction conditions to toggle between kinetic (para) and thermodynamic (ortho) products.

Module 4: Green & Alternative Routes

Scenario: Metal contamination is a concern, or you need a mild method for late-stage functionalization.

Protocol: Ipso-Hydroxylation of Boronic Acids

If you already have an aryl boronic acid, avoid heavy metals by using the "Green Oxidation" method.

  • Reagents:

    
     (30% aq), catalytic 
    
    
    
    (or
    
    
    ).
  • Solvent: Ethanol or Water.[2]

  • Time: < 5 minutes.

  • Mechanism: The halide catalyzes the oxidation of the C-B bond faster than standard alkaline peroxide, minimizing side reactions.

References

  • Buchwald-Hartwig Hydroxylation Protocol: Cheung, C. W., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(11), 5351–5358.

  • Ir-Catalyzed Meta-Selective Borylation: Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation.[2] Organic Letters, 15(1), 140–143.[2] (Demonstrates the steric control principle).

  • Green Synthesis (Silane/Boron Oxidation): Rayment, E. J., Summerhill, N., & Anderson, E. A. (2012).[3] Synthesis of Phenols via Fluoride-free Oxidation of Arylsilanes and Arylmethoxysilanes.[4] The Journal of Organic Chemistry, 77(16), 7052–7060.

  • Meta-Selective Borylation of Phenols (Silyl Directed): Chattopadhyay, B., et al. (2014). Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. Organic Chemistry Frontiers (RSC).[4][5]

Sources

Troubleshooting

catalyst selection for efficient synthesis of 4-Chloro-3-(trifluoromethoxy)phenol derivatives

Technical Support Center: Advanced Catalysis for Halogenated Phenol Synthesis Topic: Catalyst Selection for Efficient Synthesis of 4-Chloro-3-(trifluoromethoxy)phenol Derivatives Ticket System Status: [ONLINE] Current Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis for Halogenated Phenol Synthesis

Topic: Catalyst Selection for Efficient Synthesis of 4-Chloro-3-(trifluoromethoxy)phenol Derivatives Ticket System Status: [ONLINE] Current Queue: 3 Active Troubleshooting Guides

Welcome to the Synthesis Support Hub

User Profile: Senior Chemist / Process Development Lead Objective: You are attempting to synthesize 4-Chloro-3-(trifluoromethoxy)phenol. This scaffold presents a classic "chemoselectivity paradox":

  • The Electronic Conflict: The phenol (-OH) is strongly activating/ortho-para directing, while the trifluoromethoxy (-OCF₃) group is deactivating/meta-directing.

  • The Stability Risk: The -OCF₃ group is chemically robust but expensive to install; the Ar-Cl bond is liable to undergo unwanted oxidative addition during transition-metal-catalyzed steps.

Below are three "Tier 3" technical support tickets addressing the critical failure points in this synthesis.

Ticket #401: Dechlorination During Pd-Catalyzed Hydroxylation

Problem Description:

"I am attempting to synthesize the target phenol by hydroxylating 1-bromo-4-chloro-3-(trifluoromethoxy)benzene. I am using standard Buchwald conditions (Pd₂(dba)₃ / XPhos / KOH). I am observing significant amounts of the dechlorinated byproduct (3-trifluoromethoxyphenol) and low yields of the desired product."

Root Cause Analysis: Standard phosphine ligands like XPhos are excellent for general cross-coupling, but they form highly active Pd(0) species that do not sufficiently discriminate between the Ar-Br and Ar-Cl bonds. Furthermore, strong bases like KOH in dioxane can promote hydrodehalogenation pathways if the reductive elimination of the phenol is slow.

Resolution Protocol:

1. Catalyst & Ligand Switch (The "Steric Wall" Strategy) You must switch to a ligand that facilitates the reductive elimination of the C-O bond faster than the oxidative addition into the Ar-Cl bond.

  • Recommended Ligand: tBuBrettPhos (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl).

  • Why? The extreme steric bulk of tBuBrettPhos prevents the smaller Pd center from engaging the stronger Ar-Cl bond after the initial oxidative addition of the Ar-Br bond.

2. The Hydroxide Source Modification Switch from anhydrous KOH to a CsOH·H₂O / Water system or Boric Acid .

  • Protocol: Pd₂(dba)₃ (2 mol%), tBuBrettPhos (2-4 mol%), CsOH·H₂O (3 equiv).

  • Critical Additive: Add 10–20 equivalents of water .

  • Mechanism: Water facilitates the formation of the Pd-hydroxide species essential for transmetallation, suppressing the β-hydride elimination pathway that leads to dechlorination.

3. Experimental Workflow (Step-by-Step):

ParameterSpecificationRationale
Pre-catalyst Pd₂(dba)₃ or [(allyl)PdCl]₂Neutral Pd(0) source avoids chloride contamination.
Ligand tBuBrettPhos High selectivity for Ar-Br over Ar-Cl.
Solvent 1,4-Dioxane (degassed)Compatible with aqueous biphasic conditions.
Temperature 80 °CSufficient for Ar-Br activation; mild enough to spare Ar-Cl.
Time 8–12 HoursMonitor via HPLC; stop immediately upon Br consumption.

Visualization of Selectivity:

HydroxylationSelectivity Start Ar(Cl)-Br Substrate OxAdd Oxidative Addition (Fast at Br) Start->OxAdd + Pd(0) Pd0 Pd(0)-tBuBrettPhos Pd0->OxAdd Int1 L-Pd(Ar)-Br OxAdd->Int1 BaseStep Ligand Exchange (OH- replaces Br-) Int1->BaseStep + CsOH/H2O Int2 L-Pd(Ar)-OH BaseStep->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim SideRxn Oxidative Addition at Cl (BLOCKED) Int2->SideRxn If Ligand Small RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the steric blocking of Ar-Cl activation using tBuBrettPhos.

Ticket #402: Regioselectivity Issues in Direct Chlorination

Problem Description:

"I have successfully synthesized 3-(trifluoromethoxy)phenol and am attempting to chlorinate it to get the 4-chloro derivative. Using NCS or SO₂Cl₂, I get a mixture of 4-chloro (major), 6-chloro (minor), and 2,4-dichloro (trace). Separation is difficult."

Root Cause Analysis: The -OH group directs ortho and para. The -OCF₃ group directs meta (which reinforces the ortho/para positions relative to the phenol).

  • Position 4 (Target): Para to OH, Ortho to OCF₃.

  • Position 6 (Impurity): Ortho to OH, Para to OCF₃.

  • Position 2 (Impurity): Ortho to OH, Ortho to OCF₃ (Sterically hindered).

While Position 4 is electronically favored, the difference is often insufficient for clean isolation without chromatography.

Resolution Protocol:

1. Reagent Switch: Sulfonyl Chloride Catalysis Avoid radical chlorination sources. Use Sulfuryl Chloride (SO₂Cl₂) with a specific amine catalyst to enhance para selectivity via a "soft" electrophilic mechanism.

2. The "Blocked" Strategy (High Purity Route) If the 8:1 isomer ratio from direct chlorination is unacceptable, use a reversible blocking group.

  • Step A: Sulfonate position 6? (Hard to control).

  • Step B (Recommended): Use N-Chlorosuccinimide (NCS) with a Thiourea Catalyst .

    • Recent advances (Gustafson et al.) show that bis-thiourea catalysts can interact with the phenol via hydrogen bonding, creating a chiral pocket that sterically shields the ortho positions (2 and 6), forcing chlorination to the para position (4).

3. Optimized Conditions (No Catalyst): If proprietary catalysts are unavailable, strict temperature control is your best lever.

  • Solvent: CHCl₃ (Non-polar solvents enhance H-bonding directing effects).

  • Temperature: -20 °C.

  • Addition: Dropwise addition of SO₂Cl₂ (1.0 equiv) over 2 hours.

  • Quench: Immediate quench with Na₂S₂O₃ to prevent over-chlorination.

Ticket #403: Failure in O-Trifluoromethylation (Ag-Mediated)

Problem Description:

"I am trying to install the -OCF₃ group directly onto 4-chlorophenol using AgOTf, Selectfluor, and KF. The yield is <15%, and I see mostly fluorinated byproducts."

Root Cause Analysis: Direct O-trifluoromethylation of electron-rich phenols (like 4-chlorophenol) is prone to ring fluorination (electrophilic aromatic substitution) by Selectfluor rather than O-attack. The Silver(I) oxidative cycle is sensitive to moisture and the "hard" nature of the phenol nucleophile.

Resolution Protocol:

1. Substrate Modification Do not use the free phenol. Convert 4-chlorophenol to the aryl boronic acid or use an aryl iodide precursor for better yields. However, if you must use the phenol:

2. The "Ritter-Type" Protocol Optimization You need to modulate the oxidation potential of the system.

  • Reagents: AgOTf (2.0 equiv), Selectfluor (1.5 equiv), TMS-CF₃ (Ruppert-Prakash Reagent) (2.0 equiv), KF (4.0 equiv).

  • Critical Change: Use 2-fluoropyridine as a ligand/additive.

  • Why? 2-fluoropyridine stabilizes the Ag-CF₃ intermediate, preventing its decomposition and promoting the reductive elimination of the Ar-O-CF₃ bond over ring fluorination.

3. Alternative Route (The "PhenoFluor" Method) If the Ag-mediated route fails, switch to PhenoFluor™ (N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride).

  • Mechanism: This reagent activates the phenol oxygen and transfers a CF₃ group via a deoxyfluorination-like mechanism, but specifically for forming O-CF₃ from phenols in the presence of CsF.

  • Note: This is often more robust for electron-rich arenes than the oxidative silver method.

Decision Matrix: Selecting Your Synthetic Route

Use this logic flow to determine the most efficient path based on your available starting materials.

SynthesisDecision Start Start: Target 4-Cl-3-OCF3-Phenol Q1 Is 3-(OCF3)phenol available? Start->Q1 RouteA Route A: Direct Chlorination Q1->RouteA Yes Q2 Is 1-Br-4-Cl-3-(OCF3)benzene available? Q1->Q2 No RouteA_Detail Use SO2Cl2 at -20°C or Thiourea Catalyst RouteA->RouteA_Detail RouteB Route B: Pd-Hydroxylation Q2->RouteB Yes RouteC Route C: De Novo Synthesis Q2->RouteC No RouteB_Detail Use Pd2(dba)3 / tBuBrettPhos CsOH / H2O RouteB->RouteB_Detail RouteC_Detail Start: 4-Chloro-3-iodoanisole Action: Ag-mediated O-CF3 Then: Demethylation RouteC->RouteC_Detail

Caption: Strategic decision tree for selecting the synthetic pathway based on precursor availability.

References

  • Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.[1][2] Link

    • Foundational text for Pd-catalyzed hydroxyl
  • Maddox, S. M., et al. (2016).[3] "Regioselective Chlorination of Phenols Enabled by Organic Catalysts." Organic Letters. Link

    • Describes the use of thiourea catalysts to control ortho/para selectivity in phenol chlorin
  • Khotavivattana, T., et al. (2015). "Silver-Mediated Oxidative Trifluoromethoxylation of Phenols." Angewandte Chemie International Edition. Link

    • Authoritative source on the Ag/Selectfluor/TMS-CF3 mechanism.
  • Schulz, T., et al. (2018). "Practical Hydroxylation of Aryl Halides with Boric Acid." Organic Letters. Link

    • Modern alternative to strong bases in phenol synthesis.

Sources

Optimization

overcoming challenges in the scale-up of 4-Chloro-3-(trifluoromethoxy)phenol synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. As your Senior Application Scientist, I've structured this guide to address common challenges with in-depth explanations and actionable protocols.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing step-by-step solutions grounded in chemical principles.

Question 1: We are observing a significant drop in yield for the diazotization-hydrolysis of 4-chloro-3-(trifluoromethoxy)aniline when moving from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?

Answer:

A drop in yield during the scale-up of a diazotization-hydrolysis sequence is a common but multifaceted problem. The primary suspects are often related to thermal management, mixing efficiency, and the intrinsic stability of the diazonium salt intermediate.

Causality Explained:

The diazonium salt of 4-chloro-3-(trifluoromethoxy)aniline is a highly reactive intermediate. Its stability is critically dependent on temperature and the local concentration of reactants. On a larger scale, inefficient heat removal can lead to localized "hot spots" where the diazonium salt decomposes prematurely, forming unwanted by-products such as diazo coupling compounds or tars.[1] Similarly, poor mixing can result in non-uniform addition of the diazotizing agent (e.g., sodium nitrite), leading to areas of high concentration that can also promote side reactions.

Troubleshooting Protocol:

  • Thermal Management Audit:

    • Step 1: Profile the temperature of your 50L reactor at multiple points during the addition of sodium nitrite. The reaction temperature should be strictly maintained, typically between 0°C and 10°C, to ensure the stability of the diazonium salt.[1]

    • Step 2: If temperature excursions are noted, slow down the addition rate of the diazotizing agent. This allows the reactor's cooling system to keep pace with the exothermic reaction.

    • Step 3: Ensure the reactor's cooling jacket is operating at maximum efficiency. Check for any blockages or issues with the coolant flow rate.

  • Mixing and Reagent Addition:

    • Step 1: Verify that the impeller design and agitation speed are sufficient for the 50L reactor volume to ensure homogenous mixing.

    • Step 2: Consider subsurface addition of the sodium nitrite solution. This prevents localized high concentrations at the surface and promotes rapid dispersion.

    • Step 3: Ensure the starting aniline is fully dissolved in the acidic medium before cooling and diazotization. Inadequate dissolution can lead to incomplete reaction.[2]

  • Hydrolysis Step Optimization:

    • Step 1: The hydrolysis temperature is critical. For solvent extraction methods, a temperature range of 75°C to 95°C is often optimal. For steam distillation, temperatures of 100°C to 150°C may be required.[1]

    • Step 2: Ensure a sufficiently high concentration of sulfuric acid (around 30-70% by weight) is maintained to stabilize the diazonium salt until the hydrolysis step.[1]

Question 2: During the workup of our 4-Chloro-3-(trifluoromethoxy)phenol synthesis, we are struggling with the formation of a persistent emulsion during solvent extraction. How can we break this emulsion and prevent its formation in future batches?

Answer:

Emulsion formation is a frequent challenge in the workup of phenolic compounds, especially when dealing with complex reaction mixtures containing residual salts and potential by-products.

Causality Explained:

Emulsions are stabilized by surfactants or fine solid particles that accumulate at the interface between the aqueous and organic layers. In this synthesis, partially hydrolyzed intermediates or fine inorganic salts can act as emulsifying agents. The trifluoromethoxy group can also impart some surfactant-like properties to certain by-products.

Troubleshooting Protocol:

  • Breaking the Emulsion (Immediate Actions):

    • Step 1: Add a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by disrupting the stabilizing interface.

    • Step 2: If brine is ineffective, try gentle warming of the mixture. This can reduce the viscosity of the phases and help them to separate.

    • Step 3: Small additions of a different solvent with intermediate polarity, such as isopropanol, can sometimes alter the interfacial tension and break the emulsion. Use this sparingly as it will affect the partitioning of your product.

    • Step 4: For stubborn emulsions, filtration through a pad of celite or diatomaceous earth can remove the fine particulates that may be stabilizing the emulsion.

  • Preventing Emulsion Formation (Process Modification):

    • Step 1: Before extraction, ensure that all inorganic salts are fully dissolved in the aqueous phase. If necessary, add more water to achieve complete dissolution.

    • Step 2: Adjust the pH of the aqueous layer. For phenolic products, ensuring the pH is sufficiently acidic (pH 1-2) will keep the product in its neutral form, favoring partitioning into the organic layer and potentially reducing emulsion formation.

    • Step 3: During the extraction, use gentle, slow inversions of the separatory funnel or a slower agitation speed in the reactor rather than vigorous shaking or stirring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main by-products to watch for in the synthesis of 4-Chloro-3-(trifluoromethoxy)phenol, and how can they be minimized?

The primary by-products in this synthesis typically arise from side reactions of the diazonium salt intermediate. These can include:

  • Diazo coupling products: Formed when the diazonium salt couples with the electron-rich phenol product or unreacted aniline. To minimize this, ensure a low reaction temperature during diazotization and a controlled addition of the diazonium salt solution to the hot hydrolysis medium.[1]

  • Azoxy compounds: Can form from the reduction of the diazonium salt.

  • Tar formation: Results from extensive decomposition of the diazonium salt, often due to high temperatures.

Minimization of these by-products is best achieved through strict temperature control, efficient mixing, and maintaining the appropriate acid concentration to stabilize the diazonium intermediate.[1]

Q2: What are the critical safety considerations when scaling up trifluoromethoxylation reactions?

While the target molecule is a trifluoromethoxylated phenol, the synthesis described here does not directly involve a trifluoromethoxylation step but rather starts with a trifluoromethoxylated precursor. However, handling fluorinated compounds requires care. The primary safety concerns for this specific synthesis are:

  • Toxicity of Reagents: The starting materials and product may be harmful if swallowed, inhaled, or in contact with skin.[3] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The diazotization reaction is highly exothermic. On a large scale, the potential for a thermal runaway is a significant hazard. Ensure the reactor has adequate cooling capacity and that a quench plan is in place.

  • Diazonium Salt Instability: Diazonium salts can be explosive in their isolated, dry state. This process is designed to use them in solution, which is much safer. However, it is crucial to avoid any conditions that could lead to the precipitation and isolation of the diazonium salt.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

For robust process control and quality assurance, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting aniline and the formation of the phenol product. It can also be used to quantify by-products.

  • Gas Chromatography (GC): Useful for assessing the purity of the final product, especially after distillation or crystallization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of the hydroxyl group in the final product and the absence of the amine group from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product.

  • Differential Scanning Calorimetry (DSC): Can be used to assess the thermal hazards associated with the reaction mixture.

Section 3: Data and Protocols

Table 1: Typical Reaction Parameters for Diazotization-Hydrolysis
ParameterLaboratory Scale (1L)Pilot Scale (50L)Key Considerations
Starting Material 4-chloro-3-(trifluoromethoxy)aniline4-chloro-3-(trifluoromethoxy)anilineEnsure high purity of starting material.
Acid Sulfuric AcidSulfuric AcidMaintain high concentration (30-70%) for diazonium salt stability.[1]
Diazotization Temp. 0-5 °C0-10 °CStrict temperature control is critical to prevent decomposition.[1]
NaNO₂ Addition Time 30-60 min2-4 hoursSlower addition on scale-up to manage exotherm.
Hydrolysis Temp. 80-100 °C75-95 °COptimize for efficient hydrolysis without product degradation.[1]
Typical Yield 85-95%70-85%Yield drop on scale-up is common; optimization is key.
Experimental Protocol: General Procedure for the Synthesis

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety procedures.

  • Preparation of the Aniline Sulfate Salt:

    • To a suitable reactor equipped with overhead stirring, a thermocouple, and an addition funnel, charge concentrated sulfuric acid and water.

    • Slowly add 4-chloro-3-(trifluoromethoxy)aniline while stirring. The mixture will warm up.

    • Cool the resulting solution to 0-5°C with an external cooling bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the cold aniline sulfate solution, maintaining the internal temperature below 10°C.[1]

    • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

  • Hydrolysis:

    • In a separate reactor, prepare a solution for hydrolysis (e.g., aqueous sulfuric acid). Heat this solution to the target hydrolysis temperature (e.g., 80-90°C).

    • Slowly add the cold diazonium salt solution to the hot hydrolysis solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the off-gassing.

    • After the addition is complete, hold the reaction mixture at temperature for 1-2 hours to ensure complete hydrolysis.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product into a suitable organic solvent (e.g., toluene, ethyl acetate).

    • Wash the organic layer with water and then with a brine solution to aid in phase separation.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude 4-Chloro-3-(trifluoromethoxy)phenol.

    • The crude product can be further purified by distillation or crystallization.

Section 4: Visualized Workflows

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_prep Step 1: Preparation cluster_diazotization Step 2: Diazotization cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Workup & Purification Aniline 4-Chloro-3-(trifluoromethoxy)aniline AnilineSulfate Aniline Sulfate Solution Aniline->AnilineSulfate Acid H₂SO₄ / H₂O Acid->AnilineSulfate Diazonium Diazonium Salt Solution (0-10°C) AnilineSulfate->Diazonium Slow Addition NaNO2 NaNO₂ Solution NaNO2->Diazonium ReactionMixture Reaction Mixture (75-95°C) Diazonium->ReactionMixture Slow Addition Extraction Solvent Extraction ReactionMixture->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification FinalProduct 4-Chloro-3-(trifluoromethoxy)phenol Purification->FinalProduct

Caption: General workflow for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenol.

Diagram 2: Troubleshooting Decision Tree for Low Yield

TroubleshootingYield LowYield Low Yield Observed on Scale-Up CheckTemp Review Temperature Logs for Diazotization Step LowYield->CheckTemp TempExcursion Temperature Excursion >10°C? CheckTemp->TempExcursion YesTemp Yes TempExcursion->YesTemp Yes NoTemp No TempExcursion->NoTemp No SlowAddition Slow NaNO₂ Addition Rate Improve Cooling Efficiency YesTemp->SlowAddition CheckMixing Evaluate Mixing Efficiency NoTemp->CheckMixing PoorMixing Signs of Poor Mixing? CheckMixing->PoorMixing YesMixing Yes PoorMixing->YesMixing Yes NoMixing No PoorMixing->NoMixing No ImproveAgitation Increase Agitation Speed Consider Subsurface Addition YesMixing->ImproveAgitation CheckHydrolysis Review Hydrolysis Conditions NoMixing->CheckHydrolysis

Caption: Decision tree for troubleshooting low yield during scale-up.

References

  • JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents.
  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. Available at: [Link]

  • US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.
  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]

  • EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents.
  • 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem. Available at: [Link]

Sources

Troubleshooting

stability testing of 4-Chloro-3-(trifluoromethoxy)phenol under various conditions

Welcome to the Technical Support Center for Fluorinated Intermediates. Subject: Stability Profiling & Troubleshooting for 4-Chloro-3-(trifluoromethoxy)phenol (CTP) CAS: 69695-65-8 (Generic Reference) Chemical Formula: C₇...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Intermediates.

Subject: Stability Profiling & Troubleshooting for 4-Chloro-3-(trifluoromethoxy)phenol (CTP) CAS: 69695-65-8 (Generic Reference) Chemical Formula: C₇H₄ClF₃O₂ (Note: -OCF₃ group)

This guide is designed for pharmaceutical and agrochemical researchers requiring rigorous stability data. It moves beyond generic safety sheets to address the mechanistic behaviors of the trifluoromethoxy (-OCF₃) and phenolic (-OH) moieties under stress.

Module 1: Forced Degradation Protocols (Stress Testing)

User Query: "How do I validate the stability-indicating nature of my analytical method for CTP?"

Technical Response: You must perform forced degradation studies (Stress Testing) as per ICH Q1A(R2) guidelines. The goal is to degrade 10–20% of the active pharmaceutical ingredient (API) to identify likely degradation products.[1]

The CTP Stress Suite:

Stress ConditionProtocolMechanistic TargetExpected Degradants
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrsEther Linkage (-OCF₃): Generally robust. Ring: Electrophilic aromatic substitution.Minimal degradation. CTP is acid-stable.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hrsPhenolic Proton: Immediate deprotonation (

). -OCF₃: Potential

elimination (rare).
Phenolate anion (reversible). Extreme base may yield trace fluoride ions.
Oxidation 3%

, RT, 2–6 hrs
Phenolic -OH: Radical abstraction. Electron-rich ring oxidation.Benzoquinones , dimers (biphenyls), colored oligomers.
Photolysis 1.2M lux hours (ICH Q1B)C-Cl Bond: Homolytic cleavage.Dechlorinated analog (3-trifluoromethoxyphenol), photo-oxidation products.
Thermal 60°C dry heat, 7 daysBulk Stability: Sublimation or solid-state dimerization.Dimerization products; potential sublimation loss.

Critical Note: The -OCF₃ group is distinct from a trifluoromethyl (-CF₃) group.[2] While both are electron-withdrawing, the oxygen spacer in -OCF₃ allows for resonance donation (


 effect) competing with inductive withdrawal (

). This makes the ring electron density complex, but generally, the C-O bond in aryl trifluoromethyl ethers is highly stable against standard hydrolysis.

Module 2: Troubleshooting & FAQs

Q1: My sample has turned from off-white to a pinkish/brown solid. Is it compromised?

Diagnosis: Oxidative Quinone Formation. Phenols are inherently susceptible to oxidation. The formation of p-benzoquinones or coupled biphenyl systems often results in highly conjugated, colored species. Even trace amounts (<0.1%) can cause visible discoloration.

Corrective Action:

  • Quantify: Run an HPLC assay. If purity is >99.0%, the color is likely a surface impurity.

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen).

  • Additives: If in solution, add a sacrificial antioxidant (e.g., Sodium Metabisulfite) if the formulation permits.

Q2: I am observing "ghost peaks" in my HPLC chromatogram that disappear when I change pH.

Diagnosis: Phenolate/Phenol Equilibrium. The estimated


 of 4-Chloro-3-(trifluoromethoxy)phenol is approximately 8.5 .
  • At pH > 8: The molecule exists as the phenolate anion (more polar, faster elution).

  • At pH < 7: It exists as the neutral phenol (less polar, better retention).

  • At pH ~ 8: You will see peak broadening or splitting due to rapid proton exchange.

Protocol Adjustment:

  • Buffer Selection: Ensure your mobile phase is buffered at pH 2.5 – 3.0 (using Formic Acid or Phosphate buffer). This forces the molecule into its neutral, protonated state, ensuring sharp peak shape and consistent retention times.

Q3: Is the trifluoromethoxy group susceptible to hydrolysis?

Diagnosis: Chemical Resilience. Unlike esters, the aryl trifluoromethoxy group is extremely robust. It generally survives aqueous acid and base reflux. However, it is sensitive to:

  • Extreme Lewis Acids: (e.g.,

    
    , 
    
    
    
    ) which can cleave the ether bond.
  • Metal-Catalyzed C-H Activation: Palladium or Nickel catalysts under high heat can sometimes activate the C-O bond.

Validation Test: If you suspect -OCF₃ degradation, test for free fluoride ions (


)  using ion chromatography. The presence of 

is the definitive marker of trifluoromethoxy destruction.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the primary failure modes for CTP. Use this to guide your impurity profiling.

CTP_Stability cluster_legend Pathway Probability CTP 4-Chloro-3-(trifluoromethoxy)phenol (Neutral State) Quinone Benzoquinone Species (Colored Impurities) CTP->Quinone Oxidation (Air/H2O2) Radical Mechanism Phenolate Phenolate Anion (Reversible pH Shift) CTP->Phenolate pH > 8.5 (Base) Dechloro Dechlorinated Analog (Photodegradant) CTP->Dechloro UV Light (hν) Homolytic C-Cl Cleavage Fluoride Free Fluoride (F-) (Extreme Hydrolysis) CTP->Fluoride Extreme Lewis Acid or Metal Catalysis Phenolate->CTP pH < 7.0 (Acid) High Probability High Probability Medium Probability Medium Probability Low Probability Low Probability

Figure 1: Mechanistic degradation pathways for 4-Chloro-3-(trifluoromethoxy)phenol. Note that oxidation and photolysis are the primary concerns for storage.

Module 4: Analytical Method Recommendations

To ensure accurate stability data, your analytical method must separate the parent peak from the impurities identified above.

Recommended HPLC Conditions:

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse-phase retention for lipophilic aromatics.
Mobile Phase A 0.1% Formic Acid in WaterCrucial: Maintains pH ~2.7 to suppress phenol ionization.
Mobile Phase B AcetonitrileHigh elution strength for the lipophilic -OCF₃ group.
Gradient 5% B to 95% B over 15 minEnsures elution of highly lipophilic dimers.
Detection UV @ 280 nmTargets the phenolic ring absorption; avoids solvent cutoff noise.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).[3][4] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Retrieved from [Link]

  • Leroux, F. R., et al.The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. (2009). ChemBioChem. (Provides mechanistic grounding for -OCF3 stability).
  • PubChem. Compound Summary: 4-Chloro-3-(trifluoromethyl)phenol (Used as structural analog for pKa estimation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 4-Chloro-3-(trifluoromethoxy)phenol

[1] Case ID: T-OCF3-CL-001 Subject: Reactivity Optimization & Solvent Selection Guide Status: Active Analyst: Senior Application Scientist[1][2] Executive Summary 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 6294-93-5) pres...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: T-OCF3-CL-001 Subject: Reactivity Optimization & Solvent Selection Guide Status: Active Analyst: Senior Application Scientist[1][2]

Executive Summary

4-Chloro-3-(trifluoromethoxy)phenol (CAS: 6294-93-5) presents a unique challenge in synthesis due to the conflicting electronic effects of its substituents.[1][2] The trifluoromethoxy group (-OCF₃) is a "super-halogen"—strongly electron-withdrawing (


) yet highly lipophilic.[1][2] This guide addresses the three most common user bottlenecks:
  • Solubility anomalies driven by the fluorinated tail.

  • Sluggish O-alkylation caused by reduced phenoxide nucleophilicity.[1][2]

  • Inert C-Cl bond activation in cross-coupling reactions.

Module 1: Solubility & Handling

User Issue: "The compound oils out in aqueous base or fails to dissolve in polar protic solvents."

Technical Insight: Unlike simple phenols, the


 group imparts significant lipophilicity (hydrophobicity).[1][2][3] While the phenol moiety is polar, the fluorinated domain disrupts hydrogen bonding networks in water.

Troubleshooting Protocol:

Solvent ClassSolubility RatingApplication Context
Chlorinated (DCM, CHCl₃) Excellent Ideal for transport, extraction, and Friedel-Crafts reactions.[1][2] The

group has high affinity for halogenated solvents.[1][2]
Polar Aprotic (DMF, DMSO) High Required for

reactions.[1][2][4][5] Forms stable solutions but difficult to remove during workup.
Polar Protic (MeOH, Water) Poor to Moderate Warning: In basic aqueous media (e.g., NaOH), the phenoxide salt may form a "greasy" ion pair that oils out rather than dissolving, hindering reaction kinetics.[2]

Corrective Action: If the sodium salt oils out in water, switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) to shuttle the phenoxide into the organic layer.

Module 2: O-Alkylation (Ether Synthesis)

User Issue: "Low yields in Williamson Ether Synthesis despite using strong bases."

Root Cause Analysis: The


 and 

groups are both electron-withdrawing.[1][2] This lowers the

of the phenol (making it easier to deprotonate) but simultaneously stabilizes the resulting phenoxide anion, making it a weaker nucleophile .

In protic solvents (MeOH), the phenoxide anion is "caged" by hydrogen bonds, further reducing its reactivity.

The "Naked Anion" Solution: You must use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvents solvate the cation (


, 

) effectively but leave the phenoxide anion "naked" and highly reactive.
Visualization: Solvation Shell Mechanism

G cluster_0 Protic Solvent (MeOH) Low Reactivity cluster_1 Aprotic Solvent (DMF) High Reactivity node_protic Phenoxide Anion (H-Bonded/Caged) Reaction Reaction Rate node_protic->Reaction Slow (k_rel = 1) solvent_protic Solvent Shell (MeOH molecules) solvent_protic->node_protic Stabilizes node_aprotic Naked Phenoxide (Unencumbered) node_aprotic->Reaction Fast (k_rel > 1000) cation_aprotic Cation (Na+) (Solvated by DMF) cation_aprotic->node_aprotic Loose Ion Pair

Caption: Figure 1. The "Naked Anion" effect.[1] In DMF, the lack of hydrogen bonding to the phenoxide oxygen dramatically increases the rate of nucleophilic attack.

Protocol Recommendation:

  • Solvent: Anhydrous DMF or NMP.[1][2]

  • Base:

    
     (mild) is often sufficient due to the enhanced acidity.[1] Use 
    
    
    
    (cesium effect) for difficult electrophiles.[1][2]
  • Temperature: 60–80°C.

Module 3: Cross-Coupling (The Chloride Handle)

User Issue: "Suzuki coupling fails; the Aryl Chloride is inert."

Technical Insight: Aryl chlorides are notoriously sluggish compared to bromides/iodides.[1][2] However, the


 group at the meta position (relative to Cl) exerts an inductive withdrawing effect (-I), which activates the C-Cl bond  for oxidative addition by Palladium.[2]

Solvent Strategy: The reaction requires a solvent system that can solubilize the organic substrate and the inorganic base (activator) at high temperatures (


).
  • THF: Boiling point (66°C) is too low for activating aryl chlorides.[1][2]

  • Dioxane/Water (4:1): The Gold Standard.[1] Dioxane has a high boiling point (101°C) and coordinates weakly to Pd, stabilizing the active species. Water dissolves the boronate species and base.

Decision Tree: Solvent Selection for Coupling

DecisionTree Start Select Solvent for Suzuki Coupling of 4-Cl-3-(OCF3)phenol Q1 Is the Boronic Acid Water Soluble? Start->Q1 PathA Yes (e.g., simple phenyl) Q1->PathA PathB No (Highly lipophilic) Q1->PathB SolvA Dioxane / Water (4:1) Temp: 100°C PathA->SolvA SolvB Toluene / Water (10:1) + Tricyclohexylphosphine PathB->SolvB Note Note: Anhydrous conditions fail (Base insolubility) SolvA->Note

Caption: Figure 2. Solvent selection logic for Suzuki-Miyaura coupling of deactivated aryl chlorides.

Optimized Protocol:

  • Catalyst:

    
     or 
    
    
    
    + XPhos (Buchwald ligands are essential for Ar-Cl).[1][2]
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).[1][2] Degas thoroughly (Argon sparge).

  • Base:

    
     (anhydrous base often fails; water is necessary for the transmetallation step).[1]
    

Module 4: Solvent Compatibility Matrix

Use this table to verify solvent compatibility with specific reaction types for this scaffold.

SolventDielectric Const.[1][2] (

)
O-AlkylationSuzuki CouplingNitration/Halogenation
DCM 8.9❌ (Too non-polar)❌ (Pd poisoning risk)✅ (Excellent solubility)
THF 7.5⚠️ (Slow)⚠️ (Temp too low)
DMF 36.7✅ (Preferred )✅ (High Temp)❌ (Side reactions)
Dioxane 2.2⚠️ (Poor solubility)✅ (Preferred w/ H2O)
Toluene 2.4✅ (Phase Transfer)

References

  • Hansch, C., et al. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[2]

    • Relevance: Defines the and lipophilicity values for vs .
  • Leroux, F. R., et al. (2005).[1][2] Trifluoromethoxy-substituted anilines and phenols: synthesis and reactivity. Tetrahedron. Link[2]

    • Relevance: Specific reactivity profiles of

      
       substituted aromatics.[1][2]
      
  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[2]

    • Relevance: Establishes the necessity of w
  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] Link[2]

    • Relevance: Authoritative source on "naked anion" effects in dipolar aprotic solvents.[1][2]

Sources

Troubleshooting

refining work-up procedures for reactions involving 4-Chloro-3-(trifluoromethoxy)phenol

Case ID: 4-Cl-3-OCF3-Ph-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Compound: 4-Chloro-3-(trifluoromethoxy)phenol [CAS: 6294-93-5][1][2][3] Executive Summary You are encountering challe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Cl-3-OCF3-Ph-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Compound: 4-Chloro-3-(trifluoromethoxy)phenol [CAS: 6294-93-5][1][2][3]

Executive Summary

You are encountering challenges in the isolation or purification of 4-Chloro-3-(trifluoromethoxy)phenol . This compound presents a unique duality: the phenolic hydroxyl confers acidity (


), while the trifluoromethoxy (

)
and chloro groups introduce significant lipophilicity and fluorous character.

Common failure modes include:

  • Persistent Emulsions: The

    
     group acts as a surfactant in biphasic systems.[3]
    
  • Yield Loss: Incomplete protonation during acid-base extraction or volatility under high vacuum.[2][3]

  • Impurity Carryover: Difficulty separating non-acidic by-products (e.g., unreacted anilines or neutral aromatics).[2][3]

This guide provides a modular, self-validating protocol to resolve these issues.

Module 1: The "pH Switch" Extraction Protocol

Objective: Isolate the phenol from neutral organic impurities and metal catalysts using its intrinsic acidity.

Mechanism: The electron-withdrawing nature of the Chlorine and


 groups increases the acidity of the phenol compared to unsubstituted phenol (

10).[1] By adjusting the pH, we toggle the compound between a water-soluble phenolate and an organic-soluble phenol.[1][2][3]
Protocol Steps
  • Initial Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Toluene or TBME ).[3] Avoid DCM if possible, as it promotes emulsions with fluorinated compounds.

  • Deprotonation (Extraction A):

    • Add 1.0 M NaOH (aq) to the organic phase (Target pH > 12).

    • Observation: The phenol converts to sodium 4-chloro-3-(trifluoromethoxy)phenolate and migrates to the aqueous layer.[1][2][3]

    • Critical Control Point: Keep the organic layer! It contains your neutral impurities.[3]

  • Wash: Wash the aqueous layer (containing the product) twice with fresh Toluene to remove entrained organics.

  • Re-acidification (Precipitation):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 6.0 M HCl until pH < 2.

    • Observation: The solution will turn cloudy as the phenol oils out or precipitates.

  • Recovery (Extraction B):

    • Extract the acidified aqueous layer with Ethyl Acetate or MTBE (3x).

    • Dry over

      
      , filter, and concentrate.
      
Workflow Visualization

pH_Switch_Protocol Start Crude Mixture Solvent Dissolve in Toluene/TBME Start->Solvent BaseAdd Add 1M NaOH (pH > 12) Solvent->BaseAdd PhaseSep1 Phase Separation BaseAdd->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Phenolate) PhaseSep1->AqLayer1 Keep Wash Wash with Toluene AqLayer1->Wash Acidify Acidify with 6M HCl (pH < 2) Cool to 0°C Wash->Acidify Extract Extract with EtOAc Acidify->Extract Final Pure Phenol (Concentrate) Extract->Final

Figure 1: The "pH Switch" purification logic.[1][2][3] By leveraging the acidity of the phenol, neutral contaminants are discarded in the first organic wash.[1]

Module 2: Troubleshooting Fluorinated Emulsions

Issue: The


 group lowers surface tension, stabilizing oil-in-water emulsions, particularly during the alkaline extraction step.

Troubleshooting Matrix:

MethodProcedureWhy it works
The "Gentle Rock" Do not shake the separatory funnel vigorously. Invert gently 20-30 times.Prevents formation of micro-droplets that are stabilized by the fluorinated tail.
Saline Saturation Add saturated brine (NaCl) to the aqueous phase before extraction.Increases ionic strength, reducing the solubility of organics and "salting out" the emulsion.
Filtration Break Pass the emulsion through a pad of Celite 545 or glass wool.Physical disruption of the interfacial film coalesces droplets.
Solvent Swap Use TBME (Methyl tert-butyl ether) instead of DCM.[1][2][3]TBME has a lower density and forms a cleaner interface with water than chlorinated solvents.[2][3]

Self-Validating Check: After phase separation, shine a light through the interface.[2][3] A "rag layer" (cloudy middle layer) indicates an unresolved emulsion.[3] Apply the Filtration Break method immediately if observed.

Module 3: Purification & Metal Removal

If the "pH Switch" yields insufficient purity (e.g., <95%), or if metal catalysts (Pd, Cu) were used in the synthesis, proceed with these steps.

Distillation (Recommended for Scale > 5g)

Since 4-Chloro-3-(trifluoromethoxy)phenol has a high boiling point (~218°C at 760 mmHg), atmospheric distillation will cause decomposition.[1][2][3]

  • Setup: Short-path distillation apparatus.

  • Conditions: High vacuum (< 1 mmHg) is required.[3]

  • Expected bp: ~85–95 °C at 0.5 mmHg.[3]

Metal Scavenging

If the phenol is derived from a coupling reaction (e.g., Buchwald-Hartwig), residual metal can chelate to the phenol.

  • Reagent: SiliaMetS® Thiol or QuadraPure™ TU .[3]

  • Protocol:

    • Dissolve crude oil in EtOAc (10 volumes).

    • Add scavenger (4 eq.[3] relative to metal loading).[3]

    • Stir at 50°C for 4 hours.

    • Filter through a 0.45 µm PTFE filter.[2][3]

Frequently Asked Questions (FAQ)

Q: My product is a liquid, but I expected a solid. Is it impure? A: Not necessarily.[2][3] 4-Chloro-3-(trifluoromethoxy)phenol is often described as a light yellow liquid or a low-melting solid (mp < 30°C) depending on purity and ambient temperature.[1][2][3] If the NMR shows no solvent, it is likely the pure supercooled liquid.

Q: I lost my product during the base wash. Where did it go? A: You likely discarded the aqueous layer. The phenol becomes a water-soluble salt (phenolate) at pH > 12.[2][3] Check your aqueous waste stream; acidify a sample to see if it precipitates.[2][3]

Q: Can I use DCM (Dichloromethane) for the extraction? A: It is not recommended. DCM has a density (1.33 g/mL) similar to the fluorinated phenol (~1.5 g/mL) and often sits below the aqueous layer. This density proximity, combined with the fluorinated group, leads to severe emulsions. Use Toluene or TBME. [1]

References

  • PubChem. 4-Chloro-3-(trifluoromethoxy)phenol Compound Summary. National Center for Biotechnology Information.[3] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)phenol.[1][2][3] (Note: Structural analog used for hazard validation). Link

  • Biotage. Tackling Emulsions in Liquid-Liquid Extraction.[2][3] Technical Note. Link

  • TCI Chemicals. Product Specification: 4-(Trifluoromethoxy)phenol.[2][3]Link[3]

Sources

Optimization

strategies to improve the regioselectivity of phenol chlorination

Current Status: Online Topic: Regioselective Chlorination of Phenol Ticket Priority: High (Active Research) Welcome to the Phenol Functionalization Help Desk User Problem: "I cannot control the regioselectivity of my phe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Regioselective Chlorination of Phenol Ticket Priority: High (Active Research)

Welcome to the Phenol Functionalization Help Desk

User Problem: "I cannot control the regioselectivity of my phenol chlorination. I am getting inseparable mixtures of ortho- and para-isomers, or over-chlorinated byproducts."

Root Cause Analysis: Phenol is an "EAS Superstar." The hydroxyl group is a powerful electron-donating group (EDG) that activates the ring so strongly that standard electrophilic aromatic substitution (EAS) reagents (like


 gas) react indiscriminately at both ortho and para positions. Furthermore, the product (chlorophenol) is only slightly less reactive than the starting material, leading to rapid polychlorination.

The Solution Strategy: To fix this, you must move away from "naked" electrophiles (


) and utilize Reagent-Catalyst Matching . We must impose either Electronic Control  (using the OH group as an anchor for ortho-selectivity) or Steric/Shape Control  (blocking the ortho positions for para-selectivity).
Module 1: I need high Ortho-Selectivity (2-Chlorophenol)

The Strategy: The "Anchor" Effect To hit the ortho position selectively, you must use the phenolic hydroxyl group to "grab" the chlorinating agent and pull it close. This requires a reagent capable of Hydrogen-bonding or coordination.

Recommended Workflow: Organocatalytic H-Bonding

Do not use


 gas. Instead, use N-Chlorosuccinimide (NCS)  combined with a bifunctional organocatalyst.

The Protocol:

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv).

  • Catalyst: (S)-Diphenylprolinol (1 mol%) or Nagasawa’s bis-thiourea catalyst.

  • Solvent: Chloroform (

    
     or 
    
    
    
    ) or Toluene. Non-polar solvents are critical to strengthen the H-bond interaction.
  • Conditions: Stir at 0 °C to Room Temperature.

Why this works: The catalyst forms a bridge. The basic nitrogen (or thiourea moiety) H-bonds to the phenol proton, while the chlorinating agent (NCS) interacts with the catalyst.[1] This creates a "molecular clamp" that delivers the chlorine atom specifically to the ortho carbon via a cyclic transition state.

Technical Insight: Using (S)-diphenylprolinol with NCS has been reported to achieve an ortho:para ratio of up to 99:1 , completely reversing the typical steric preference for para [1].

Module 2: I need high Para-Selectivity (4-Chlorophenol)

The Strategy: Steric Bulk & Confinement To hit the para position, you must make the ortho position inaccessible. You can do this by using a bulky chlorinating complex or by trapping the phenol inside a pore that physically blocks ortho attack.

Option A: The "Bulky Reagent" Method (Homogeneous)

The Protocol:

  • Reagent: Sulfuryl Chloride (

    
    ).[2][3][4][5]
    
  • Additive: Acetonitrile (

    
    ) or (S)-BINAPO (5 mol%).[1][4][5]
    
  • Solvent: Dichloromethane (DCM).[6]

Why this works:


 is less reactive and bulkier than 

. When combined with specific Lewis bases like Acetonitrile or (S)-BINAPO, it forms a sterically demanding electrophilic complex. This complex simply cannot fit into the crowded ortho position, forcing reaction at the para site [2].
Option B: The "Shape Selective" Method (Heterogeneous)

The Protocol:

  • Reagent:

    
     (1.0 equiv).
    
  • Catalyst: Zeolite K-L or NaY (microporous aluminosilicates).

  • Solvent: 2,2,4-Trimethylpentane (Isooctane) or dry DCM.

Why this works: This is Confinement Catalysis . The phenol molecule adsorbs into the zeolite channels. In Zeolite L, the channel dimensions force the phenol to orient "head-first" or "tail-first." The ortho positions are shielded by the channel walls, leaving only the para position exposed to the chlorinating agent.

Technical Insight: Zeolite K-L catalysis can achieve para-selectivity of ~89% with a para/ortho ratio of 8.0, far superior to uncatalyzed reactions [3].

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the correct reagent system based on your target isomer.

PhenolChlorination Start Target Molecule? Ortho 2-Chlorophenol (Ortho-Selective) Start->Ortho I need Ortho Para 4-Chlorophenol (Para-Selective) Start->Para I need Para OrthoStrat Strategy: H-Bond Anchoring (Directed Delivery) Ortho->OrthoStrat ParaStrat Strategy: Steric/Shape Control (Block Ortho) Para->ParaStrat OrthoReagent Reagent: NCS Catalyst: (S)-Diphenylprolinol Solvent: Toluene/CHCl3 OrthoStrat->OrthoReagent Protocol A ParaReagent1 Homogeneous: Reagent: SO2Cl2 Additive: Acetonitrile/(S)-BINAPO ParaStrat->ParaReagent1 Protocol B1 ParaReagent2 Heterogeneous: Reagent: SO2Cl2 Catalyst: Zeolite K-L ParaStrat->ParaReagent2 Protocol B2

Figure 1: Decision matrix for regioselective phenol chlorination reagents.

Module 4: Comparative Data & Troubleshooting
Selectivity Performance Table

Comparison of ortho:para (o:p) ratios based on different catalytic systems.

Reagent SystemCatalyst/AdditiveMajor IsomerSelectivity RatioMechanism

(Gas)
NoneMixture~1.5 : 1 (o:p)Uncontrolled EAS
NCS (S)-DiphenylprolinolOrtho 99 : 1 (o:p)H-Bond Directing [1]
NCS Bis-thioureaOrtho ~10 : 1 (o:p)H-Bond Directing [1]

NoneMixture~2 : 1 (p:o)Steric Bulk

AcetonitrilePara 96 : 4 (p:o)Complexation/Sterics [2]

Zeolite K-LPara ~8 : 1 (p:o)Pore Confinement [3]
FAQ: Troubleshooting Common Failures

Q: I am using NCS and the amine catalyst, but I still get a mixture. Why? A: Check your solvent. If you use a protic solvent (Methanol, Ethanol) or a highly polar solvent (DMSO), the solvent will H-bond to the phenol and the catalyst, disrupting the specific "Anchor" interaction. You must use non-polar or weakly polar solvents like Toluene,


, or DCM.

Q: My Zeolite reaction is slow. Can I heat it up? A: Be cautious. Heating often increases the rate of the non-selective "background" reaction (reaction outside the pores). To maintain high para-selectivity, it is better to run longer times at room temperature (25°C) than to heat to reflux. Also, ensure your Zeolite is calcined/dry; water in the pores blocks the phenol.

Q: How do I prevent di-chlorination (2,4-DCP formation)? A:

  • Stoichiometry: Use a slight deficit of chlorinating agent (0.9 equiv).

  • Slow Addition: Add the chlorinating agent dropwise over 1-2 hours.

  • Concentration: Dilute your reaction. High concentration favors bimolecular collisions with the product.

References
  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. Maddox, S. M., et al.[7] (2020).[7] The Journal of Organic Chemistry. [Link][4][8]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Ertürk, E., & Yeşil, T. A.[4][5] (2022).[4][5] The Journal of Organic Chemistry. [Link][4][8]

  • Shape-selective para-chlorination of phenol using sulfuryl chloride with the aid of microporous catalysts. Gnaim, J. M., & Sheldon, R. A.[3] (2004).[6] Tetrahedron Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Chloro-3-(trifluoromethoxy)phenol and its Halogenated Analogs in Research and Development

Introduction: The Strategic Role of Halogenation in Phenolic Scaffolds In the landscape of modern drug discovery and agrochemical development, phenolic compounds serve as foundational building blocks.[1] Their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Phenolic Scaffolds

In the landscape of modern drug discovery and agrochemical development, phenolic compounds serve as foundational building blocks.[1] Their synthetic versatility and inherent biological relevance make them a frequent starting point for complex molecular architectures. The strategic introduction of halogen atoms onto the phenolic ring is a cornerstone of medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[2][3] Halogenation, particularly with fluorine and chlorine, can profoundly influence lipophilicity, metabolic stability, and binding affinity to biological targets, ultimately enhancing potency and refining the pharmacokinetic profile of a lead compound.[2][4]

This guide provides a comparative analysis of 4-Chloro-3-(trifluoromethoxy)phenol, a highly functionalized intermediate, against other structurally relevant halogenated phenols. We will delve into their comparative physicochemical properties, synthesis strategies, toxicological profiles, and the underlying rationale for their selection in research and development pipelines. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection and application of halogenated phenolic intermediates.

Comparative Physicochemical Properties: A Data-Driven Analysis

The choice of a specific halogenated phenol is dictated by the subtle yet critical interplay of its substituents, which govern its behavior in both chemical reactions and biological systems. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly favored over the more traditional trifluoromethyl (-CF₃) group due to its similar electronic effects but distinct lipophilicity and metabolic profile.

The following table summarizes key physicochemical properties for 4-Chloro-3-(trifluoromethoxy)phenol and selected comparators, providing a quantitative basis for understanding their relative characteristics.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogP
4-Chloro-3-(trifluoromethoxy)phenol 886500-85-2C₇H₄ClF₃O₂212.55218.8 ± 35.03.44[5]
4-Chloro-3-methylphenol 59-50-7C₇H₇ClO142.582353.1
4-(Trifluoromethoxy)phenol 828-27-3C₇H₅F₃O₂178.11184-1862.59
4-Chloro-3-(trifluoromethyl)phenol 6294-93-5C₇H₄ClF₃O196.5585-87 (10 mmHg)3.8[6]

Analysis of Structure-Property Relationships:

  • Lipophilicity (LogP): The data illustrates the strong lipophilic character imparted by fluorine-containing substituents. Comparing 4-Chloro-3-methylphenol (LogP 3.1) with 4-Chloro-3-(trifluoromethyl)phenol (LogP 3.8) shows the significant increase in lipophilicity when replacing a methyl group with a trifluoromethyl group.[6] The trifluoromethoxy group in our title compound results in a LogP of 3.44, positioning it as a highly lipophilic but slightly less so than its trifluoromethyl analog, a nuance that can be critical for optimizing membrane permeability and avoiding excessive protein binding.[5]

  • Electronic Effects: Both -CF₃ and -OCF₃ groups are strongly electron-withdrawing, which increases the acidity (lowers the pKa) of the phenolic hydroxyl group compared to a simple methyl substituent. This enhanced acidity can be crucial for forming phenolate ions in subsequent reactions or for establishing key hydrogen bond interactions with biological targets.

  • Molecular Weight: The incremental increase in molecular weight from methyl to trifluoromethyl to trifluoromethoxy substituents is a key consideration in fragment-based drug design and maintaining "drug-like" properties according to frameworks like Lipinski's Rule of Five.

Synthesis of Halogenated Phenols: A Representative Protocol

The synthesis of substituted phenols often proceeds from the corresponding aniline derivative. The diazotization of the amine followed by hydrolysis of the resulting diazonium salt is a classic and robust method.

Below is a detailed protocol for the synthesis of 4-fluoro-3-trifluoromethylphenol, which illustrates the general principles applicable to many compounds in this class.[7][8]

Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol via Diazotization-Hydrolysis

Causality and Rationale:

  • Step 1 (Aniline Salt Formation): The reaction is performed in a strong acid like sulfuric acid to form the aniline sulfate salt. This increases the solubility of the aniline in the aqueous medium and provides the acidic conditions necessary for the subsequent diazotization.

  • Step 2 (Diazotization): Sodium nitrite is added at low temperatures (0-5°C). This temperature control is critical because diazonium salts are unstable and can decompose prematurely at higher temperatures, reducing the yield. The nitrous acid (HNO₂) generated in situ from NaNO₂ and H₂SO₄ reacts with the primary amine to form the diazonium salt.

  • Step 3 (Hydrolysis): The diazonium salt solution is heated. The -N₂⁺ group is an excellent leaving group (as N₂ gas), and its departure allows for nucleophilic attack by water, resulting in the formation of the phenol. The use of a copper sulfate catalyst can facilitate this hydrolysis step.[8]

Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Diazotization (0-5°C) cluster_2 Step 3: Hydrolysis A 4-Fluoro-3-(trifluoromethyl)aniline C Aniline Sulfate Solution A->C Dissolve B Sulfuric Acid (H₂SO₄) + Water B->C E Diazonium Salt Solution C->E D Sodium Nitrite (NaNO₂) D->E Slow Addition G 4-Fluoro-3-(trifluoromethyl)phenol E->G Hydrolyze H Nitrogen Gas (N₂) E->H Decomposition F Heat (e.g., 70-90°C) + Copper Sulfate (catalyst) F->E

Caption: Workflow for the synthesis of a halogenated phenol.

Applications & Performance Insights

Halogenated phenols are rarely the final product; they are critical intermediates whose unique properties are leveraged to build more complex molecules.

  • Pharmaceuticals: The strategic placement of halogens can block sites of metabolism, increasing a drug's half-life. The trifluoromethoxy group is particularly valued for its metabolic stability. These intermediates are found in the synthetic routes of drugs targeting inflammation, pain, oncology, and infectious diseases.[2] Halogenated flavonoid derivatives, for example, have shown promise as antiangiogenic agents for cancer therapy.[9]

  • Agrochemicals: Many modern herbicides and fungicides incorporate halogenated phenolic moieties. These groups contribute to the molecule's ability to penetrate the waxy cuticle of plants or the cell walls of fungi, and to interact effectively with their biological targets. 4-(Trifluoromethyl)phenol, for instance, is used as an intermediate for pesticides.[10]

  • Biocides and Preservatives: Simpler chlorinated phenols like 4-chloro-3-methylphenol are used directly as disinfectants and preservatives in products ranging from creams and shampoos to paints and industrial lubricants.[11][12][13] Their efficacy stems from their ability to disrupt microbial cell membranes.

The selection of 4-Chloro-3-(trifluoromethoxy)phenol over an analog like 4-Chloro-3-(trifluoromethyl)phenol might be driven by the desire to fine-tune lipophilicity for better cell penetration without the extreme increase seen with the -CF₃ group, or to leverage the enhanced metabolic stability of the -OCF₃ ether linkage.

Comparative Toxicology and Environmental Considerations

While indispensable in chemical synthesis, halogenated organic compounds warrant careful handling and consideration of their environmental fate.[14] Many can be persistent in the environment and may have toxic effects.[15][16]

The table below summarizes available toxicological data for our selected phenols, highlighting the need for appropriate safety measures during their handling.

Compound NameGHS Hazard StatementsKey Toxicological Effects
4-Chloro-3-(trifluoromethoxy)phenol Data not fully available. Assumed to be harmful.Handle with care as with similar halogenated phenols.
4-Chloro-3-methylphenol Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.Used as an external germicide; toxic by ingestion, inhalation, or skin absorption.[11]
4-(Trifluoromethoxy)phenol Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[17]Destructive to tissues of mucous membranes and the upper respiratory tract.[17]
4-Chloro-3-(trifluoromethyl)phenol Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation.[6][18]Corrosive; causes severe skin burns and eye damage.[6]

Key Insights:

  • General Toxicity: Halogenated phenols as a class should be handled as toxic and irritant substances. The presence of multiple electron-withdrawing groups can increase their reactivity and potential for biological disruption.

  • Corrosivity: The strongly acidic nature of phenols like 4-Chloro-3-(trifluoromethyl)phenol contributes to their corrosive hazard classification.[6]

  • Environmental Persistence: Halogenated aromatic compounds can be resistant to biodegradation, leading to concerns about their persistence in soil and water.[16][19] Proper disposal and waste treatment are paramount.[14]

G cluster_Compound Halogenated Phenol cluster_Properties Physicochemical Properties cluster_Application Application Outcome Compound 4-Chloro-3-(trifluoromethoxy)phenol Lipophilicity High Lipophilicity (LogP) Compound->Lipophilicity Metabolism Metabolic Stability (-OCF₃) Compound->Metabolism Acidity Enhanced Acidity (pKa) Compound->Acidity Permeability Improved Membrane Permeability Lipophilicity->Permeability HalfLife Increased Biological Half-Life Metabolism->HalfLife Binding Stronger Target Binding Acidity->Binding

Caption: Influence of properties on application outcomes.

Conclusion

4-Chloro-3-(trifluoromethoxy)phenol represents a sophisticated building block for modern chemical R&D, offering a unique combination of lipophilicity, metabolic stability, and electronic properties. Its comparison with other halogenated phenols, such as those containing methyl or trifluoromethyl groups, reveals a landscape of nuanced structural choices. The decision to use 4-Chloro-3-(trifluoromethoxy)phenol is a strategic one, often aimed at overcoming specific challenges in drug metabolism or fine-tuning a molecule's interaction with its biological target. While its synthetic utility is clear, researchers must remain vigilant regarding the toxicological and environmental profile inherent to the broader class of halogenated phenols. A thorough understanding of these comparative aspects is essential for the rational design and successful development of the next generation of pharmaceuticals and advanced materials.

References

  • PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Chloro-3-(trifluoromethoxy)phenol. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Impact of Halogenated Phenols on Targeted Therapies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 4-chloro-2-(trifluoromethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
  • ResearchGate. (n.d.). Physical and chemical properties of 4-halogenophenols. Retrieved from [Link]

  • Montaño, M., Gutleb, A. C., & Murk, A. J. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Science & Technology, 47(12), 6071-6081. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Retrieved from [Link]

  • CK-12 Foundation. (2026). Chemical Properties - Phenols. Retrieved from [Link]

  • Iovine, V., Bua, R., & Mazzarella, D. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1638. Retrieved from [Link]

  • Salkinoja-Salonen, M. S. (1995). Organic halogens in the environment: studies of environmental biodegradability and human exposure. Environmental health perspectives, 103(Suppl 5), 63–69. Retrieved from [Link]

  • Bouchoux, G., & Salpin, P. (2001). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. The Journal of Physical Chemistry A, 105(41), 9346-9354. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Halogenated Flavonoid Derivatives Display Antiangiogenic Activity. Molecules, 26(17), 5340. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. Environmental Science & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates....
  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • PubChem. (n.d.). Process for preparing 4-fluoro-3-trifluoromethylphenol - Patent US-5892126-A. Retrieved from [Link]

  • TutorChase. (n.d.). What are the environmental impacts of halogens?. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • Fengchen Group. (n.d.). Chlorocresol CAS 59-50-7 Or 4-Chloro-3-methylphenol Manufacturers and Suppliers. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Efficacy of 4-Chloro-3-(trifluoromethoxy)phenol Scaffolds

Executive Summary: The Fluorine Advantage In the landscape of halogenated phenolic derivatives, 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 63606-29-1) represents a critical "privileged structure" for lead optimization. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of halogenated phenolic derivatives, 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 63606-29-1) represents a critical "privileged structure" for lead optimization. While traditional chlorinated phenols (e.g., triclosan derivatives) rely heavily on steric bulk and moderate lipophilicity, the introduction of the trifluoromethoxy (


)  group fundamentally alters the molecule's physicochemical profile.

This guide objectively compares the biological efficacy of 4-Chloro-3-(trifluoromethoxy)phenol derivatives against their non-fluorinated analogs (methoxy-phenols) and classical halogenated counterparts. The data suggests that the


 moiety acts not merely as a hydrophobic spacer but as a metabolic shield that enhances membrane permeability and in vivo half-life.[1]

Physicochemical & Mechanistic Comparison

To understand the biological efficacy, one must first analyze the structural determinants. The


 group is often termed a "super-halogen" or a lipophilic bioisostere of the methoxy group.
Table 1: Physicochemical Profile Comparison

Comparison of the target scaffold against standard bioisosteres.

Feature

(Target)

(Methoxy)

(Chloro)
Impact on Efficacy
Electronic Effect Strong Electron Withdrawing (

)
Electron Donating (

)
Electron Withdrawing (

)

increases phenol acidity (

drops), enhancing H-bond donor capability.
Lipophilicity (

)
High (+1.04)Low (-0.02)Moderate (+0.71)Higher

correlates with superior membrane penetration (Gram-positive efficacy).
Conformation Orthogonal/Twisted (90°)Coplanar (0°)SphericalThe twisted conformation of

can lock ligands into bioactive shapes, improving receptor binding.
Metabolic Stability High (C-F bond energy ~116 kcal/mol)Low (O-demethylation is rapid)Moderate

blocks oxidative metabolism at the ether linkage, extending half-life (

).
Mechanism of Action: The "Lipophilic Acid" Hypothesis

The efficacy of 4-Chloro-3-(trifluoromethoxy)phenol derivatives in antimicrobial and cytotoxic applications is driven by two synergistic mechanisms:

  • Membrane Uncoupling: The electron-withdrawing nature of the

    
     and 
    
    
    
    groups lowers the
    
    
    of the phenolic hydroxyl. This allows the molecule to act as a proton shuttle across the lipid bilayer, collapsing the proton motive force (PMF) essential for ATP synthesis in bacteria.
  • Metabolic Blockade: Unlike methoxy-phenols, which are rapidly cleared via cytochrome P450-mediated O-demethylation, the

    
     group is metabolically inert.
    

Visualization of Efficacy Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the biological pathway by which these derivatives exert their effect.

G cluster_0 Chemical Modification cluster_1 Biological Mechanism node_phenol Base Phenol (Weak Activity) node_cl + Chlorine (C4) (Increased Potency) node_phenol->node_cl Halogenation node_ocf3 + OCF3 (C3) (Target Scaffold) node_cl->node_ocf3 Bioisosteric Replacement node_lipophil Enhanced Lipophilicity (LogP > 4.0) node_ocf3->node_lipophil Fluorine Effect node_pka pKa Reduction (Acidification) node_ocf3->node_pka Inductive Effect node_metab Block Metabolic Degradation (CYP450) node_ocf3->node_metab C-F Bond Strength node_membrane Membrane Penetration node_lipophil->node_membrane node_uncouple Uncoupling OxPhos (ATP Depletion) node_membrane->node_uncouple node_pka->node_uncouple node_metab->node_uncouple Sustained Action

Figure 1: SAR workflow showing how the addition of the OCF3 group transforms a weak phenolic binder into a potent, metabolically stable membrane disruptor.

Comparative Efficacy Data

The following data summarizes the performance of 4-Chloro-3-(trifluoromethoxy)phenol derivatives in representative antimicrobial assays compared to standard controls.

Case Study: Antimicrobial Potency (Gram-Positive)

Assay Target: Staphylococcus aureus (ATCC 25923)

Compound ClassSubstituent (R)MIC (

)
Metabolic Stability (

min)*
Target Scaffold 3-

, 4-Cl
2 - 4 > 120
Methoxy Analog3-

, 4-Cl
32 - 6415 - 20
Chlorophenol Control3-H, 4-Cl12845
Standard (Triclosan)(Polychlorinated)0.1 - 1.0> 120

Note: While Triclosan is more potent, the Target Scaffold offers a unique chemical space for derivatization into larger drugs (e.g., urea inhibitors) where Triclosan cannot be used. *Metabolic stability measured in human liver microsomes (HLM).

Experimental Protocols

To validate the efficacy of this scaffold in your own research, follow these self-validating protocols.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Objective: To verify the LogP shift induced by the


 group.
  • Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Pre-saturate both phases by stirring for 24 hours.

  • Solubilization: Dissolve 1 mg of 4-Chloro-3-(trifluoromethoxy)phenol in 5 mL of the pre-saturated n-octanol phase. Critical: Use UV-Vis spectroscopy to determine the initial absorbance (

    
    ) at 
    
    
    
    (typically ~280 nm).
  • Partitioning: Add 5 mL of pre-saturated PBS to the octanol solution. Vortex vigorously for 5 minutes.

  • Equilibration: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Measurement: Carefully remove the octanol layer and measure absorbance (

    
    ).
    
  • Calculation:

    
    
    Validation Check: If 
    
    
    
    , check for water contamination in the octanol phase.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: To assess biological efficacy against bacterial strains.

  • Inoculum Prep: Culture S. aureus in Mueller-Hinton Broth (MHB) to reach

    
     McFarland turbidity (
    
    
    
    CFU/mL). Dilute 1:100.
  • Compound Dilution:

    • Dissolve the test compound in 100% DMSO to 10 mg/mL.

    • Scientific Integrity Note: The

      
       group increases lipophilicity, making aqueous solubility poor. Ensure final DMSO concentration in the assay plate is < 1% to avoid solvent toxicity.
      
  • Plate Setup: Use a 96-well plate. Perform serial 2-fold dilutions of the compound in MHB (Range: 128

    
     to 0.25 
    
    
    
    ).
  • Incubation: Add bacterial suspension. Incubate at 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

    • Control: Include a positive control (Ciprofloxacin) and a negative control (Sterile DMSO).

References

  • Leroux, F. R., et al. (2025).[2] "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Classic reference for values).
  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 80520, 4-Chloro-3-(trifluoromethyl)phenol." PubChem. Link

  • BenchChem. "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation."[3] BenchChem Technical Guides. Link

Sources

Validation

performance of different catalysts in the synthesis of 4-Chloro-3-(trifluoromethoxy)phenol

Executive Summary 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of Nav1.7 sodium channel inhibitors for neuropathic pain management.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) is a critical pharmacophore intermediate, notably utilized in the synthesis of Nav1.7 sodium channel inhibitors for neuropathic pain management.[1] Its synthesis hinges on the precise introduction of a chlorine atom onto the 3-(trifluoromethoxy)phenol scaffold.

The primary synthetic challenge is regioselectivity . The substrate contains two directing groups:

  • Hydroxyl (-OH): Strongly activating, ortho, para-director.

  • Trifluoromethoxy (-OCF₃): Deactivating (inductive), but weakly ortho, para-directing (resonance).

The -OH group dominates the electrophilic substitution landscape. However, competition exists between the C4 position (para to -OH, ortho to -OCF₃) and the C6 position (ortho to -OH, para to -OCF₃). The C2 position is sterically occluded. Achieving high selectivity for the C4-isomer requires catalytic systems that enhance steric discrimination or modulate the electronic density of the phenol ring.

This guide compares three catalytic methodologies for this transformation:

  • Lewis Acid-Catalyzed Chlorination (ZrCl₄/NCS) – High Selectivity, Lab Scale.

  • Sulfide-Catalyzed Sulfuryl Chloride System (AlCl₃/Diphenyl Sulfide) – Industrial Scalability.

  • Oxidative Chlorination (HCl/H₂O₂) – Green Chemistry Alternative.

Mechanistic Landscape & Regioselectivity[2][3]

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The -OH group activates the ring, making it susceptible to chlorination even under mild conditions. The performance of a catalyst is defined by its ability to suppress the formation of the 6-chloro isomer (ortho-chlorination) and the 2,4-dichloro byproduct.

Diagram 1: Competitive Regioselectivity Pathways

Regioselectivity Substrate 3-(Trifluoromethoxy)phenol (Substrate) Complex Catalyst-Substrate Complex Substrate->Complex Activation Prod_4Cl 4-Chloro-3-(trifluoromethoxy)phenol (Target: Para-to-OH) Complex->Prod_4Cl Major Pathway (Steric/Electronic Pref.) Prod_6Cl 6-Chloro-3-(trifluoromethoxy)phenol (Impurity: Ortho-to-OH) Complex->Prod_6Cl Minor Pathway Prod_2Cl 2-Chloro Isomer (Sterically Hindered) Complex->Prod_2Cl Trace

Caption: Competitive electrophilic substitution pathways. The target 4-chloro isomer is favored by para-directing OH effects, but catalyst choice dictates the 4:6 isomeric ratio.

Comparative Performance Review

Method A: Zirconium(IV) Chloride with NCS

This method utilizes N-chlorosuccinimide (NCS) activated by ZrCl₄ . The Lewis acid coordinates with the carbonyl oxygen of NCS, increasing the electrophilicity of the chlorine atom, while potentially coordinating with the phenolic oxygen to direct the substitution to the para position via a six-membered transition state.

  • Best For: High-purity medicinal chemistry applications (gram-scale).[2]

  • Key Advantage: Exceptional regioselectivity (>95:5 para:ortho).

Method B: Sulfide-Catalyzed Sulfuryl Chloride (SO₂Cl₂)

Based on industrial protocols for chlorophenols, this method uses Sulfuryl Chloride with a catalytic amount of Diphenyl Sulfide and AlCl₃ . The sulfide forms a chlorosulfonium intermediate, which is a bulky electrophile that sterically favors the para position (C4) over the ortho position (C6).

  • Best For: Large-scale manufacturing (kilogram-scale).

  • Key Advantage: Low cost and high atom economy; avoids solid succinimide waste.

Method C: Oxidative Chlorination (HCl + H₂O₂)

A "green" approach generating Cl⁺ in situ from HCl and Hydrogen Peroxide. While environmentally benign, it often suffers from lower regioselectivity due to the high reactivity of the generated hypochlorous acid species and lack of steric control.

  • Best For: Environmentally constrained workflows.

  • Key Advantage: Water as the primary byproduct.

Performance Data Summary
MetricMethod A: ZrCl₄ / NCSMethod B: AlCl₃ / Ph₂S / SO₂Cl₂Method C: HCl / H₂O₂
Yield 88 - 92%85 - 90%70 - 75%
Regioselectivity (4-Cl : 6-Cl) 96 : 4 92 : 880 : 20
Reaction Time 4 - 6 Hours2 - 4 Hours12 - 24 Hours
Temperature Room Temp (25°C)0°C to 25°C40°C - 60°C
Atom Economy Low (Succinimide waste)HighHigh
Scalability Moderate (Reagent cost)High High

Detailed Experimental Protocols

Protocol 1: High-Selectivity Synthesis via ZrCl₄/NCS

Recommended for drug discovery and lead optimization.

Reagents:

  • 3-(Trifluoromethoxy)phenol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Zirconium(IV) Chloride (ZrCl₄) (5 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(trifluoromethoxy)phenol (10 mmol) and anhydrous DCM (50 mL).

  • Catalyst Addition: Add ZrCl₄ (0.5 mmol) under nitrogen atmosphere. Stir for 15 minutes to allow coordination.

  • Chlorination: Cool the solution to 0°C. Add NCS (10.5 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC/HPLC (Target Rt ~ 1.75 min on C18).

  • Work-up: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to remove trace 6-chloro isomer.

Diagram 2: ZrCl₄ Catalytic Cycle

ZrCl4_Cycle Start NCS + ZrCl4 Activated Activated Complex [ZrCl4-NCS]* Start->Activated Coordination Reaction Electrophilic Attack on 3-(OCF3)Phenol (C4) Activated->Reaction Cl+ Transfer Product 4-Chloro-3-(trifluoromethoxy)phenol + Succinimide + ZrCl4 Reaction->Product Deprotonation Product->Start Catalyst Turnover

Caption: Activation of NCS by ZrCl4 facilitates mild, regioselective chlorination.

Protocol 2: Scalable Synthesis via AlCl₃/Diphenyl Sulfide

Recommended for process chemistry and bulk intermediate production.

Reagents:

  • 3-(Trifluoromethoxy)phenol (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.05 eq)

  • Diphenyl Sulfide (Ph₂S) (1 mol%)

  • Aluminum Chloride (AlCl₃) (1 mol%)

  • Solvent: Dichloromethane or neat (if temperature controlled).

Workflow:

  • Catalyst Formation: In a reactor, dissolve AlCl₃ and Diphenyl Sulfide in DCM. Stir for 30 minutes to form the active [Ph₂S-Cl]⁺[AlCl₄]⁻ species (in situ).

  • Substrate Addition: Add 3-(trifluoromethoxy)phenol. Cool to 0°C.

  • Reagent Feed: Add SO₂Cl₂ dropwise over 1 hour. The evolution of SO₂ and HCl gases must be scrubbed.

  • Reaction: Stir at 0–10°C for 4 hours. The bulky sulfide catalyst directs the chlorination away from the ortho-positions.

  • Quench: Pour into ice water. Separate organic layer.[3][4]

  • Purification: Distillation is typically sufficient for this route due to the high boiling point difference between the product and the catalyst.

References

  • Regioselective Chlorination of Phenols

    • Watson, W. D. (1985). Journal of Organic Chemistry. "Regioselective chlorination of meta-substituted phenols.
    • Reference Source:

  • Zhang, Y., et al. (2005). Synlett. "Efficient halogenation of organic compounds using ZrCl4/NCS.
  • Target Molecule Application (Nav1.7 Inhibitors)

    • Pfizer Inc. (2012). "Sulfonamide derivatives as Nav1.7 inhibitors.
    • Source:

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Data: 4-Chloro-3-(trifluoromethoxy)phenol (CAS 886500-85-2).[1][5]

    • Source:

Sources

Comparative

The Fluorine Effect: Comparative Analysis of Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) Phenols

Executive Summary: The "Super-Lipophilic" Decision In the optimization of lead compounds, the choice between a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) group is rarely arbitrary. While both are potent electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Lipophilic" Decision

In the optimization of lead compounds, the choice between a trifluoromethyl (-CF₃) and a trifluoromethoxy (-OCF₃) group is rarely arbitrary. While both are potent electron-withdrawing groups (EWG) that block metabolic sites, they offer distinct physicochemical profiles.

  • Select -CF₃ when you need maximum electron withdrawal to lower pKa and increase acidity, or when a fixed, bulky steric block is required.

  • Select -OCF₃ when you require "super-lipophilicity" to cross the Blood-Brain Barrier (BBB) or when you need a conformationally adaptive group that can rotate to fit binding pockets (the "Jack-Knife" effect).

Physicochemical Profiling: The Hard Data

The following table synthesizes experimental data comparing 4-substituted phenols. Note the divergence in acidity (pKa) and lipophilicity (


), which dictates their behavior in biological systems.
PropertyParameter4-Trifluoromethylphenol (-CF₃) 4-Trifluoromethoxyphenol (-OCF₃) Implication
Electronic Effect Hammett

0.54 0.35 -CF₃ is a stronger EWG. -OCF₃ has competing resonance donation from Oxygen.
Acidity pKa (Phenol)8.68 - 8.81 ~9.30 -CF₃ phenols are more acidic (better H-bond donors). -OCF₃ phenols are closer to neutral.
Lipophilicity Hansch

0.88 1.04 -OCF₃ is "super-lipophilic," offering superior membrane permeability.
Bond Length C-X Bond1.50 Å (C-C)1.36 Å (C-O)-OCF₃ extends further but the oxygen linker adds flexibility.
Metabolic Stability CYP450High (Blocks Para)High (Blocks Para)Both effectively block metabolic oxidation at the para-position.

Key Insight: The -OCF₃ group is less electron-withdrawing than -CF₃ because the oxygen atom's lone pair donates electron density back into the ring (Resonance Effect,


), partially counteracting the strong inductive withdrawal (

) of the fluorine atoms. This makes -OCF₃ phenols less acidic than their -CF₃ counterparts.
Structural & Conformational Dynamics

The most critical, often overlooked difference is the 3D conformation.

  • -CF₃ (The Propeller): The

    
     bond is rigid. The fluorine atoms rotate like a propeller but the group itself is fixed in the plane of the bond vector.
    
  • -OCF₃ (The Orthogonal Twist): The

    
     linkage allows rotation. However, unlike methoxy (-OMe) groups which prefer to be coplanar  with the ring, -OCF₃ prefers an orthogonal (90°)  conformation. This minimizes the repulsion between the oxygen lone pairs and the electron-rich aromatic 
    
    
    
    -system (anomeric effect).
Diagram: Electronic & Conformational Pathways

The following diagram illustrates the electronic competition and the conformational preference that drives bioactivity.

G cluster_0 Electronic Effects cluster_1 Conformational Preference CF3_Node Trifluoromethyl (-CF3) Pure Inductive Withdrawal (-I) Acidity Phenol Acidity (pKa) CF3_Node->Acidity Strong Pull (Lowers pKa to ~8.7) OCF3_Node Trifluoromethoxy (-OCF3) Inductive (-I) + Resonance (+R) OCF3_Node->Acidity Moderate Pull (Lowers pKa to ~9.3) Orthogonal Orthogonal (90°) Preferred State OCF3_Node->Orthogonal Anomeric Effect Coplanar Coplanar (0°) High Repulsion Coplanar->Orthogonal Relaxation

Caption: Figure 1. Comparative mechanistic flow showing how electronic effects influence acidity and how stereoelectronic forces drive the -OCF₃ group into an orthogonal conformation.

Experimental Protocol: Comparative Lipophilicity (HPLC)

Since the "super-lipophilicity" of -OCF₃ is its defining feature in drug design, a standard shake-flask method is often insufficient due to emulsion formation with fluorinated compounds. The RP-HPLC Method is the industry standard for accurate comparison.

Objective: Determine the Chromatographic Hydrophobicity Index (CHI) to derive LogP.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standards: Homologous series of n-alkyl phenones (acetophenone, propiophenone, etc.) for calibration.

Step-by-Step Workflow
  • Calibration:

    • Inject the standard mixture (alkyl phenones).

    • Record retention times (

      
      ).
      
    • Calculate

      
       (capacity factor) for each: 
      
      
      
      .
    • Plot Log

      
       vs. Literature LogP to generate a calibration curve (
      
      
      
      ).
  • Sample Preparation:

    • Dissolve 4-trifluoromethylphenol and 4-trifluoromethoxyphenol in ACN (1 mg/mL).

    • Critical: Ensure samples are buffered at pH 7.4 to maintain the non-ionized state (since pKa > 8.5, both will be neutral).

  • Measurement:

    • Run a gradient elution: 0% to 100% ACN over 10 minutes.

    • Measure

      
       for both analytes.
      
  • Calculation & Validation:

    • Convert

      
       to CHI using the gradient equation.
      
    • Expectation: The -OCF₃ derivative should elute later than the -CF₃ derivative, confirming higher lipophilicity (

      
      ).
      
Diagram: Validated HPLC Workflow

HPLC_Workflow Start Start: Sample Prep (pH 7.4 Buffer) Inject Injection (C18 Column) Start->Inject Elution Gradient Elution (0-100% ACN) Inject->Elution Detection UV Detection (254 nm) Elution->Detection Decision Is tR(OCF3) > tR(CF3)? Detection->Decision Result_Pass Validation Pass: OCF3 is Super-Lipophilic Decision->Result_Pass Yes Result_Fail Validation Fail: Check pH/Column Decision->Result_Fail No

Caption: Figure 2. Logic flow for confirming lipophilicity differences via RP-HPLC. The system self-validates by checking the retention time order against established Hansch constants.

Synthetic Accessibility

For the application scientist, availability is key.

  • Trifluoromethylphenols: Readily accessible. Often synthesized via the hydrolysis of diazonium salts of 4-trifluoromethylaniline or via nucleophilic trifluoromethylation of quinones.

  • Trifluoromethoxyphenols: Historically difficult. The O-CF₃ bond is hard to form directly.

    • Modern Route: Oxidative trifluoromethoxylation of phenols using silver salts (AgOCF₃) or Togni-type reagents is possible but expensive.

    • Industrial Route: Synthesis often starts from trichloromethoxybenzene , followed by halogen exchange (Swarts reaction) using HF/SbF₃, and then ring functionalization.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • BenchChem. (2025).[1][2] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Link

  • ChemicalBook. (2025).[3] Product Properties: 4-Trifluoromethylphenol (CAS 402-45-9) vs 4-Trifluoromethoxyphenol (CAS 828-27-3). Link

Sources

Validation

benchmarking the performance of new 4-Chloro-3-(trifluoromethoxy)phenol-based herbicides

Benchmarking Guide: Novel 4-Chloro-3-(trifluoromethoxy)phenol-Derived Herbicides Executive Summary: The Trifluoromethoxy Advantage In the competitive landscape of herbicide discovery, the 4-Chloro-3-(trifluoromethoxy)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Novel 4-Chloro-3-(trifluoromethoxy)phenol-Derived Herbicides

Executive Summary: The Trifluoromethoxy Advantage

In the competitive landscape of herbicide discovery, the 4-Chloro-3-(trifluoromethoxy)phenol scaffold (CAS 886500-85-2 and related isomers) has emerged as a "privileged structure" for synthesizing next-generation protoporphyrinogen oxidase (PPO) inhibitors and auxin mimics.[1]

This guide outlines a rigorous benchmarking framework for evaluating new Active Ingredients (AIs) derived from this intermediate. Unlike traditional chlorinated phenols, the trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties—specifically enhanced lipophilicity (


LogP ≈ +1.04 vs. -OCH₃) and exceptional metabolic stability against oxidative degradation.[1]

The Objective: To objectively assess the herbicidal potency, selectivity, and environmental profile of new derivatives against industry standards (e.g., Fomesafen, 2,4-D, or Carfentrazone-ethyl).

Chemical Rationale & Structural Logic

Before benchmarking, one must understand why this scaffold is being tested. The efficacy of herbicides derived from 4-Chloro-3-(trifluoromethoxy)phenol hinges on two molecular mechanisms:

  • Bioisosterism: The -OCF₃ group acts as a lipophilic bioisostere to the chloro- or trifluoromethyl- groups found in legacy herbicides, potentially altering the binding affinity to target enzymes (e.g., HPPD or PPO).[1]

  • Membrane Permeability: The high lipophilicity facilitates rapid cuticular penetration, a critical factor for post-emergence efficacy.

Visualizing the Development Pipeline

The following diagram illustrates the logical flow from the raw intermediate to the final benchmarked candidate.

HerbicideDevelopment Scaffold 4-Chloro-3-(trifluoromethoxy)phenol (The Scaffold) Synthesis Derivatization (Esterification/Amidation) Scaffold->Synthesis Chemical Modification Candidate Candidate Library (50-100 Analogs) Synthesis->Candidate Screening Tier 1: HTS (Petri Dish Assays) Candidate->Screening n=100 Benchmarking Tier 2: Whole-Pot Benchmarking Screening->Benchmarking n=5 (Top Hits) Lead Lead Candidate (Commercial Viability) Benchmarking->Lead GR50 Analysis

Figure 1: The development funnel transforming the phenol intermediate into a benchmark-ready herbicide candidate.

Comparative Analysis: Performance Metrics

To validate a new candidate, it must be benchmarked against established market standards with similar Modes of Action (MoA).[1] Below is a structured comparison table for a hypothetical derivative ("Cmpd-OCF3-X ") against standard PPO and Auxin herbicides.

Table 1: Comparative Benchmarking of Cmpd-OCF3-X vs. Standards

MetricCmpd-OCF3-X (Novel)Fomesafen (Standard PPO)2,4-D (Standard Auxin)Rationale for Test
LogP (Lipophilicity) 3.8 - 4.22.92.8Higher LogP predicts better rainfastness and cuticular uptake.[1]
GR₅₀ (Amaranthus) < 15 g ai/ha35 g ai/ha280 g ai/haLower GR₅₀ indicates higher potency (requires less chemical).[1]
Symptom Onset 12-24 Hours24-48 Hours3-5 DaysRapid necrosis indicates membrane disruption (PPO/PS1 inhibition).[1]
Selectivity (Soybean) High (Metabolic)ModerateLow (Trait dependent)Crucial for post-emergence utility in crops.[1]
Soil Half-Life (DT₅₀) 15-25 Days~100 Days~10 DaysModerate persistence is ideal: controls weeds but allows crop rotation.[1]

Note: The "g ai/ha" unit refers to grams of active ingredient per hectare.

Experimental Protocols (The "Gold Standard")

To ensure Trustworthiness and Reproducibility , the following protocols must be followed exactly. These are self-validating systems; if the Control group does not meet growth standards, the entire dataset is void.

Protocol A: Post-Emergence Whole-Pot Dose-Response Assay

Objective: Determine the GR₅₀ (Growth Reduction 50%) of the new derivative compared to a commercial standard.

Materials:

  • Target Weed: Amaranthus palmeri (Palmer Amaranth) or Conyza canadensis (Horseweed).[1]

  • Soil Mix: Peat:Vermiculite:Sand (2:1:1).[1]

  • Sprayer: Research track sprayer (e.g., DeVries) calibrated to deliver 140 L/ha at 276 kPa.[1]

  • Nozzle: Flat-fan TeeJet 8002E.[1]

Workflow:

  • Cultivation: Grow weeds in 10-cm pots until they reach the 4-leaf stage (approx. 10-14 days). Thin to 3 uniform plants per pot.

  • Treatment Preparation:

    • Dissolve the 4-Chloro-3-(trifluoromethoxy)phenol derivative in acetone/DMSO (9:1).[1]

    • Dilute with water containing 0.25% v/v non-ionic surfactant (NIS).[1]

    • Dose Range: Prepare a logarithmic series: 0, 15, 30, 60, 120, 240, 480 g ai/ha.

  • Application:

    • Place pots in the track sprayer.

    • Apply treatment.[1][2][3][4][5] Ensure "Control" pots are sprayed with solvent/surfactant blank only.[1]

  • Incubation: Return plants to greenhouse (25°C/20°C day/night, 14h photoperiod). Randomize pot placement daily to negate micro-climate effects.[1]

  • Assessment:

    • Visual Rating: 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0=no injury, 100=death).

    • Biomass: At 21 DAT, cut shoots at soil level. Dry at 65°C for 48 hours and weigh.

Data Analysis: Fit the biomass data to a four-parameter log-logistic model using R (package drc) or SigmaPlot:


[1]
  • Y = Response (Dry Weight)[1]

  • C = Lower limit (Complete kill)[1]

  • D = Upper limit (Untreated control)[1]

  • b = Slope of the curve

  • GR₅₀ = Dose giving 50% response[1]

Mechanistic Validation Pathway

Identifying how the herbicide works is just as important as if it works. Derivatives of this phenol often target PPO or HPPD enzymes.[1]

ModeOfAction Application Foliar Application (Cmpd-OCF3-X) Uptake Cuticular Penetration (Enhanced by -OCF3) Application->Uptake Target Target Site Binding (e.g., PPO Enzyme) Uptake->Target Perox Protoporphyrin IX Accumulation Target->Perox Inhibition ROS ROS Generation (Singlet Oxygen) Perox->ROS Light Activation Necrosis Cell Membrane Peroxidation ROS->Necrosis Death Plant Death (Rapid Necrosis) Necrosis->Death

Figure 2: Hypothesized Mode of Action (MoA) for PPO-inhibiting derivatives of the scaffold.[1]

Safety & Selectivity Screening

A potent herbicide is useless if it kills the crop.

Protocol B: Crop Selectivity Screen

  • Species: Corn (Zea mays), Soybean (Glycine max), Wheat (Triticum aestivum).[1]

  • Dose: Apply at 2x the estimated GR₉₀ for weeds (the "overlap" rate).

  • Observation:

    • Look for "flash" necrosis (temporary burn).[1]

    • Measure height reduction vs. control.

    • Pass Criteria: <15% visual injury at 7 DAT; <5% biomass reduction at 21 DAT.[1]

References

  • PubChem. (2025).[1][6] 4-Chloro-3-(trifluoromethyl)phenol Compound Summary. National Library of Medicine.[1] [Link]

  • Ritz, C., et al. (2015).[1] Dose-Response Analysis Using R. PLOS ONE. [Link][1]

  • Weed Control Journal. (2018). Experimental methods to evaluate herbicides behavior in soil. [Link][1]

  • Burgos, N. R., et al. (2013).[1][7] Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science. [Link][1]

Sources

Comparative

A Comparative In Silico Analysis of 4-Chloro-3-(trifluoromethoxy)phenol Derivatives as Potential Antimicrobial and Anti-inflammatory Agents

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, halogenated phenolic compounds represent a privileged scaffold, demonstrating a broad spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, halogenated phenolic compounds represent a privileged scaffold, demonstrating a broad spectrum of biological activities. Among these, 4-Chloro-3-(trifluoromethoxy)phenol and its derivatives are of emerging interest due to their potential as novel therapeutic agents. This guide presents a comparative molecular docking study to elucidate the potential of these derivatives as both antimicrobial and anti-inflammatory agents. By simulating their interactions with key protein targets, we aim to provide a rational basis for their further development and optimization.

Introduction: The Therapeutic Potential of Halogenated Phenols

Phenolic compounds are a well-established class of antimicrobials and anti-inflammatory agents. The introduction of halogen atoms and other functional groups can significantly modulate their biological activity, potency, and pharmacokinetic properties. The core structure of 4-Chloro-3-(trifluoromethoxy)phenol combines a chlorinated phenol, known for its antiseptic properties, with a trifluoromethoxy group, which can enhance metabolic stability and membrane permeability. This unique combination warrants a systematic investigation into its potential therapeutic applications.

This guide explores the inhibitory potential of a focused library of 4-Chloro-3-(trifluoromethoxy)phenol derivatives against two critical classes of protein targets:

  • Bacterial Cell Wall Synthesis: Targeting Penicillin-Binding Proteins (PBPs) is a cornerstone of antibacterial therapy. We investigate the binding of our derivatives to Staphylococcus aureus PBP1, a key enzyme in peptidoglycan synthesis.

  • Inflammatory Pathways: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade. We assess the interaction of the derivatives with human COX-1, COX-2, and 5-LOX to predict their anti-inflammatory and potential side-effect profiles.

By comparing the docking scores and binding modes of these derivatives with known drugs and other phenolic compounds, we can infer their potential efficacy and structure-activity relationships (SAR).

Methodology: A Step-by-Step Guide to the Comparative Docking Study

This section outlines the computational workflow employed in this study. The causality behind each step is explained to provide a clear and reproducible protocol.

Selection and Preparation of Protein Targets

The selection of protein targets was based on their established roles in bacterial survival and human inflammation, and the availability of high-quality crystal structures.

  • Staphylococcus aureus Penicillin-Binding Protein 1 (PBP1): Essential for bacterial cell wall synthesis and a validated target for beta-lactam antibiotics. The crystal structure with PDB ID: 7O4B was chosen for this study.

  • Human Cyclooxygenase-1 (COX-1): A constitutive enzyme involved in physiological prostaglandin production. Inhibition of COX-1 is associated with gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs). The crystal structure with PDB ID: 6Y3C was used.

  • Human Cyclooxygenase-2 (COX-2): An inducible enzyme upregulated during inflammation. Selective COX-2 inhibitors are a class of anti-inflammatory drugs with a potentially improved safety profile. The crystal structure with PDB ID: 5KIR was selected.

  • Human 5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The crystal structure with PDB ID: 3O8Y was utilized.

Protein Preparation Protocol:

  • Retrieval: The 3D crystallographic structures of the target proteins were downloaded from the RCSB Protein Data Bank.

  • Cleaning: All non-essential molecules, including water, co-crystallized ligands, and ions, were removed from the protein structures.

  • Protonation: Hydrogen atoms were added to the protein structures, and their ionization states were assigned at a physiological pH of 7.4.

  • Energy Minimization: The protein structures were subjected to energy minimization using a suitable force field (e.g., AMBER) to relieve any steric clashes and optimize the geometry.

G PDB Download PDB Structure Clean Remove Water & Ligands PDB->Clean Initial Structure Protonate Add Hydrogens (pH 7.4) Clean->Protonate Cleaned Structure Minimize Energy Minimization Protonate->Minimize Protonated Structure Docking Ready for Docking Minimize->Docking Prepared Receptor

Caption: Protein Preparation Workflow.

Ligand Selection and Preparation

A library of ligands was assembled to facilitate a comprehensive comparative analysis.

Derivatives of 4-Chloro-3-(trifluoromethoxy)phenol:

To explore the structure-activity relationship, a series of derivatives were designed by systematic modification of the parent compound (C1).

Compound IDStructureModification
C1 4-Chloro-3-(trifluoromethoxy)phenolParent Compound
C2 2,4-Dichloro-3-(trifluoromethoxy)phenolAddition of a chlorine atom at position 2
C3 4-Chloro-2-methyl-3-(trifluoromethoxy)phenolAddition of a methyl group at position 2
C4 4-Bromo-3-(trifluoromethoxy)phenolSubstitution of chlorine with bromine at position 4
C5 4-Chloro-5-nitro-3-(trifluoromethoxy)phenolAddition of a nitro group at position 5

Alternative and Reference Compounds:

A selection of known inhibitors and related phenolic compounds were included for comparison.

CompoundPubChem CIDClass
Triclosan5564Phenolic Antiseptic
Chloroxylenol2723Phenolic Antiseptic
Celecoxib2662Selective COX-2 Inhibitor
Ibuprofen3672Non-selective COX Inhibitor
Zileuton604905-LOX Inhibitor

Ligand Preparation Protocol:

  • Structure Generation: The 2D structures of the derivatives were drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The 3D structures of the alternative compounds were downloaded from the PubChem database.

  • Energy Minimization: All ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformation.

  • File Format Conversion: The optimized ligand structures were converted to the PDBQT file format required by the docking software.

Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.

G Receptor Prepared Protein (PDBQT) Grid Define Binding Site (Grid Box) Receptor->Grid Ligand Prepared Ligand (PDBQT) Ligand->Grid Vina Run AutoDock Vina Grid->Vina Results Analyze Docking Results Vina->Results Output Binding Energy & Pose Results->Output

Caption: Molecular Docking Workflow.

Step-by-Step Docking Procedure:

  • Grid Box Definition: For each protein target, a grid box was defined to encompass the active site. The dimensions and coordinates of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying the catalytic residues.

  • Docking Execution: AutoDock Vina was used to perform the docking simulations. The program systematically searches for the optimal binding pose of each ligand within the defined grid box and calculates the binding affinity (in kcal/mol).

  • Analysis of Results: The docking results were analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).

Results and Discussion

The docking results provide valuable insights into the potential of 4-Chloro-3-(trifluoromethoxy)phenol derivatives as inhibitors of the selected bacterial and inflammatory targets.

Antibacterial Potential: Targeting S. aureus PBP1

The docking scores against S. aureus PBP1 suggest that the derivatives have the potential to inhibit bacterial cell wall synthesis.

Table 1: Docking Scores of 4-Chloro-3-(trifluoromethoxy)phenol Derivatives and Alternatives against S. aureus PBP1 (PDB: 7O4B)

CompoundBinding Energy (kcal/mol)Key Interacting Residues
C1 -7.2Ser238, Thr445, Tyr446
C2 -7.8Ser238, Thr445, Tyr446, Arg241
C3 -7.5Ser238, Thr445, Tyr446
C4 -7.4Ser238, Thr445, Tyr446
C5 -8.1Ser238, Thr445, Tyr446, Asn242
Triclosan-8.5Ser238, Tyr446, Met526
Chloroxylenol-6.9Ser238, Tyr446

Analysis of PBP1 Docking Results:

The parent compound, C1 , exhibited a respectable binding affinity for PBP1. The introduction of an additional chlorine atom (C2 ) or a nitro group (C5 ) significantly improved the binding energy, suggesting that increased electronegativity and hydrogen bonding potential in these regions enhance the interaction with the active site. The binding energy of C5 is comparable to that of Triclosan, a known broad-spectrum antimicrobial agent, indicating its potential as a potent PBP1 inhibitor. The key interactions observed involve the catalytic serine residue (Ser238) and other residues within the active site, suggesting a plausible mechanism of inhibition.

G PBP1 S. aureus PBP1 Active Site Ser238 Thr445 Tyr446 Arg241 Asn242 C1 C1 C1->PBP1:f1 C1->PBP1:f2 C1->PBP1:f3 C2 C2 C2->PBP1:f1 C2->PBP1:f2 C2->PBP1:f3 C2->PBP1:f4 C5 C5 C5->PBP1:f1 C5->PBP1:f2 C5->PBP1:f3 C5->PBP1:f5

Caption: Key interactions of derivatives with PBP1.

Anti-inflammatory Potential: Targeting COX and LOX Enzymes

The docking studies against COX-1, COX-2, and 5-LOX reveal a potential for the derivatives to modulate the inflammatory response.

Table 2: Docking Scores of 4-Chloro-3-(trifluoromethoxy)phenol Derivatives and Alternatives against Inflammatory Targets

CompoundCOX-1 (6Y3C) (kcal/mol)COX-2 (5KIR) (kcal/mol)5-LOX (3O8Y) (kcal/mol)
C1 -8.1-8.9-7.5
C2 -8.5-9.4-7.9
C3 -8.3-9.1-7.7
C4 -8.2-9.0-7.6
C5 -8.8-9.8-8.2
Ibuprofen-7.9-8.5N/A
Celecoxib-8.2-10.5N/A
ZileutonN/AN/A-8.8

Analysis of Anti-inflammatory Target Docking Results:

All the derivatives demonstrated good binding affinities for both COX-1 and COX-2, with a noticeable preference for COX-2. This suggests a potential for anti-inflammatory activity with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen. The addition of a second chlorine atom (C2 ) and a nitro group (C5 ) again led to the most favorable binding energies, with C5 approaching the binding affinity of the selective COX-2 inhibitor Celecoxib.

In the case of 5-LOX, the derivatives also showed promising binding scores. The binding energy of C5 was comparable to that of the known 5-LOX inhibitor Zileuton, indicating a potential for dual inhibition of the COX and LOX pathways. Such dual inhibitors are of significant interest as they may offer a broader spectrum of anti-inflammatory activity.

The trifluoromethoxy group appears to play a crucial role in anchoring the ligands within the hydrophobic channels of the COX enzymes, while the phenolic hydroxyl group forms key hydrogen bonds with catalytic residues.

Conclusion and Future Directions

This comparative in silico study provides compelling evidence that 4-Chloro-3-(trifluoromethoxy)phenol derivatives are promising candidates for development as both antimicrobial and anti-inflammatory agents. The key findings are:

  • The designed derivatives exhibit strong binding affinities for S. aureus PBP1, with the nitro-substituted derivative (C5 ) showing comparable predicted activity to Triclosan.

  • The derivatives demonstrate a preferential binding to COX-2 over COX-1, suggesting a favorable anti-inflammatory profile with potentially reduced gastrointestinal side effects.

  • The potent binding of the derivatives to 5-LOX indicates a potential for dual inhibition of key inflammatory pathways.

  • The structure-activity relationship analysis suggests that the addition of electron-withdrawing groups, such as a second chlorine atom or a nitro group, enhances the binding affinity to the target proteins.

While these in silico results are encouraging, they represent the initial step in the drug discovery process. Further experimental validation is crucial to confirm the predicted biological activities. Future work should focus on:

  • Chemical Synthesis: Synthesis of the designed derivatives to enable in vitro and in vivo testing.

  • In Vitro Assays: Determination of the minimum inhibitory concentrations (MICs) against various bacterial strains and measurement of the IC50 values against the purified COX and LOX enzymes.

  • Cell-Based Assays: Evaluation of the anti-inflammatory effects in relevant cell models.

  • Lead Optimization: Further structural modifications based on the experimental results to improve potency, selectivity, and pharmacokinetic properties.

This guide provides a solid foundation and a clear roadmap for the continued exploration of 4-Chloro-3-(trifluoromethoxy)phenol derivatives as a new class of dual-action therapeutic agents.

References

  • RCSB Protein Data Bank. (n.d.). 7O4B: Crystal structure of Penicillin-Binding Protein 1 (PBP1) from Staphylococcus aureus in complex with penicillin G. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 6Y3C: Human COX-1 Crystal Structure. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3O8Y: Stable-5-Lipoxygenase. Retrieved from [Link]

  • PubChem. (n.d.). Triclosan. Retrieved from [Link]

  • PubChem. (n.d.). Chloroxylenol. Retrieved from [Link]

  • PubChem. (n.d.). Celecoxib. Retrieved from [Link]

  • PubChem. (n.d.). Ibuprofen. Retrieved from [Link]

  • PubChem. (n.d.). Zileuton. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

Validation

Metabolic Stability Assessment of 4-Chloro-3-(trifluoromethoxy)phenol Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Value In the optimization of lead compounds, the 4-Chloro-3-(trifluoromethoxy)phenol scaffold represents a "privileged structure" designed to overcome specific metabolic liabilities. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the optimization of lead compounds, the 4-Chloro-3-(trifluoromethoxy)phenol scaffold represents a "privileged structure" designed to overcome specific metabolic liabilities. This guide provides a technical framework for assessing the metabolic stability of derivatives built upon this core.

The strategic value of this scaffold lies in its dual-defense mechanism:

  • The Trifluoromethoxy (

    
    ) Group:  Acts as a bioisostere of the methoxy group (
    
    
    
    ) but blocks Cytochrome P450 (CYP)-mediated
    
    
    -dealkylation due to the high strength of the C-F bond and unique conformational properties.
  • The Chlorine (

    
    ) Substituent:  Provides steric bulk and electron-withdrawing modulation, deactivating the aromatic ring towards oxidative metabolism while enhancing lipophilicity for membrane permeability.
    

This guide details the experimental protocols, comparative analysis, and mechanistic logic required to validate the stability of these compounds against standard alternatives.

Scientific Rationale: The Mechanics of Stability

To interpret metabolic data effectively, one must understand the underlying physical organic chemistry.

Comparative Structural Analysis

The metabolic fate of a drug candidate often hinges on the lability of its ether linkages and the electron density of its aromatic rings.

FeatureMethoxy Analog (

)
Trifluoromethoxy Analog (

)
Mechanistic Impact
Bond Strength

bonds are susceptible to CYP-mediated abstraction (

).

bonds are chemically inert (

).
Blocks

-dealkylation.
CYP450 cannot abstract fluorine to initiate the hemiacetal formation required for cleavage.
Electronic Effect Electron Donating (+M > -I). Activates ring.Electron Withdrawing (-I > +M).[1] Deactivates ring.Reduces Ring Oxidation. Lower electron density makes the ring a poorer substrate for electrophilic attack by CYP450 iron-oxo species.
Lipophilicity (

)


Increases binding affinity and membrane permeability, though may increase non-specific binding in microsomes.
Conformation Coplanar tendency.Orthogonal tendency (twist).Modulates Steric Fit. The

group often adopts a conformation out of the aromatic plane, potentially hindering enzyme active site access.
Metabolic Soft Spots

In the 4-Chloro-3-(trifluoromethoxy)phenol scaffold, the primary metabolic vulnerability shifts from Phase I oxidation (blocked by Cl and


) to Phase II conjugation  (Glucuronidation/Sulfation) at the free phenol hydroxyl group.

Visualization of Metabolic Pathways[2]

The following diagram illustrates the diverted metabolic flux caused by the specific substitution pattern of the scaffold.

MetabolicPathways cluster_legend Pathway Legend Parent 4-Chloro-3-(trifluoromethoxy) phenol Derivative Oxidation1 O-Dealkylation (BLOCKED by F) Parent->Oxidation1 CYP450 Oxidation2 Ring Hydroxylation (REDUCED by Cl/OCF3) Parent->Oxidation2 CYP450 Glucuronide O-Glucuronide (Major Metabolite) Parent->Glucuronide UGT Enzymes Sulfate O-Sulfate (Minor Metabolite) Parent->Sulfate SULT Enzymes key1 Green Arrow = Dominant Pathway key2 Red Dashed = Blocked/Minor Pathway

Figure 1: Predicted metabolic fate. The


 and Cl substituents effectively blockade Phase I oxidative pathways, shunting metabolism toward Phase II conjugation at the phenolic hydroxyl.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to quantify Intrinsic Clearance (


)  and Half-life (

)
.[2] It is a self-validating system using positive controls to ensure enzymatic activity.
Materials & Reagents
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin.

    • Negative Control: Incubations without NADPH (to assess chemical instability).

Workflow Description
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Warm microsomes and compound mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.[2][3][4]

    • Final Protein Conc: 0.5 mg/mL.[4]

    • Final Compound Conc: 1

      
      M.
      
  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold ACN (ratio 1:3 sample:solvent) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C). Collect supernatant for LC-MS/MS.

Analytical Logic (LC-MS/MS)
  • Ionization: ESI Negative mode is typically preferred for halogenated phenols due to the acidic proton. However, if the derivative is an ether/ester, ESI Positive may be required.

  • MRM Transitions: Monitor the loss of the

    
     group (neutral loss of 85 Da) or specific fragment ions characteristic of the chlorophenol core.
    

Comparative Performance Data

The following table presents representative data illustrating the expected stability profile of 4-Chloro-3-(trifluoromethoxy)phenol derivatives compared to standard alternatives. This data synthesizes trends from structure-activity relationship (SAR) studies involving halogenated bioisosteres.

Table 1: Comparative Metabolic Stability (Human Liver Microsomes)
Compound ClassStructure Description

(min)

(

L/min/mg)
Stability Classification
Reference A 3-Methoxyphenol derivative12.5110.4Low (Rapid

-demethylation)
Reference B 3-Trifluoromethoxyphenol (No Cl)45.030.8Moderate (Ring oxidation possible)
Target Scaffold 4-Chloro-3-(trifluoromethoxy)phenol > 120 < 11.5 High (Blocked metabolic sites)
Prodrug Variant Target Scaffold + Ester Cap8.0HighRapid hydrolysis to parent (Phase I)

*Note: Rapid clearance of a prodrug ester is often desirable to release the active parent phenol.

Data Interpretation Guide
  • If

    
     min:  The compound is likely liable to rapid clearance. Check for Phase II glucuronidation (monitor m/z + 176).
    
  • If

    
    L/min/mg:  The compound is highly stable. The 
    
    
    
    and Cl groups are successfully protecting the core.
  • Species Differences: Be alert for differences between Rat and Human microsomes. Rats often exhibit higher rates of phenol oxidation than humans.

Experimental Workflow Visualization

This diagram outlines the precise logic flow for the stability assay, ensuring reproducibility.

AssayWorkflow Start Compound Stock (DMSO) Mix Incubation Mix (Microsomes + Buffer) Start->Mix Initiate Add NADPH (Start Reaction) Mix->Initiate Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Initiate->Sampling Quench Quench with ACN (Precipitate Protein) Sampling->Quench Analyze LC-MS/MS Analysis (% Remaining) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the microsomal stability assay.

References

  • Vertex AI Search. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Link

  • BenchChem Technical Support. (2025). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. BenchChem. Link

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. Evotec. Link

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Link

  • PubChem. (2025).[5] 4-Chloro-3-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Link

Sources

Comparative

comparison of experimental vs. predicted properties of 4-Chloro-3-(trifluoromethoxy)phenol

Topic: Comparative Analysis of 4-Chloro-3-(trifluoromethoxy)phenol: In Silico Predictions vs. Empirical Benchmarks Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-Chloro-3-(trifluoromethoxy)phenol: In Silico Predictions vs. Empirical Benchmarks Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary: The "Fluorous" Advantage

In modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating lipophilicity, metabolic stability, and binding affinity. 4-Chloro-3-(trifluoromethoxy)phenol (CAS: 886500-85-2) represents a high-value scaffold where the electron-withdrawing nature of the chloro- and trifluoromethoxy- groups synergize to alter the phenol’s physicochemical profile.

This guide contrasts the predicted properties derived from standard computational algorithms (ACD/Labs, EPISuite) against expected experimental behaviors observed in structural analogs. It serves as a roadmap for researchers to validate this compound's utility as a bioisostere for more common chlorophenols.

Quick Comparison Matrix
PropertyIn Silico Prediction (Calculated)Experimental Benchmark / Analog TrendDeviation Risk
LogP (Lipophilicity) 3.44 ± 0.4Higher (~3.6 - 3.8) due to "fluorous" solvation effects often underestimated by additive algorithms.High
pKa (Acidity) 8.2 - 8.8 (Est.)~8.5 (Interpolated from 3-OCF3-phenol: 8.68). More acidic than 4-chlorophenol (9.4).Medium
Boiling Point 218.8 ± 35.0 °C~220 °C . Likely accurate due to MW/Polarity correlation.Low
Density 1.5 ± 0.1 g/cm³1.45 - 1.55 g/cm³ . Consistent with heavy halogenation.Low
Metabolic Stability N/A (Model dependent)High . The -OCF3 group blocks Phase I oxidation at the 3-position and resists hydrolysis.N/A

Detailed Property Analysis & Validation Protocols

Lipophilicity: The LogP Discrepancy

The Prediction: Algorithms typically calculate LogP using additive fragment methods. For this compound, the sum of contributions from Cl (+0.71) and OCF3 (+1.04) on the phenol core yields a value around 3.44.

The Reality (Expert Insight): The trifluoromethoxy group (-OCF3) often adopts a conformation orthogonal to the aromatic ring to minimize steric clash and dipole repulsion. This conformational preference can shield the polar ether oxygen, making the molecule more lipophilic than predicted. In biological systems, this "grease ball" effect can significantly increase membrane permeability and non-specific binding.

Experimental Protocol: HPLC-Based LogP Determination To validate lipophilicity without consuming large amounts of material.

  • System: Agilent 1200 Series HPLC (or equivalent).

  • Column: C18 Reverse-phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm).

  • Mobile Phase: Isocratic Methanol/Water with 0.1% Formic Acid (varying ratios: 50:50, 60:40, 70:30).

  • Standards: Calibrate using a set of phenols with known LogP values (e.g., Phenol, 4-Chlorophenol, 3-Trifluoromethylphenol).

  • Calculation: Plot

    
     (capacity factor) vs. Literature LogP of standards. Extrapolate the LogP of the target compound from its retention time.
    
Acidity (pKa): Tuning the H-Bond Donor

The Prediction: The phenol -OH is acidified by the electron-withdrawing inductive effects (-I) of both the Chlorine (para) and OCF3 (meta) groups.

The Reality (Expert Insight):

  • Phenol: pKa ≈ 10.0[1]

  • 4-Chlorophenol: pKa ≈ 9.4

  • 3-(Trifluoromethyl)phenol: pKa ≈ 8.68[2]

  • Target (4-Cl-3-OCF3): The -OCF3 group is a strong electron-withdrawing group (

    
    ), similar to -CF3. Combined with the para-Cl, we expect the pKa to drop to the 8.2–8.5  range. This shift is critical; at physiological pH (7.4), a larger fraction of the compound will exist as the phenolate anion compared to non-fluorinated analogs, potentially affecting protein binding and solubility.
    

Experimental Protocol: Potentiometric Titration Gold standard for pKa determination.

  • Preparation: Dissolve 5 mg of compound in a mixed solvent system (e.g., 20% Dioxane/Water) to ensure solubility.

  • Titrant: 0.1 M Carbonate-free NaOH.

  • Measurement: Use a glass electrode calibrated for the specific solvent system (Yasuda-Shedlovsky extrapolation).

  • Analysis: Plot pH vs. Volume of base. The inflection point (half-equivalence) represents the pKa in the mixed solvent; extrapolate to 0% organic solvent for the aqueous pKa.

Synthesis & Characterization Workflow

For researchers synthesizing this building block, the primary challenge is introducing the -OCF3 group, which is rarely installed directly. The standard route proceeds via the aniline intermediate.

Synthetic Route Strategy
  • Precursor: 4-Chloro-3-(trifluoromethoxy)aniline.

  • Diazotization: Reaction with

    
     in 
    
    
    
    at 0°C to form the diazonium salt.
  • Hydrolysis: Heating the diazonium salt in dilute sulfuric acid (

    
    ) to yield the phenol.
    
Critical Characterization: 19F NMR

Unlike standard chlorophenols, the 19F NMR is the definitive identity test.

  • Expected Signal: A singlet around -58 ppm (relative to

    
    ).
    
  • Differentiation:

    • -CF3 analogs appear around -62 ppm.

    • -SCF3 analogs appear around -42 ppm.

    • Impurity Check: Ensure no fluoride ion peak (-120 ppm) suggests decomposition.

Visualizations

Figure 1: Validation Workflow for Fluorinated Phenols

This diagram outlines the decision matrix for validating the computational predictions with wet-lab experiments.

PropertyValidation Compound 4-Chloro-3-(trifluoromethoxy)phenol (Candidate) InSilico In Silico Prediction (LogP: 3.44, pKa: ~8.5) Compound->InSilico Input Structure Exp_LogP Exp. LogP (HPLC/Shake Flask) InSilico->Exp_LogP Validate Lipophilicity Exp_pKa Exp. pKa (Potentiometric Titration) InSilico->Exp_pKa Validate Ionization Decision Bioisostere Assessment Exp_LogP->Decision If LogP > 3.5 (High Membrane Permeability) Exp_pKa->Decision If pKa < 8.5 (Increased Solubility at pH 7.4)

Caption: Workflow for validating calculated properties against experimental benchmarks to determine bioisosteric potential.

Figure 2: Structure-Activity Relationship (SAR) Context

Comparing the target to standard building blocks to illustrate the "Fluorous Shift."

SAR_Comparison Ref1 4-Chlorophenol (LogP ~2.4, pKa 9.4) Target 4-Chloro-3-(trifluoromethoxy)phenol (LogP ~3.44+, pKa ~8.2) Ref1->Target Metabolic Blocking (C3) Effect1 Add 3-OCF3 Group (+Lipophilicity, -pKa) Ref1->Effect1 Ref2 3-(Trifluoromethoxy)phenol (LogP ~3.0, pKa 8.7) Ref2->Target Halogen Bonding (C4) Effect2 Add 4-Cl Group (+Lipophilicity, -pKa) Ref2->Effect2 Effect1->Target Effect2->Target

Caption: SAR map showing the additive effects of chlorination and trifluoromethoxylation on physicochemical properties.

References

  • ChemicalBook. (2025). 4-Chloro-3-(trifluoromethoxy)phenol Properties and Suppliers. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Chloro-3-(trifluoromethyl)phenol (Analog Data).[3] National Library of Medicine. Retrieved from

  • ChemSrc. (2025). CAS 886500-85-2 Physicochemical Data.[3][4][5] Retrieved from

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for Hammett Constants and Fragmental LogP Theory).
  • GuideChem. (2025). Synthesis and Market Analysis of Trifluoromethoxy Phenols. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-3-(trifluoromethoxy)phenol

Executive Safety Summary: The "Lipophilic Phenol" Hazard Do not treat this compound as a standard organic reagent. 4-Chloro-3-(trifluoromethoxy)phenol combines the corrosive nature of a phenol with the extreme lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Lipophilic Phenol" Hazard

Do not treat this compound as a standard organic reagent.

4-Chloro-3-(trifluoromethoxy)phenol combines the corrosive nature of a phenol with the extreme lipophilicity of a trifluoromethoxy (-OCF3) group.

  • The Mechanism of Danger: The phenolic hydroxyl group causes protein denaturation and chemical burns. Simultaneously, the -OCF3 and -Cl substituents significantly increase the molecule's lipid solubility.

  • The Result: This compound can penetrate the stratum corneum (outer skin layer) faster than unsubstituted phenol. It acts as a local anesthetic, meaning you may not feel the burn until systemic toxicity has already begun. [1]

Immediate Action Required: Ensure Polyethylene Glycol 300 or 400 (PEG) is available in the immediate work area before opening any container. Water alone is insufficient for decontamination.

Risk Assessment & Engineering Controls

Before donning PPE, you must verify engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood (Class II) Phenolic vapors are respiratory irritants.[2] The -OCF3 group adds volatility. Velocity must be maintained at 80–100 fpm face velocity.
Secondary Secondary Containment Tray Use a chemically resistant tray (polypropylene or PTFE) to contain spills. Avoid metal trays, as acidic phenols can corrode certain alloys over time.
Atmosphere Inert Gas (Argon/Nitrogen) While not strictly pyrophoric, phenolic oxidation products can be unstable. Store and handle under inert atmosphere if high purity is required.

Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are NOT sufficient for prolonged contact with halogenated phenols. They degrade rapidly and offer poor resistance to the lipophilic penetration of this specific molecule.

PPE Decision Logic

The following diagram outlines the decision process for selecting the correct PPE configuration based on the state of matter and operation scale.

PPE_Selection Start Operation Type Solid Handling Solid/Powder (Weighing < 1g) Start->Solid Low Risk Liquid Handling Liquid/Solution (or > 1g Solid) Start->Liquid High Risk Glove1 Double Glove: Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) Solid->Glove1 Eye1 Safety Glasses (Side Shields) Solid->Eye1 Body1 Lab Coat (Cotton/Poly) + Closed Shoes Solid->Body1 Glove2 High-Barrier System: Inner: Nitrile (Dexterity) Outer: Silver Shield / Laminate Liquid->Glove2 Eye2 Chemical Splash Goggles + Face Shield Liquid->Eye2 Body2 Lab Coat + Chem-Resistant Apron (Butyl/Neoprene) Liquid->Body2

Figure 1: PPE Selection Logic based on operational risk. High-risk operations (liquids or large solids) require laminate barriers due to the high permeation rate of halogenated phenols.

Detailed PPE Specifications
Body PartRecommended EquipmentTechnical Justification
Hands (Inner) Nitrile (4-5 mil) Provides dexterity for fine manipulation. Acts as a "sacrificial" layer if the outer glove is breached.
Hands (Outer) Silver Shield® (Laminate) or Butyl Rubber Critical: Halogenated phenols permeate nitrile in minutes. Laminate film offers >4-hour breakthrough time. If dexterity is absolute key for very brief tasks, use double-gloved High-Risk Nitrile (total >10 mil) and change immediately upon splash.
Eyes Chemical Splash Goggles (Indirect Vent) Safety glasses do not seal against vapors or splashes. The eyes are a rapid absorption route for systemic phenol toxicity.
Respiratory N95/P100 (if outside hood) Only required if weighing fine powder outside a hood (strongly discouraged). In a functioning hood, no respirator is needed.
Skin/Body Tyvek® Sleeves or Apron Protects the wrist gap between glove and lab coat. Phenol burns on wrists are common due to "glove roll-down."

Operational Protocol: Weighing & Transfer

This protocol is designed to minimize the "zone of contamination."

  • Preparation:

    • Place a disposable absorbent pad (plastic side down) in the fume hood.

    • Pre-weigh your receiving vessel (flask/vial) to avoid transferring the compound back and forth.

    • Verification: Check that your PEG 300/400 wash bottle is uncapped and within arm's reach.

  • The Transfer:

    • Wear double gloves (Inner Nitrile + Outer Laminate/High-Risk Nitrile).

    • Use a disposable spatula. Do not use metal spatulas that you intend to wash and reuse immediately; cross-contamination risk is high.

    • Transfer the solid directly into the receiving vessel.

    • Technique: Keep the receiving vessel as close to the stock container as possible to minimize travel distance.

  • Decontamination:

    • Wipe the threads of the stock container with a dry Kimwipe before recapping.

    • Place the used spatula and Kimwipe into a solid hazardous waste bag inside the hood immediately.

    • Glove Removal: Remove outer gloves inside the hood. Inspect inner gloves.[3] If clean, proceed.[4] If unsure, change inner gloves.[5]

Emergency Response: The PEG Protocol

Standard water flushing is often insufficient for phenols. Because 4-Chloro-3-(trifluoromethoxy)phenol is highly lipophilic, it resists water solubility. Water may bead up or merely spread the chemical over a larger skin surface area without removing it. Polyethylene Glycol (PEG) acts as a solvent to extract the phenol from the skin.

Emergency_Response Exposure Skin Exposure Detected (Burning or Visible Splash) Step1 1. Remove Contaminated Clothing (Do not pull over head) Exposure->Step1 Step2 2. Blot excess chemical (Do not rub) Step1->Step2 Step3 3. Apply PEG 300/400 (Soak gauze/sponge) Step2->Step3 PEG Available Step5 5. Flush with Water (Only after PEG or if PEG unavailable) Step2->Step5 No PEG Step4 4. Rub gently with PEG for 15-30 minutes Step3->Step4 Step4->Step5 Medical 6. Seek Emergency Medical Attention (Bring SDS) Step5->Medical

Figure 2: Emergency decontamination workflow. Note the prioritization of PEG over water for initial solubilization of the lipophilic phenol.

Eye Exposure:

  • Do NOT use PEG in eyes. It is irritating to corneal tissue.

  • Flush immediately with eyewash station (water/saline) for 15 minutes .[6] Hold eyelids open.

Disposal & Waste Management

Improper disposal of halogenated phenols can disrupt municipal water treatment systems and is a severe regulatory violation.

  • Segregation: Collect in a dedicated waste stream labeled "Halogenated Organic Waste - Toxic."

  • Compatibility:

    • Do NOT mix with strong oxidizing agents (Nitric acid, Peroxides).[7]

    • Do NOT mix with strong bases (exothermic reaction).

  • Container: High-density polyethylene (HDPE) or glass containers are suitable. Ensure the cap has a PTFE liner.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11237305 (Related Fluorinated Phenols). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Available at: [Link]

  • University of Oxford. Safety Office Policy: Handling Phenol and Phenol Derivatives. (Standard protocol for PEG decontamination). Available at: [Link]

Sources

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